molecular formula C13H15NO5 B1605329 Methyl 2-(4-methoxy-4-oxobutanamido)benzoate CAS No. 59868-50-7

Methyl 2-(4-methoxy-4-oxobutanamido)benzoate

Cat. No.: B1605329
CAS No.: 59868-50-7
M. Wt: 265.26 g/mol
InChI Key: ZRRRRFDUYYTLBA-UHFFFAOYSA-N
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Description

Methyl 2-(4-methoxy-4-oxobutanamido)benzoate is a useful research compound. Its molecular formula is C13H15NO5 and its molecular weight is 265.26 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2-[(4-methoxy-4-oxobutanoyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c1-18-12(16)8-7-11(15)14-10-6-4-3-5-9(10)13(17)19-2/h3-6H,7-8H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRRRRFDUYYTLBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)NC1=CC=CC=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356621
Record name Methyl 2-(4-methoxy-4-oxobutanamido)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59868-50-7
Record name Methyl 2-(4-methoxy-4-oxobutanamido)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 2-(4-methoxy-4-oxobutanamido)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed, in-depth protocol for the synthesis of Methyl 2-(4-methoxy-4-oxobutanamido)benzoate, a compound of interest in organic synthesis and medicinal chemistry. The document delineates a robust two-step synthetic strategy, commencing with the nucleophilic acylation of methyl 2-aminobenzoate with succinic anhydride, followed by the esterification of the resulting carboxylic acid intermediate. We will explore the underlying chemical principles, provide detailed, step-by-step experimental procedures, and outline the necessary characterization techniques to validate the final product. This guide is designed for researchers, scientists, and professionals in drug development, offering field-proven insights to ensure a successful and reproducible synthesis.

Introduction: The Significance of Amide Bond Scaffolds

The amide bond is a cornerstone of chemical biology, forming the fundamental linkage in peptides and proteins and appearing in a vast array of pharmaceutically active compounds.[1] The synthesis of molecules containing this functional group is, therefore, of paramount importance in drug discovery and materials science. The target molecule, this compound, incorporates an amide linkage derived from anthranilate, a common scaffold in medicinal chemistry, and a succinate moiety, which can impart specific solubility and conformational properties.

This guide presents a logical and efficient pathway to this molecule, emphasizing the causality behind experimental choices and establishing a self-validating protocol through rigorous characterization. The synthesis is based on two fundamental and high-yielding organic reactions: the ring-opening of a cyclic anhydride by an amine and a subsequent Fischer esterification.

Synthetic Strategy and Retrosynthetic Analysis

The most logical approach to constructing the target molecule involves a two-step sequence. A retrosynthetic analysis reveals that the target molecule can be disconnected at the two ester bonds and the central amide bond. However, a more practical forward synthesis strategy involves forming the more robust amide bond first, followed by the esterification of the less reactive carboxylic acid.

This leads to the following synthetic plan:

  • Step 1: Amide Formation. Reaction of commercially available Methyl 2-aminobenzoate (1) (also known as Methyl Anthranilate) with Succinic Anhydride (2) to form the amic acid intermediate, 4-((2-(methoxycarbonyl)phenyl)amino)-4-oxobutanoic acid (3) .

  • Step 2: Esterification. Conversion of the carboxylic acid group in intermediate (3) to a methyl ester, yielding the final product, This compound (4) .

Retrosynthesis TM Target Molecule (4) This compound INT Intermediate (3) 4-((2-(methoxycarbonyl)phenyl)amino)-4-oxobutanoic acid TM->INT Ester Disconnection MeOH Methanol SM1 Starting Material (1) Methyl 2-aminobenzoate INT->SM1 Amide Disconnection SM2 Starting Material (2) Succinic Anhydride INT->SM2 Amide Disconnection

Caption: Retrosynthetic analysis of the target molecule.

Mechanistic Insights

Step 1: Nucleophilic Acyl Substitution via Anhydride Ring-Opening

The first step is a classic nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of methyl 2-aminobenzoate (1) acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of succinic anhydride (2) . This forms a tetrahedral intermediate which subsequently collapses, leading to the opening of the anhydride ring. A final proton transfer step yields the stable amic acid product (3) . This reaction is typically performed in an aprotic solvent like toluene or benzene to prevent premature hydrolysis of the anhydride.[2][3] The reaction proceeds readily, often at room temperature or with gentle heating.[4]

Mechanism cluster_0 Mechanism of Amide Formation Reagents Methyl 2-aminobenzoate + Succinic Anhydride Tetrahedral_Intermediate Tetrahedral Intermediate Reagents->Tetrahedral_Intermediate Nucleophilic Attack Ring_Opening Ring-Opened Anion Tetrahedral_Intermediate->Ring_Opening Ring Collapse Proton_Transfer Proton Transfer Ring_Opening->Proton_Transfer Workup/Solvent Product Amic Acid Intermediate (3) Proton_Transfer->Product

Caption: Mechanism for the ring-opening of succinic anhydride.

Step 2: Acid-Catalyzed Esterification

The second step involves the conversion of the carboxylic acid in intermediate (3) into a methyl ester. While various methods exist, Fischer esterification is a cost-effective and common choice. This reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[5] The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by methanol. A series of proton transfers and the elimination of a water molecule yields the final ester product (4) . The use of excess methanol helps to drive the equilibrium towards the product side.

Detailed Experimental Protocol

Materials and Instrumentation
Reagent/MaterialGradeSupplier
Methyl 2-aminobenzoateReagentPlus®, ≥99%Sigma-Aldrich[6]
Succinic Anhydride≥99%Commercial Grade
TolueneAnhydrousCommercial Grade
MethanolAnhydrousCommercial Grade
Sulfuric Acid (H₂SO₄)Concentrated (98%)Commercial Grade
Sodium Bicarbonate (NaHCO₃)Saturated SolutionLab Prepared
Sodium Sulfate (Na₂SO₄)AnhydrousCommercial Grade
Ethyl AcetateACS GradeCommercial Grade
HexaneACS GradeCommercial Grade
Instrumentation
Magnetic Stirrer with HotplateStandard Lab Equipment
Rotary EvaporatorStandard Lab Equipment
Flash Chromatography SystemStandard Lab Equipment
NMR Spectrometer400 MHz or higher
FTIR Spectrometer
Step-by-Step Synthesis

Part A: Synthesis of 4-((2-(methoxycarbonyl)phenyl)amino)-4-oxobutanoic acid (3)

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add succinic anhydride (5.0 g, 0.05 mol).

  • Add 100 mL of anhydrous toluene to the flask. Stir the mixture until the anhydride is fully dissolved. Gentle warming may be required.

  • In a separate beaker, dissolve methyl 2-aminobenzoate (7.55 g, 0.05 mol) in 50 mL of anhydrous toluene.

  • Add the methyl 2-aminobenzoate solution dropwise to the stirring succinic anhydride solution at room temperature over 30 minutes.

  • Upon addition, a white precipitate will begin to form. Stir the reaction mixture for an additional 2 hours at room temperature to ensure the reaction goes to completion.[2]

  • Filter the resulting white solid using a Büchner funnel and wash the solid with a small amount of cold toluene to remove any unreacted starting materials.

  • Dry the solid product under vacuum to yield the intermediate, 4-((2-(methoxycarbonyl)phenyl)amino)-4-oxobutanoic acid (3). The product is typically of high purity and can often be used in the next step without further purification.

Part B: Synthesis of this compound (4)

  • Place the dried intermediate (3) (theoretical yield: 12.55 g, 0.05 mol) into a 500 mL round-bottom flask with a magnetic stir bar.

  • Add 200 mL of anhydrous methanol to the flask.

  • Cool the flask in an ice bath and slowly add 2 mL of concentrated sulfuric acid dropwise while stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approx. 65°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in 150 mL of ethyl acetate.

  • Transfer the solution to a separatory funnel and carefully wash it with 100 mL of a saturated sodium bicarbonate solution to neutralize the acid catalyst. Repeat the wash.

  • Wash the organic layer with 100 mL of brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification

The crude product can be purified by flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 1:1 Hexane:Ethyl Acetate), is typically effective for isolating the pure product. Combine the fractions containing the product (identified by TLC) and remove the solvent under reduced pressure to yield this compound as a solid.

Characterization of Final Product

The identity and purity of the final compound should be confirmed through spectroscopic methods.

AnalysisExpected Results
Appearance White to off-white solid
¹H NMR Aromatic protons (δ ~7.0-8.5 ppm), amide proton (broad singlet, δ ~9-11 ppm), two methyl ester singlets (δ ~3.7-3.9 ppm), and two methylene triplets from the succinate chain (δ ~2.5-2.8 ppm).
¹³C NMR Carbonyl carbons (amide and esters, δ ~165-175 ppm), aromatic carbons (δ ~115-140 ppm), methyl ester carbons (δ ~52 ppm), and methylene carbons (δ ~29-31 ppm).
FTIR (cm⁻¹) N-H stretch (~3300), C-H stretches (aromatic/aliphatic, ~2900-3100), C=O stretches (ester and amide, ~1680-1730), N-H bend (~1530), C-O stretch (~1250).[7][8]
Mass Spec (ESI-MS) Expected m/z for [M+H]⁺ or [M+Na]⁺. For C₁₃H₁₅NO₅, the molecular weight is 265.26 g/mol .

Experimental Workflow

The entire process, from starting materials to the final characterized product, is summarized in the following workflow diagram.

Caption: Step-by-step experimental workflow diagram.

Troubleshooting and Field Insights

  • Low Yield in Step 1: This may be due to the use of wet toluene, which can hydrolyze the succinic anhydride to succinic acid. Ensure all glassware and solvents are anhydrous.

  • Incomplete Esterification (Step 2): If TLC analysis shows significant remaining starting material after 6 hours, an additional portion of the acid catalyst can be added, or the reflux time can be extended. Ensure an excess of methanol is used to favor product formation.

  • Purification Difficulties: If the product is difficult to separate from starting materials or byproducts, adjusting the solvent system for chromatography is key. A shallower gradient (slower increase in polarity) often provides better separation.

  • Safety: Concentrated sulfuric acid is highly corrosive. Always add acid to the alcohol slowly and while cooling in an ice bath. Perform all operations in a well-ventilated fume hood.

Conclusion

The synthesis of this compound is reliably achieved through a two-step process involving the ring-opening of succinic anhydride followed by Fischer esterification. The protocol described herein is robust, utilizes readily available reagents, and is based on well-understood reaction mechanisms. By following the detailed steps for synthesis, purification, and characterization, researchers can confidently produce this valuable chemical scaffold for further application in their scientific endeavors.

References

  • The Royal Society of Chemistry. Supporting Information.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968).
  • NP-MRD. 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154).
  • National Institutes of Health (NIH). A Sustainable Green Enzymatic Method for Amide Bond Formation. PMC.
  • The Royal Society of Chemistry. Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air.
  • ChemicalBook. Methyl 2-methoxybenzoate(606-45-1) 1H NMR spectrum.
  • NIST WebBook. Anthranilic acid, n-glycoloyl-n-methyl-.
  • IDOSI Journals. Synthesis of Bioactive Succinylanthranilic Acid Ester and its Analogues.
  • Sigma-Aldrich. Methyl 2-aminobenzoate ReagentPlus, >= 99 134-20-3.
  • National Institutes of Health (NIH). Synthesis of metal anthranilate complexes: catalytic and antipathogenic studies. PMC.
  • National Institutes of Health (NIH). N-Phenylsuccinamic acid. PMC.
  • ResearchGate. Electronic and Infrared Spectroscopy of Anthranilic Acid in a Supersonic Jet.
  • ResearchGate. Scheme-1: Preparation of N-phenyl Succinimides.
  • National Institutes of Health (NIH). Postsynthetic Modification: A Versatile Approach Toward Multifunctional Metal-Organic Frameworks. PMC.
  • MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.
  • PrepChem.com. Preparation of succinanilic acid (N-phenylsuccinamic acid; N-phenylbutanedioic acid monoamide).

Sources

Methyl 2-(4-methoxy-4-oxobutanamido)benzoate chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 2-(4-methoxy-4-oxobutanamido)benzoate

Authored by: A Senior Application Scientist

Introduction: A Scaffold of Potential in Medicinal Chemistry

This compound is a derivative of anthranilic acid, a compound of significant interest in the pharmaceutical and fragrance industries. Anthranilate derivatives are known to possess a range of biological activities, including antinociceptive and analgesic properties.[1][2] The structure of this compound incorporates a succinyl moiety, a common linker in drug design, which can influence the pharmacokinetic and pharmacodynamic properties of a molecule. This guide provides a comprehensive overview of the chemical properties, a proposed synthesis protocol, and potential applications of this compound, offering valuable insights for researchers and professionals in drug development. The succinylation of an amine, such as in this molecule, involves the addition of a succinyl group to a lysine residue in proteins, a post-translational modification that can significantly alter protein structure and function.[3]

Chemical Identity and Structure

The core structure of this compound features a methyl anthranilate backbone N-acylated with a monomethyl succinate group. This arrangement of functional groups—an aromatic ring, an amide, and two ester moieties—suggests a molecule with specific chemical reactivity and potential for forming multiple intermolecular interactions.

Caption: Chemical structure of this compound.

Proposed Synthesis Pathway

The synthesis of this compound can be logically achieved through a two-step process starting from commercially available methyl anthranilate and succinic anhydride. This pathway is based on well-established amidation and esterification reactions.

G start Methyl Anthranilate + Succinic Anhydride step1 Step 1: Amidation Solvent: Toluene Conditions: Reflux start->step1 intermediate Intermediate: 2-(3-carboxypropanamido)benzoic acid step1->intermediate step2 Step 2: Esterification Reagent: Methanol, H2SO4 (cat.) Conditions: Reflux intermediate->step2 product Final Product: This compound step2->product

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Part 1: Synthesis of 2-(3-carboxypropanamido)benzoic acid

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl anthranilate (15.1 g, 0.1 mol) in 100 mL of toluene.

  • Addition of Reagent: To the stirred solution, add succinic anhydride (10.0 g, 0.1 mol).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The solid product will precipitate out of the solution.

  • Purification: Filter the precipitate and wash with cold toluene to remove any unreacted starting material. Dry the solid under vacuum to yield 2-(3-carboxypropanamido)benzoic acid.

Part 2: Synthesis of this compound

  • Reaction Setup: In a 250 mL round-bottom flask, suspend the dried 2-(3-carboxypropanamido)benzoic acid (0.1 mol) in 150 mL of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (0.5 mL) to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 8-12 hours. The reaction is a classic Fischer esterification.

  • Work-up: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (150 mL) and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst, followed by a brine wash (50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography on silica gel using an ethyl acetate/hexane gradient.

Physicochemical and Spectroscopic Properties (Predicted)

The following properties are predicted based on the chemical structure and data from analogous compounds.

PropertyPredicted Value
Molecular Formula C13H15NO5
Molecular Weight 265.26 g/mol
Physical State White to off-white solid
Melting Point 140-150 °C (estimated)
Solubility Soluble in methanol, ethyl acetate, and dichloromethane; poorly soluble in water.
LogP ~1.5 (estimated)
Predicted Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 10.5-11.5 (s, 1H, -NH-): Broad singlet for the amide proton.

    • δ 8.0-8.2 (d, 1H, Ar-H): Doublet for the aromatic proton ortho to the ester.

    • δ 7.0-7.6 (m, 3H, Ar-H): Multiplet for the remaining aromatic protons.

    • δ 3.9 (s, 3H, -COOCH₃): Singlet for the methyl ester protons on the benzoate ring.

    • δ 3.7 (s, 3H, -COOCH₃): Singlet for the methyl ester protons on the succinate chain.

    • δ 2.6-2.8 (m, 4H, -CH₂CH₂-): Multiplet for the two methylene groups of the succinate moiety.

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ 173-175 (-COO-): Carbonyl carbon of the succinate ester.

    • δ 170-172 (-CONH-): Carbonyl carbon of the amide.

    • δ 168-170 (-COO-): Carbonyl carbon of the benzoate ester.

    • δ 115-140 (Ar-C): Aromatic carbons.

    • δ 52-53 (-OCH₃): Methyl carbon of the benzoate ester.

    • δ 51-52 (-OCH₃): Methyl carbon of the succinate ester.

    • δ 29-31 (-CH₂CH₂-): Methylene carbons of the succinate moiety.

  • Infrared (IR) Spectroscopy (KBr, cm⁻¹):

    • 3300-3400 (N-H stretch): Amide N-H stretching.

    • 2800-3000 (C-H stretch): Aromatic and aliphatic C-H stretching.[4]

    • ~1730 (C=O stretch): Ester carbonyl stretching.

    • ~1680 (C=O stretch): Amide I band.

    • ~1600, ~1450 (C=C stretch): Aromatic ring vibrations.

    • ~1250 (C-O stretch): Ester C-O stretching.

Reactivity and Stability

The presence of two ester groups and an amide group dictates the reactivity of this compound.

  • Hydrolysis: The ester and amide linkages are susceptible to hydrolysis under both acidic and basic conditions. Basic hydrolysis would yield methanol, sodium benzoate, and the sodium salt of succinamic acid.

  • Stability: The compound is expected to be stable under standard laboratory conditions, away from strong acids, bases, and high temperatures. For long-term storage, it should be kept in a cool, dry, and dark place.

Potential Applications in Drug Discovery

Derivatives of anthranilic acid are valuable scaffolds in medicinal chemistry.[1][2] The incorporation of a succinate linker can modulate properties such as solubility, cell permeability, and metabolic stability.

  • Analgesic and Anti-inflammatory Agents: The anthranilate core is present in several non-steroidal anti-inflammatory drugs (NSAIDs). Further modification and biological screening of this novel derivative could lead to the discovery of new therapeutic agents.

  • Enzyme Inhibitors: The structure could potentially act as a competitive inhibitor for enzymes where the natural substrate has a similar structural motif. For instance, compounds with related structures have been investigated as inhibitors for enzymes like malate dehydrogenase, which is relevant in cancer metabolism.[5][6]

  • Building Block for Complex Molecules: This compound can serve as a versatile intermediate for the synthesis of more complex heterocyclic systems or for conjugation to other pharmacophores. The ester groups provide handles for further chemical modification.

Conclusion

This compound represents a novel chemical entity with significant potential for applications in drug discovery and materials science. This guide provides a foundational understanding of its synthesis, predicted properties, and reactivity, serving as a valuable resource for researchers looking to explore the utility of this and related anthranilate derivatives. The proposed synthetic route is robust and relies on fundamental organic reactions, making the compound accessible for further investigation.

References

  • Kim, J., et al. (2019). Synthesis of Methylated Anthranilate Derivatives Using Engineered Strains of Escherichia coli. Journal of Microbiology and Biotechnology, 29(6), 839-844. [Link][1]

  • Lee, S., et al. (2019). Synthesis of Methylated Anthranilate Derivatives Using Engineered Strains of Escherichia coli. PubMed. [Link][2]

  • Xie, Z., et al. (2012). Lysine succinylation and lysine malonylation in histones. Molecular & Cellular Proteomics, 11(5), 100-7. [Link]

  • Zhang, Z., et al. (2010). Identification of lysine succinylation as a new post-translational modification. Nature Chemical Biology, 7(1), 58-63. [Link]

  • Park, J., et al. (2013). SIRT5-mediated lysine desuccinylation affects the catalytic activity of G6PD.
  • Rardin, M. J., et al. (2013). SIRT5 regulates the mitochondrial lysine succinylome and metabolic networks. Cell Metabolism, 18(6), 920-933.
  • Gibson, K. H. (1996). A new and efficient synthesis of gefitinib. Journal of Medicinal Chemistry, 39(22), 4367-4376.
  • Wikipedia contributors. (2023). Succinylation. Wikipedia, The Free Encyclopedia. [Link][3]

  • PubChem. (n.d.). Methyl 2-methoxybenzoate. PubChem. [Link]

  • Royal Society of Chemistry. (2021). Supporting Information. Royal Society of Chemistry. [Link]

  • Frontiers Media. (2023). Protein succinylation: regulating metabolism and beyond. Frontiers in Physiology. [Link]

  • PMC. (2022). A review of the mechanism of succinylation in cancer. PMC. [Link]

  • Ataman Kimya. (n.d.). METHYL BENZOATE. Ataman Kimya. [Link]

  • SynThink Research Chemicals. (n.d.). Methyl 4-Amino-2-methoxybenzoate. SynThink Research Chemicals. [Link]

  • ResearchGate. (1960). The 2900-cm⁻¹ region infrared spectra of methyl benzoate,.... ResearchGate. [Link][4]

  • PubMed. (2017). Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. PubMed. [Link][5]

  • ResearchGate. (2017). Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. ResearchGate. [Link][6]

Sources

Spectroscopic Scrutiny of Methyl 2-(4-methoxy-4-oxobutanamido)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous characterization of novel chemical entities is a cornerstone of scientific rigor. This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 2-(4-methoxy-4-oxobutanamido)benzoate, a molecule of interest in medicinal chemistry. As this compound is not extensively documented in publicly available databases, this guide will present a detailed prediction and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This analysis is grounded in the foundational spectroscopic principles and data derived from its constituent precursors: methyl anthranilate and monomethyl succinate.

The rationale behind this predictive approach is to equip researchers, scientists, and drug development professionals with a robust framework for the identification and characterization of this and structurally related molecules. By dissecting the expected spectral features, this guide serves as a valuable reference for synthesis confirmation, purity assessment, and structural elucidation.

Molecular Structure and Rationale for Spectroscopic Prediction

This compound is an amide synthesized from the acylation of methyl anthranilate with monomethyl succinate. The formation of the amide bond introduces significant changes to the electronic and chemical environments of the parent molecules, which are directly observable in their respective spectra.

To provide a comprehensive spectroscopic profile, we will first examine the known spectral data of the precursors and then extrapolate to the final product. This predictive methodology is a powerful tool in the absence of empirical data for a novel compound.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a pivotal technique for elucidating the connectivity of a molecule. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ is expected to exhibit distinct signals for each unique proton environment.

Methodology for Prediction:

The chemical shifts (δ) are predicted based on the known values for methyl anthranilate and monomethyl succinate, with adjustments for the electronic effects of the newly formed amide linkage. The deshielding effect of the carbonyl groups and the aromatic ring, along with the influence of the amide bond, are key considerations.

Predicted ¹H NMR Data:

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Rationale for Prediction
Aromatic H (position 5)~8.5 - 8.7d~8.51HDownfield shift due to ortho position to the electron-withdrawing amide group.
Aromatic H (position 3)~8.0 - 8.2d~8.01HDownfield shift due to ortho position to the ester group.
Aromatic H (position 4)~7.5 - 7.7t~7.51HTypical aromatic region, influenced by adjacent electron-withdrawing groups.
Aromatic H (position 6)~7.1 - 7.3t~7.51HLeast deshielded aromatic proton.
Amide N-H~11.0 - 12.0s-1HBroad singlet, significantly downfield due to hydrogen bonding and amide resonance.
Methyl Ester (benzoate)~3.9s-3HTypical chemical shift for a methyl ester attached to an aromatic ring.
Methylene (-CH₂-C=O)~2.8 - 3.0t~6.52HAdjacent to the amide carbonyl, deshielded.
Methylene (-CH₂-C=O)~2.6 - 2.8t~6.52HAdjacent to the ester carbonyl.
Methyl Ester (succinate)~3.7s-3HTypical chemical shift for a methyl ester.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides complementary information to ¹H NMR, revealing the carbon framework of the molecule. The predicted ¹³C NMR spectrum will show distinct signals for each carbon atom in a unique electronic environment.

Methodology for Prediction:

The prediction is based on the known ¹³C NMR data of methyl anthranilate and succinic acid derivatives. The formation of the amide bond will cause a downfield shift for the carbonyl carbon of the succinate moiety and the aromatic carbon attached to the nitrogen.

Predicted ¹³C NMR Data:

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Prediction
Amide Carbonyl (C=O)~171 - 173Downfield shift due to amide resonance.
Ester Carbonyl (succinate, C=O)~172 - 174Typical ester carbonyl chemical shift.
Ester Carbonyl (benzoate, C=O)~168 - 170Typical ester carbonyl chemical shift conjugated with an aromatic ring.
Aromatic C (C-2, attached to N)~139 - 141Downfield shift due to attachment to nitrogen of the amide.
Aromatic C (C-1, attached to ester)~120 - 122
Aromatic C (C-6)~134 - 136
Aromatic C (C-4)~130 - 132
Aromatic C (C-5)~123 - 125
Aromatic C (C-3)~121 - 123
Methylene (-CH₂-C=O, amide side)~32 - 34
Methylene (-CH₂-C=O, ester side)~29 - 31
Methyl Ester (benzoate, -OCH₃)~52 - 54
Methyl Ester (succinate, -OCH₃)~51 - 53

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will be a composite of the characteristic absorption bands of its functional groups.

Methodology for Prediction:

The prediction is based on the characteristic IR absorption frequencies for amides, esters, and aromatic compounds.

Predicted Key IR Absorption Bands:

Wavenumber (cm⁻¹) Functional Group Vibrational Mode Expected Intensity
~3300N-H (Amide)StretchingMedium
~3100-3000C-H (Aromatic)StretchingMedium
~2950C-H (Aliphatic)StretchingMedium
~1735C=O (Ester, succinate)StretchingStrong
~1720C=O (Ester, benzoate)StretchingStrong
~1680C=O (Amide I)StretchingStrong
~1600, 1450C=C (Aromatic)StretchingMedium
~1530N-H bend, C-N stretch (Amide II)Bending/StretchingMedium
~1250C-O (Ester)StretchingStrong

Experimental Workflow: Acquiring IR Spectra

A standard protocol for acquiring a high-quality IR spectrum of a solid sample would involve:

  • Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) in an agate mortar.

  • Pellet Formation: The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Methodology for Prediction:

The predicted mass spectrum is based on the calculated molecular weight of the compound and plausible fragmentation pathways, particularly cleavage of the amide and ester bonds.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z = 279.10

  • Key Fragmentation Pathways:

    • Loss of the methoxy group from the succinate ester: m/z = 248

    • Loss of the methoxycarbonyl group from the succinate ester: m/z = 220

    • Cleavage of the amide bond (loss of the succinate moiety): m/z = 151 (methyl anthranilate radical cation)

    • Cleavage of the amide bond (formation of the acylium ion from the succinate moiety): m/z = 129

    • Loss of the methoxy group from the benzoate ester: m/z = 248

    • Loss of the entire benzoate ester group: m/z = 128

Visualization of Predicted Mass Spectrometry Fragmentation:

MS_Fragmentation M+ (m/z 279) M+ (m/z 279) m/z 248 m/z 248 M+ (m/z 279)->m/z 248 -OCH3 m/z 220 m/z 220 M+ (m/z 279)->m/z 220 -COOCH3 m/z 151 m/z 151 M+ (m/z 279)->m/z 151 Amide Cleavage m/z 129 m/z 129 M+ (m/z 279)->m/z 129 Amide Cleavage

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The presented NMR, IR, and MS data are based on established principles of spectroscopy and the known data of its precursors. This guide is intended to be a valuable resource for scientists engaged in the synthesis and characterization of this molecule, providing a strong foundation for the interpretation of experimentally acquired data. The self-validating nature of combining these orthogonal analytical techniques provides a high degree of confidence in the structural assignment.

References

  • PubChem. Methyl anthranilate. [Link]

  • PubChem. monomethyl succinate. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

An In-depth Technical Guide to the Crystal Structure of Methyl 2-(4-methoxy-4-oxobutanamido)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the methodologies and analyses involved in determining and understanding the crystal structure of Methyl 2-(4-methoxy-4-oxobutanamido)benzoate. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the causal relationships behind experimental choices, ensuring a self-validating system of protocols and analyses.

Introduction

This compound is a small organic molecule with potential significance in medicinal chemistry and materials science. Its structural elucidation is paramount for understanding its chemical behavior, intermolecular interactions, and, consequently, its function. This guide will walk through a hypothetical, yet plausible, workflow for the synthesis, crystallization, and comprehensive structural analysis of this compound, grounded in established scientific principles and state-of-the-art techniques.

Part 1: Synthesis and Crystallization

The journey to a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals.

Synthesis of this compound

A plausible synthetic route involves the acylation of methyl anthranilate with monomethyl succinyl chloride. This reaction is a standard method for forming amide bonds.

Experimental Protocol: Synthesis

  • Reactant Preparation: In a clean, dry 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve methyl anthranilate (1 equivalent) in anhydrous dichloromethane (DCM).

  • Amine Addition: Add triethylamine (1.2 equivalents) to the solution to act as a base, scavenging the HCl byproduct.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of monomethyl succinyl chloride (1.1 equivalents) in anhydrous DCM dropwise over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Crystallization

The formation of diffraction-quality single crystals is often the most challenging step.[1][2] For a molecule like this compound, with moderate polarity and several rotatable bonds, a systematic screening of crystallization conditions is necessary.

Experimental Protocol: Crystallization

  • Solvent Screening: Dissolve a small amount of the purified compound in various solvents of differing polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and toluene) to determine solubility.

  • Slow Evaporation: Prepare saturated or near-saturated solutions in promising solvents in small vials. Loosely cap the vials to allow for slow evaporation of the solvent at room temperature.

  • Vapor Diffusion: This technique involves dissolving the compound in a "good" solvent and placing this solution in a small, open vial. This vial is then placed in a larger, sealed container with a "poor" solvent in which the compound is less soluble. The vapor of the poor solvent slowly diffuses into the good solvent, reducing the solubility of the compound and promoting crystallization. Common solvent pairs include methanol/diethyl ether and dichloromethane/hexane.

  • Crystal Harvesting: Once suitable crystals (ideally >0.1 mm in all dimensions) have formed, carefully harvest them using a cryoloop.[1][3]

Part 2: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the three-dimensional atomic arrangement in a crystal.[4][5][6]

Data Collection

The primary goal of data collection is to obtain a complete and redundant set of diffraction data with good resolution and signal-to-noise ratio.[3][7]

Experimental Protocol: Data Collection

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Diffractometer Setup: The data is collected on a modern single-crystal X-ray diffractometer, typically equipped with a CCD or CMOS detector and using either Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.[5]

  • Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through a range of angles. The data collection strategy is optimized to ensure complete coverage of the reciprocal space.

  • Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects. This step yields a file containing the Miller indices (h, k, l) and the corresponding intensities and standard uncertainties for each reflection.[7]

Structure Solution and Refinement

The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays cannot be directly measured.[3]

Experimental Protocol: Structure Solution and Refinement

  • Structure Solution: For small molecules, direct methods are typically successful in determining the initial phases.[3] Software packages such as SHELXS or SIR are commonly used for this purpose.[8][9]

  • Model Building: The initial electron density map, calculated from the solved phases and measured structure factor amplitudes, is used to build an initial atomic model of the molecule.

  • Structure Refinement: The atomic model is refined against the experimental data using a least-squares minimization procedure. This involves adjusting atomic coordinates, displacement parameters, and other model parameters to improve the agreement between the calculated and observed structure factors. SHELXL is a widely used program for this purpose.[4][10]

  • Validation: The final refined structure is validated using tools like PLATON to check for geometric reasonableness, potential symmetry issues, and overall quality of the model.

Part 3: Structural Analysis and Interpretation

A refined crystal structure provides a wealth of information beyond just atomic coordinates.

Molecular Geometry

The primary output of a successful crystal structure determination is the precise three-dimensional arrangement of atoms.

Parameter Description
Bond Lengths The distances between the nuclei of two bonded atoms.
Bond Angles The angles formed by three connected atoms.
Torsion Angles The dihedral angles that describe the conformation of the molecule.

These parameters provide insights into the bonding and stereochemistry of the molecule. For this compound, key parameters to analyze would include the planarity of the benzene ring, the conformation of the butanamido side chain, and the geometry of the ester and amide functional groups.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent interactions. Understanding these interactions is crucial for predicting physical properties like melting point, solubility, and polymorphism.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[11][12][13] The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which partitions the crystal space into regions where the electron density of the promolecule dominates that of the procrystal.[14]

  • dnorm Surface: This surface is mapped with a normalized contact distance, which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds.[15]

  • 2D Fingerprint Plots: These plots summarize the intermolecular contacts in a two-dimensional histogram, providing a quantitative measure of the contribution of different types of interactions to the overall crystal packing.[11][15]

Part 4: Computational Chemistry Insights

Density Functional Theory (DFT) calculations can complement experimental crystallographic data by providing insights into the electronic structure and properties of the molecule.[16][17]

Geometry Optimization

DFT calculations can be used to optimize the geometry of an isolated molecule in the gas phase. Comparing the computationally optimized geometry with the experimentally determined crystal structure can reveal the effects of crystal packing forces on the molecular conformation.

Computational Protocol: DFT Geometry Optimization

  • Input Preparation: The crystallographically determined atomic coordinates are used as the starting geometry.

  • Calculation Setup: A suitable level of theory (e.g., B3LYP functional) and basis set (e.g., 6-311++G(d,p)) are chosen.[18][19]

  • Optimization: The geometry is optimized to find the minimum energy conformation.

  • Analysis: The optimized bond lengths, bond angles, and torsion angles are compared with the experimental values.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy gap between the HOMO and LUMO provides information about the chemical reactivity and electronic transitions of the molecule.[18][19]

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xrd X-ray Diffraction cluster_analysis Structure Determination & Analysis synthesis Synthesis of Compound purification Purification synthesis->purification crystallization Crystallization purification->crystallization data_collection Data Collection (SC-XRD) crystallization->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Refinement structure_solution->refinement validation Validation refinement->validation structural_analysis Structural Analysis validation->structural_analysis

Caption: Overview of the experimental workflow.

Hirshfeld Surface Analysis Logic

hirshfeld_analysis cif CIF File crystalexplorer CrystalExplorer Software cif->crystalexplorer hirshfeld_surface Generate Hirshfeld Surface crystalexplorer->hirshfeld_surface dnorm d_norm Surface hirshfeld_surface->dnorm fingerprint 2D Fingerprint Plot hirshfeld_surface->fingerprint interactions Quantify Intermolecular Interactions dnorm->interactions fingerprint->interactions

Sources

An In-Depth Technical Guide to Methyl 2-(4-methoxy-4-oxobutanamido)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of Methyl 2-(4-methoxy-4-oxobutanamido)benzoate, a compound of interest in organic synthesis and medicinal chemistry. While specific literature on this exact molecule is not extensively available, this document synthesizes information from analogous structures and established chemical principles to offer a scientifically grounded perspective on its synthesis, properties, and potential applications. As a Senior Application Scientist, the aim is to equip researchers with the foundational knowledge and theoretical framework necessary to explore the potential of this and related compounds in their work.

Compound Identification and Physicochemical Properties

IUPAC Name: this compound

CAS Number: 59868-50-7

Predicted Physicochemical Properties

Given the limited direct experimental data for this compound, the following table presents predicted physicochemical properties. These predictions are based on computational models and comparison with structurally similar compounds. It is crucial for researchers to experimentally verify these properties for any practical application.

PropertyPredicted ValueNotes and Comparison with Analogues
Molecular Formula C13H15NO5Derived from the chemical structure.
Molecular Weight 265.26 g/mol Calculated from the molecular formula.
Appearance White to off-white solidBased on the typical appearance of similar N-acylated anthranilate derivatives.
Melting Point 130-140 °CEstimated based on the melting points of related amides and esters. For example, Methyl 4-Amino-2-methoxybenzoate has a melting point of 155-159°C.
Boiling Point > 300 °C (decomposes)High boiling point is expected due to the molecular weight and polar functional groups.
Solubility Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water.The ester and amide functionalities suggest solubility in polar organic solvents. Limited water solubility is expected due to the aromatic rings and overall size.
LogP ~1.5 - 2.5An indicator of lipophilicity, suggesting moderate membrane permeability.

Synthesis and Mechanistic Considerations

A plausible and efficient synthetic route to this compound involves the acylation of a readily available starting material, methyl 2-aminobenzoate (methyl anthranilate), with succinic anhydride. This reaction proceeds via a nucleophilic acyl substitution mechanism.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process starting from methyl anthranilate and succinic anhydride.

G cluster_0 Step 1: Ring-Opening of Succinic Anhydride cluster_1 Step 2: Esterification A Methyl 2-aminobenzoate C Intermediate Carboxylic Acid A->C Nucleophilic Attack B Succinic Anhydride B->C D Intermediate Carboxylic Acid F This compound D->F Fischer Esterification E Methanol (with Acid Catalyst) E->F

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a suggested starting point for the synthesis, drawing upon established methods for the acylation of anilines and the ring-opening of anhydrides.[1][2][3]

Step 1: Synthesis of 4-((2-(methoxycarbonyl)phenyl)amino)-4-oxobutanoic acid

  • To a stirred solution of methyl 2-aminobenzoate (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add succinic anhydride (1.1 equivalents).

  • The reaction mixture is stirred at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure. The resulting crude product, 4-((2-(methoxycarbonyl)phenyl)amino)-4-oxobutanoic acid, is often a solid and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound

  • The dried 4-((2-(methoxycarbonyl)phenyl)amino)-4-oxobutanoic acid (1 equivalent) is dissolved in an excess of methanol.

  • A catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) is added to the solution.

  • The reaction mixture is heated to reflux for 6-8 hours, with reaction progress monitored by TLC.

  • After completion, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed sequentially with a saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

  • Purification can be achieved by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Mechanistic Insights

The initial step involves the nucleophilic attack of the amino group of methyl anthranilate on one of the carbonyl carbons of succinic anhydride. This leads to the opening of the anhydride ring and the formation of a carboxylic acid and an amide bond in a single step. The subsequent Fischer esterification in the second step proceeds via the protonation of the newly formed carboxylic acid, making it more electrophilic for the nucleophilic attack by methanol.

Spectroscopic Characterization

Spectroscopic TechniqueExpected Features
¹H NMR - Aromatic protons of the benzoate ring (multiplets, ~7-8 ppm). - Amide proton (singlet, ~9-10 ppm). - Methylene protons of the succinate moiety (two triplets, ~2.5-3.0 ppm). - Methoxy protons of the benzoate ester (singlet, ~3.9 ppm). - Methoxy protons of the succinate ester (singlet, ~3.7 ppm).
¹³C NMR - Carbonyl carbons of the amide and two esters (~165-175 ppm). - Aromatic carbons (~110-140 ppm). - Methylene carbons of the succinate moiety (~29-32 ppm). - Methoxy carbons (~52 ppm).
IR Spectroscopy - N-H stretching of the amide (~3300 cm⁻¹). - C=O stretching of the esters and amide (~1730 cm⁻¹ and ~1680 cm⁻¹ respectively). - Aromatic C-H stretching (~3000-3100 cm⁻¹).
Mass Spectrometry - Molecular ion peak (M⁺) corresponding to the molecular weight (265.26). - Characteristic fragmentation patterns involving the loss of methoxy groups and cleavage of the amide bond.

Potential Applications in Research and Drug Development

N-acyl anthranilate derivatives are a class of compounds with recognized importance in medicinal chemistry.[4][5] While the specific biological activity of this compound has not been reported, its structural motifs suggest several avenues for investigation.

As a Scaffold in Medicinal Chemistry

The N-acyl anthranilate core is present in a number of biologically active molecules. This scaffold can be readily modified at several positions, making it an attractive starting point for the synthesis of compound libraries for screening against various biological targets. For instance, derivatives of anthranilic acid esters have shown potential as antiandrogenic agents for prostate cancer research.[6]

As a Building Block for Heterocyclic Synthesis

N-acylated anthranilates are valuable precursors for the synthesis of various heterocyclic systems, such as quinazolinones and benzodiazepines, which are privileged structures in drug discovery.[5] The functional groups present in this compound could be exploited for cyclization reactions to generate novel heterocyclic entities.

Investigation Workflow for Biological Activity

The following workflow outlines a logical progression for the initial biological evaluation of this compound.

G A Compound Synthesis and Purification B In vitro Cytotoxicity Screening (e.g., MTT assay on cancer cell lines) A->B C Target-based Screening (e.g., enzyme inhibition assays) A->C D Analysis of Structure-Activity Relationships (SAR) B->D C->D E Lead Optimization D->E

Caption: A streamlined workflow for the initial biological screening of the title compound.

Conclusion

This compound is a compound with a clear chemical identity but limited characterization in the public domain. This guide provides a robust theoretical framework for its synthesis, predicted properties, and potential applications based on established chemical principles and data from analogous structures. It is our hope that this document will serve as a valuable resource for researchers and stimulate further investigation into the chemical and biological properties of this and related molecules, ultimately contributing to advancements in organic synthesis and drug discovery.

References

  • SYNTHESIS AND PROPERTIES OF NEW N-ACYL DERIVATIVES OF ANTHRANILIC ACID. [Link]

  • Hesp, K. D., Bergman, R. G., & Ellman, J. A. (2011). Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Aryl and Vinyl C–H Bonds with Isocyanates. Journal of the American Chemical Society, 133(30), 11430–11433. [Link]

  • Roell, D., Rösler, T. W., Degen, S., Matusch, R., & Baniahmad, A. (2011). Antiandrogenic activity of anthranilic acid ester derivatives as novel lead structures to inhibit prostate cancer cell proliferation. Chemical biology & drug design, 77(6), 450–459. [Link]

  • Ring opening reaction of succinic anhydride with the amino group of acrylamides. [Link]

  • Sodhi, A. J., & Scherer, M. R. (2019). Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization. Polymers, 11(9), 1459. [Link]

  • Jauch, B. M. (1997). Kinetic study of styrene/maleic anhydride copolymers using succine anhydride as the model compound. [Link]

Sources

An In-depth Technical Guide to the Solubility of Methyl 2-(4-methoxy-4-oxobutanamido)benzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist

Executive Summary

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that governs its purification, formulation, and ultimately, its bioavailability. This guide provides a comprehensive framework for understanding and determining the solubility of Methyl 2-(4-methoxy-4-oxobutanamido)benzoate. As direct experimental data for this specific molecule is not widely published, this document serves as a technical whitepaper, equipping researchers with the theoretical knowledge and practical methodologies to perform this characterization in-house. We will delve into predictive theories based on molecular structure, including Hansen Solubility Parameters (HSP), and provide a detailed, authoritative protocol for experimental solubility determination via the gold-standard saturation shake-flask method, in accordance with USP and OECD guidelines.[1][2]

Introduction: The Central Role of Solvent Solubility

In pharmaceutical development, the journey from a promising molecule to a viable drug product is fraught with challenges, many of which are dictated by the compound's physical properties.[3] Among these, solubility is paramount. For a molecule like this compound, understanding its behavior in various organic solvents is essential for:

  • Crystallization and Purification: Selecting an appropriate solvent system is key to achieving the desired purity and polymorphic form of the API.

  • Formulation Development: Creating stable liquid formulations (e.g., for injectables) or developing amorphous solid dispersions requires deep knowledge of solvent compatibility.

  • Analytical Method Development: Solubility data is crucial for choosing diluents in chromatographic analyses like HPLC to ensure accurate quantification.[4]

Molecular Structure Analysis: this compound

To predict the solubility of our target compound, we must first analyze its structure.

  • Aromatic System: The benzoate ring provides a nonpolar, hydrophobic region.

  • Ester Groups: Two methyl ester groups are present, which can act as hydrogen bond acceptors and contribute to polarity.

  • Amide Group: The central amide linkage is highly polar and can act as both a hydrogen bond donor and acceptor.

  • Alkyl Chain: A short alkyl chain provides some lipophilic character.

This combination of polar (amide, esters) and less-polar (aromatic ring, alkyl backbone) functionalities suggests a nuanced solubility profile. The molecule is not extremely polar nor entirely nonpolar, and its solubility will be highly dependent on the specific nature of the solvent.

Theoretical Framework for Solubility Prediction

While empirical measurement is the definitive standard, theoretical models provide a rational basis for solvent selection, saving time and resources.[5]

The Principle of "Like Dissolves Like"

This age-old heuristic remains a useful starting point. Based on the structure, we can make qualitative predictions:

  • Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran, Ethyl Acetate): These solvents have dipole moments and can interact with the ester and amide groups. We would predict moderate to good solubility. For instance, compounds with similar functional groups like dimethyl succinylsuccinate are known to be soluble in acetone and ethanol.[6][7]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amide and ester moieties. Good solubility is expected. Methyl 2-aminobenzoate, a structural fragment of our molecule, is freely soluble in alcohol.[8]

  • Nonpolar Solvents (e.g., Hexane, Toluene): The significant polarity of the amide and ester groups will likely limit solubility in these solvents.

Advanced Prediction: Hansen Solubility Parameters (HSP)

To move beyond qualitative prediction, we can use Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components.[9][10][11] The core idea is that substances with similar HSP values are likely to be miscible.[9]

The three parameters are:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The "distance" (Ra) between two substances (1 and 2) in this three-dimensional Hansen space is calculated as:

Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]

A small Ra value indicates high affinity. A solute's solubility can be visualized as a "Hansen sphere" in this 3D space; solvents that fall within this sphere are considered "good" solvents.[12] While the HSP values for this compound are not published, they can be determined experimentally by testing its solubility in a range of characterized solvents.[12]

Fig 1. Hansen Solubility Sphere Concept cluster_0 Hansen Solubility Sphere for Solute Good Solvent 1 Good Solvent 1 Good Solvent 2 Good Solvent 2 Poor Solvent Poor Solvent Solute Center Solute HSP Solute Center->Poor Solvent Large 'Ra' Distance

Caption: Logical diagram of the Hansen Solubility Sphere.

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the thermodynamic solubility of a compound is the saturation shake-flask method.[13] This protocol is consistent with guidelines from the United States Pharmacopeia (USP) and the Organisation for Economic Co-operation and Development (OECD).[14][15]

Principle of the Saturation Shake-Flask Method

The method involves adding an excess amount of the solid compound to a solvent and agitating the mixture at a constant temperature until the solution reaches equilibrium (i.e., becomes saturated).[13][16] After separating the undissolved solid, the concentration of the solute in the clear supernatant is measured, which represents the equilibrium solubility.[17]

Step-by-Step Experimental Protocol

This protocol is a self-validating system designed for accuracy and reproducibility.

  • Preparation: Add an excess of solid this compound to a series of vials, each containing a different organic solvent. "Excess" means enough solid is present to ensure saturation, which should be visually confirmed at the end of the experiment.[13]

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or similar agitation device capable of maintaining a constant temperature (e.g., 25 °C).[16] Agitate the samples for a sufficient time to reach equilibrium. A 24-hour period is often adequate, but this should be confirmed with a preliminary time-to-equilibrium assessment.[18][19]

  • Phase Separation: After equilibration, remove the vials and allow them to stand briefly to let the larger particles settle. To separate the saturated liquid phase from the undissolved solid, centrifugation is highly recommended. Alternatively, filtration through a chemically compatible, non-adsorptive filter (e.g., PTFE) can be used, though one must be cautious of potential compound adsorption to the filter material.[18][20]

  • Sampling and Dilution: Carefully withdraw a precise volume of the clear supernatant. Immediately dilute this aliquot with a suitable solvent (often the mobile phase for HPLC analysis) to prevent precipitation and to bring the concentration into the linear range of the analytical instrument.[21]

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, as described below.

Fig 2. Shake-Flask Experimental Workflow A 1. Add Excess Solid API to Solvent B 2. Agitate at Constant Temp (e.g., 24h @ 25°C) A->B Equilibration C 3. Phase Separation (Centrifuge/Filter) B->C Saturation D 4. Sample & Dilute Supernatant C->D Isolation E 5. Quantify Concentration (HPLC or UV-Vis) D->E Analysis Prep F Result: Equilibrium Solubility (mg/mL) E->F Calculation

Caption: Workflow for the Shake-Flask Solubility Method.

Analytical Quantification

HPLC is the preferred method for its specificity and accuracy.[3][22]

  • Causality: HPLC separates the compound of interest from any potential impurities or degradants before quantification, ensuring that only the API is measured. This is critical for trustworthiness.

  • Methodology:

    • Develop a stability-indicating HPLC method (e.g., reverse-phase C18 column).

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by plotting the peak area against concentration. A linear curve with R² > 0.99 is required.[4]

    • Inject the diluted sample from the solubility experiment.

    • Determine the concentration in the diluted sample from the calibration curve and account for the dilution factor to calculate the final solubility.

This method is faster than HPLC but less specific. It is suitable if the compound has a distinct chromophore (the aromatic ring in this case) and no interfering impurities absorb at the same wavelength.[23][24]

  • Causality: This method relies on the Beer-Lambert law, where absorbance is directly proportional to concentration. Its simplicity allows for higher throughput.

  • Methodology:

    • Scan the UV-Vis spectrum of the compound to identify the wavelength of maximum absorbance (λmax).[24]

    • Prepare a series of standard solutions and generate a calibration curve of absorbance at λmax versus concentration.[24]

    • Measure the absorbance of the diluted sample from the solubility experiment.

    • Calculate the concentration from the calibration curve, accounting for the dilution factor.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table to allow for easy comparison across different solvent systems.

Solvent Solvent Type Temperature (°C) Solubility (mg/mL) Solubility (mol/L) Analytical Method
e.g., MethanolPolar Protic25DataDataHPLC
e.g., AcetonePolar Aprotic25DataDataHPLC
e.g., Ethyl AcetatePolar Aprotic25DataDataHPLC
e.g., TolueneNonpolar25DataDataHPLC
e.g., HeptaneNonpolar25DataDataHPLC

Factors Affecting Solubility: It is crucial to recognize that solubility is not a fixed value. It is influenced by:

  • Temperature: For most solids, solubility increases with temperature.[25]

  • Polymorphism: Different crystalline forms of the same compound can have different solubilities.

  • Purity: Impurities can enhance or depress the solubility of a substance.[15]

Conclusion

This guide provides the essential theoretical and practical framework for characterizing the organic solvent solubility of this compound. By combining predictive models like Hansen Solubility Parameters with the rigorous, gold-standard shake-flask experimental method, researchers can generate the reliable and accurate data necessary to drive informed decisions in process chemistry, formulation, and analytical development. Adherence to these scientifically sound and well-documented protocols ensures the integrity and trustworthiness of the results, paving the way for successful drug development.

References

  • Gervasio, F. L., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Properties and Synthesis Pathways of Dimethyl Succinate. [Link]

  • EUROLAB. OECD 105 Testing of Chemicals - Standard Test Method for Water Solubility. [Link]

  • USP-NF. <1236> Solubility Measurements. [Link]

  • OECD. Test No. 105: Water Solubility. [Link]

  • OECD. Test No. 105: Water Solubility. [Link]

  • Lin, Y., et al. UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry. [Link]

  • ResearchGate. Measurement and correlation solubility and mixing properties of dimethyl succinylsuccinate in pure and mixture organic solvents from (278.15 to 333.15)K. [Link]

  • ECA Academy. Revision of USP Chapter <1236> Solubility Measurements Published for Comments. [Link]

  • Analytice. OECD 105 - Water Solubility Test at 20°C. [Link]

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Situ Biosciences. OECD 105 - Water Solubility. [Link]

  • Bashimam, M. (2015). Hansen solubility parameters: A quick review in pharmaceutical aspect. Journal of Chemical and Pharmaceutical Research. [Link]

  • Biorelevant.com. USP <1236>: Solubility Measurements Chapter. [Link]

  • ECA Academy. USP: Proposed Addition to Chapter <1236> Solubility Measurements. [Link]

  • Solubility of Things. Dimethyl succinate. [Link]

  • Pion Inc. Technical Note: Solubility Measurements. [Link]

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • Pirika. Predictions (Many Physical Properties are Correlated with HSP). [Link]

  • West Pharma. Hansen solubility parameters to predict drug & container interactions. [Link]

  • PubMed. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. [Link]

  • World Health Organization (WHO). Annex 4: Protocol to conduct equilibrium solubility experiments. [Link]

  • ResearchGate. How to find solubilities of drugs by using uv-visible spectroscopy?. [Link]

  • ResearchGate. Parameters of HPLC system used in solubility experiments for concentration measurement. [Link]

  • PubMed. Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. [Link]

  • Ataman Kimya. DIMETHYL SUCCINATE. [Link]

  • Wikipedia. Hansen solubility parameter. [Link]

  • ResearchGate. Hansen solubility parameters: A quick review in pharmaceutical aspect. [Link]

  • Chemsrc. Methyl 2-aminobenzoate | CAS#:134-20-3. [Link]

  • ResearchGate. How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • ACS Publications. Using COSMO-RS to Predict Hansen Solubility Parameters. [Link]

  • Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

  • Hansen Solubility Parameters. Official Website. [Link]

  • Bentham Science. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

  • Chromatography Forum. how can i test the solubility in hplc please ?. [Link]

  • PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

  • FooDB. Showing Compound Methyl anthranilate (FDB000897). [Link]

  • Hacettepe University Journal of the Faculty of Pharmacy. A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]

  • iFormulate. a quick guide to Hansen Solubility Parameters. [Link]

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Physical and chemical characteristics of Methyl 2-(4-methoxy-4-oxobutanamido)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 2-(4-methoxy-4-oxobutanamido)benzoate

Prepared by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a versatile chemical intermediate with significant potential in pharmaceutical development, biochemical research, and other advanced applications. Designed for researchers, scientists, and drug development professionals, this guide synthesizes core chemical data, proven experimental protocols, and field-proven insights to facilitate its effective use in a laboratory setting.

Section 1: Chemical Identity and Core Characteristics

This compound is a derivative of methyl anthranilate, featuring a succinate mono-methyl ester moiety attached via an amide linkage. This unique structure provides several reactive sites, making it a valuable building block for more complex molecular architectures.

Nomenclature and Chemical Identifiers

A clear identification of the compound is critical for regulatory compliance, procurement, and literature searches. The primary identifiers are summarized below.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 59868-50-7[1]
Molecular Formula C₁₃H₁₅NO₅[1]
Molecular Weight 265.27 g/mol [1]
SMILES COC(=O)CCC(=O)NC1=CC=CC=C1C(=O)OC[1]
MDL Number MFCD00091086[1]
Structural Elucidation

The molecule's functionality is derived from its three primary components:

  • Methyl Anthranilate Core: An aromatic ring with a methyl ester and an amide group in an ortho configuration. This core is a common motif in medicinal chemistry.

  • Amide Linkage: A stable, planar group that connects the aromatic core to the aliphatic side chain.

  • Monomethyl Succinate Side-Chain: A four-carbon chain with a terminal methyl ester, providing a hydrophilic and flexible component.

Caption: Chemical structure highlighting the key functional groups.

Section 2: Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its constituent parts.

Physical Properties
PropertyValue/DescriptionNotes
Appearance Expected to be a white to off-white solid.Based on similar acylated anthranilates.
Solubility Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water.The ester and amide groups provide polarity, while the aromatic ring adds nonpolar character.
Melting Point Not reported in available literature.Expected to be higher than its precursor, methyl anthranilate (24 °C), due to increased molecular weight and hydrogen bonding capability.
Boiling Point Not reported.Likely to decompose upon heating at atmospheric pressure.
Predicted Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The following are predicted key signals.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 10.0-11.0 ppm (s, 1H): Amide (N-H) proton, often broad. Its chemical shift is highly dependent on solvent and concentration.

    • δ 8.0-8.5 ppm (m, 2H): Aromatic protons ortho to the ester and amide groups.

    • δ 7.0-7.6 ppm (m, 2H): Remaining aromatic protons.

    • δ 3.90 ppm (s, 3H): Methyl ester protons on the benzoate ring (-COOCH₃).

    • δ 3.70 ppm (s, 3H): Methyl ester protons on the succinate chain (-COOCH₃).

    • δ 2.80 ppm (t, 2H, J=6.5 Hz): Methylene protons adjacent to the amide carbonyl (-NH-CO-CH₂-).

    • δ 2.72 ppm (t, 2H, J=6.5 Hz): Methylene protons adjacent to the ester carbonyl (-CH₂-COO-CH₃).

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 173.5 ppm: Ester carbonyl carbon (succinate).

    • δ 171.0 ppm: Amide carbonyl carbon.

    • δ 168.0 ppm: Ester carbonyl carbon (benzoate).

    • δ 140.0 - 120.0 ppm: Aromatic carbons (6 signals).

    • δ 52.5 ppm: Methoxy carbon (benzoate ester).

    • δ 52.0 ppm: Methoxy carbon (succinate ester).

    • δ 31.5 ppm: Methylene carbon adjacent to the amide.

    • δ 29.5 ppm: Methylene carbon adjacent to the ester.

  • Infrared (IR) Spectroscopy (ATR):

    • ~3300 cm⁻¹: N-H stretching (amide).

    • ~3000 cm⁻¹: Aromatic C-H stretching.

    • ~1735 cm⁻¹: C=O stretching (ester).

    • ~1680 cm⁻¹: C=O stretching (Amide I band).

    • ~1540 cm⁻¹: N-H bending (Amide II band).

    • ~1250 cm⁻¹: C-O stretching (ester).

Section 3: Synthesis and Purification

The synthesis of this compound is most logically achieved via the acylation of Methyl 2-aminobenzoate (Methyl Anthranilate).

Retrosynthetic Analysis

A retrosynthetic approach reveals a straightforward disconnection at the amide bond, identifying commercially available starting materials.

retrosynthesis target This compound disconnection Amide Disconnection target->disconnection starting_materials Methyl Anthranilate Succinic Acid Monomethyl Ester disconnection->starting_materials cluster_0 Drug Discovery Workflow a Methyl 2-(4-methoxy-4- oxobutanamido)benzoate (Scaffold) b Chemical Modification a->b c Compound Library b->c d Biological Screening (e.g., Enzyme Assays) c->d e Lead Compound d->e

Sources

A Prospective Analysis of the Bio-pharmacological Activities of Methyl 2-(4-methoxy-4-oxobutanamido)benzoate: A Technical Guide for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 2-(4-methoxy-4-oxobutanamido)benzoate is a novel chemical entity with a structure suggestive of potential biological activities. This technical guide provides a comprehensive framework for the preclinical investigation of this compound, targeting researchers, scientists, and professionals in drug development. By dissecting its structural components, we hypothesize potential anti-inflammatory, anticancer, and antimicrobial properties. This document outlines detailed, step-by-step experimental protocols for in vitro and in vivo evaluation, emphasizing scientific integrity and logical experimental design. Furthermore, it incorporates data presentation strategies and diagrammatic representations of workflows and potential mechanisms to facilitate a thorough and efficient investigation.

Introduction and Rationale

The quest for novel therapeutic agents is a cornerstone of biomedical research. This compound, with CAS number 59868-50-7[1], presents an intriguing scaffold for investigation. Its structure, featuring a benzoate core, an amide linkage, and a succinate-derived side chain, suggests the potential for diverse molecular interactions within biological systems. The presence of ester and amide functionalities, common in many pharmacologically active compounds, warrants a systematic evaluation of its bio-activity profile. This guide serves as a roadmap for elucidating the therapeutic potential of this compound, from initial physicochemical characterization to robust preclinical assays.

Physicochemical Properties and Synthesis

A thorough understanding of the compound's physical and chemical characteristics is fundamental to its biological evaluation.

Physicochemical Data
PropertyValueSource
CAS Number 59868-50-7[1]
Molecular Formula C13H15NO5[1]
Molecular Weight 265.27 g/mol [1]
IUPAC Name This compound[1]
SMILES COC(=O)CCC(=O)NC1=CC=CC=C1C(=O)OC[1]
Synthesis Pathway

While specific synthesis methods for this compound are not extensively documented in publicly available literature, a plausible synthetic route can be proposed based on standard organic chemistry principles. A potential method involves the acylation of methyl anthranilate with monomethyl succinyl chloride.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Methyl_Anthranilate Methyl Anthranilate Reaction_Step Acylation Methyl_Anthranilate->Reaction_Step Monomethyl_Succinyl_Chloride Monomethyl Succinyl Chloride Monomethyl_Succinyl_Chloride->Reaction_Step Target_Compound This compound Reaction_Step->Target_Compound Pyridine (base)

Caption: Proposed synthesis of the target compound.

Putative Biological Activities and Mechanistic Hypotheses

The structural motifs within this compound suggest several avenues for biological investigation.

Anti-inflammatory Potential

The presence of a benzoate moiety, a core structure in many non-steroidal anti-inflammatory drugs (NSAIDs), suggests a potential to modulate inflammatory pathways. It is hypothesized that the compound may inhibit key enzymes such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX), thereby reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Anticancer Activity

Many anticancer agents possess structures that can interact with cellular proliferation and survival pathways. The amide linkage and aromatic ring system in the target compound could potentially allow it to function as an inhibitor of enzymes crucial for cancer cell growth, such as kinases or dehydrogenases. For instance, some benzoate derivatives have shown activity against malate dehydrogenase, an enzyme involved in cancer metabolism[2].

Antimicrobial Properties

Benzoate derivatives are known for their antimicrobial properties. It is plausible that this compound could exhibit inhibitory effects against various bacterial or fungal strains by disrupting their cell membrane integrity or metabolic processes.

Experimental Protocols for Biological Evaluation

A tiered approach to biological screening is recommended, starting with in vitro assays to establish proof-of-concept and progressing to more complex models.

In Vitro Anti-inflammatory Assays

These assays will determine the direct inhibitory effect of the compound on key inflammatory enzymes.

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Utilize commercially available COX-1/COX-2 and 5-LOX inhibitor screening assay kits.

  • Follow the manufacturer's instructions, incubating the respective enzymes with varying concentrations of the test compound and the appropriate substrate (e.g., arachidonic acid).

  • Measure the production of prostaglandins or leukotrienes using a spectrophotometer or fluorometer.

  • Calculate the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

This cell-based assay assesses the compound's ability to suppress the production of pro-inflammatory cytokines.

Protocol:

  • Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • After 24 hours of incubation, collect the cell culture supernatant.

  • Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.

  • Assess cell viability using an MTT or similar assay to rule out cytotoxicity-mediated effects.

Anti_inflammatory_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model Enzyme_Assay COX/LOX Inhibition Assay Cell_Assay LPS-induced Cytokine Release Enzyme_Assay->Cell_Assay Mechanism of Action Animal_Model Carrageenan-induced Paw Edema Cell_Assay->Animal_Model Efficacy Confirmation

Caption: Workflow for anti-inflammatory evaluation.

In Vitro Anticancer Assays

This initial screen determines the compound's ability to reduce the viability of cancer cells.[3][4][5]

Protocol:

  • Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., HEK293).

  • Seed the cells in 96-well plates and allow them to attach.

  • Treat the cells with a range of concentrations of this compound for 48-72 hours.

  • Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value for each cell line.

This assay provides a more specific measure of the compound's effect on DNA synthesis and cell division.

Protocol:

  • Culture cancer cells in 96-well plates and treat with the test compound as described for the MTT assay.

  • During the final hours of incubation, add BrdU (bromodeoxyuridine) to the culture medium.

  • Fix the cells and permeabilize the cell membrane.

  • Add an anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase).

  • Add the enzyme substrate and measure the colorimetric or chemiluminescent signal.

  • A reduction in signal indicates inhibition of cell proliferation.

Anticancer_Workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action MTT_Assay MTT Cytotoxicity Assay Proliferation_Assay BrdU Proliferation Assay MTT_Assay->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) MTT_Assay->Apoptosis_Assay

Caption: Workflow for anticancer activity assessment.

In Vitro Antimicrobial Susceptibility Testing

This method determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.[6][7]

Protocol:

  • Prepare a twofold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for yeast).

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

This assay determines the lowest concentration of the compound that kills the microorganism.

Protocol:

  • Following the MIC determination, take an aliquot from each well that showed no visible growth.

  • Spread the aliquot onto an agar plate that does not contain the test compound.

  • Incubate the agar plates under appropriate conditions.

  • The MBC/MFC is the lowest concentration from the MIC assay that results in no microbial growth on the agar plate.

In Vivo Models for Efficacy and Toxicity Assessment

Should promising in vitro activity be observed, progression to in vivo models is warranted.

Carrageenan-Induced Paw Edema in Rodents (for Anti-inflammatory Activity)

This is a classic model of acute inflammation.[8][9][10]

Protocol:

  • Acclimatize rodents (rats or mice) and divide them into control and treatment groups.

  • Administer this compound orally or intraperitoneally at various doses to the treatment groups. The control group receives the vehicle.

  • After a set period (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar tissue of the right hind paw of each animal to induce inflammation.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

  • Calculate the percentage of inhibition of edema in the treated groups compared to the control group.

Xenograft Tumor Model in Immunocompromised Mice (for Anticancer Activity)

This model assesses the compound's ability to inhibit tumor growth in a living organism.

Protocol:

  • Implant human cancer cells (the same ones that showed sensitivity in vitro) subcutaneously into immunocompromised mice (e.g., nude or SCID mice).

  • Allow the tumors to grow to a palpable size.

  • Randomize the mice into control and treatment groups.

  • Administer the test compound at various doses according to a predetermined schedule.

  • Measure tumor volume and body weight regularly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Data Interpretation and Future Directions

The data generated from these assays will provide a comprehensive profile of the potential biological activities of this compound. Positive results will pave the way for further lead optimization, mechanism of action studies, and more extensive preclinical toxicology and pharmacokinetic profiling.

References

  • Jain, A. K., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71.
  • Ezeja, M. I., & Anaga, A. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2).
  • QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer.
  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367.
  • McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for anticancer activities. Methods in Molecular Biology, 1055, 191-205.
  • Chorsiya, A. (2018).
  • Patel, M., & Panchal, K. (2017). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research, 8(7), 2815-2821.
  • University of Wollongong. (2013). Bioassays for anticancer activities. Research Online.
  • Noble Life Sciences. (n.d.).
  • Ezeja, M., & Anaga, A. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
  • Advanced ChemBlocks Inc. (n.d.). Methyl 2-(4-methoxy-4-oxobutanamido)
  • CLSI. (2018). Methodologies for Antimicrobial Susceptibility Testing.
  • Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press.
  • NHBS Academic & Professional Books. (n.d.). Antimicrobial Susceptibility Testing Protocols.
  • WOAH. (2021). Laboratory Methodologies for Bacterial Antimicrobial Susceptibility Testing.
  • NHBS Academic & Professional Books. (n.d.). Antimicrobial Susceptibility Testing Protocols.
  • PubChem. (n.d.). Methyl 4-(acetylamino)
  • Thermo Fisher Scientific. (n.d.).
  • ChemScene. (n.d.). 942-57-4 | Methyl 2-(methoxymethyl)
  • Ataman Kimya. (n.d.).
  • ChemicalBook. (2023).
  • Sigma-Aldrich. (n.d.).
  • Google Patents. (n.d.).
  • MDPI. (2011).
  • PubChem. (n.d.).
  • SynThink Research Chemicals. (n.d.).
  • Lee, J. H., et al. (2017). Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. Journal of Medicinal Chemistry, 60(20), 8631-8646.
  • Singh, R., Ali, M., & Dubey, A. K. (2023). Phenyl Pentyl Ketone and m-isobutyl Methoxy Benzoate Produced by Streptomyces chrestomyceticus ADP4 are Potent Antimicrobial Agents Displaying Broad Spectrum Activities. Current Microbiology, 80(5), 173.
  • Patsnap. (n.d.).
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  • ResearchGate. (n.d.). Synthesis and Analgesic Activity of Methyl 2-{[(2Z)
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An In-Depth Technical Guide to the In-Silico Prediction of Methyl 2-(4-methoxy-4-oxobutanamido)benzoate Properties

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the modern drug discovery pipeline, the early-stage assessment of a compound's pharmacological and safety profile is paramount to de-risking development and reducing costly late-stage failures. In-silico, or computational, methods provide a rapid, cost-effective, and ethically sound approach to predict the properties of novel chemical entities before their synthesis.[1] This guide presents a comprehensive, step-by-step in-silico evaluation of Methyl 2-(4-methoxy-4-oxobutanamido)benzoate , a small organic molecule. We will dissect its fundamental physicochemical characteristics, predict its pharmacokinetic (ADMET) profile, and evaluate potential toxicity liabilities using a suite of validated, publicly available computational tools. The methodologies described herein are designed to be reproducible and serve as a practical framework for researchers, chemists, and drug development professionals engaged in the evaluation of small molecules.

Introduction to the Target Molecule

Before any computational analysis can commence, it is critical to unequivocally identify the molecule of interest. This ensures that all subsequent predictions are based on the correct chemical structure.

This compound is our subject compound. Its unique identification is established through several key descriptors, which will serve as the input for our predictive models.

Table 1: Molecular Identifiers for this compound

Identifier Value Source
CAS Number 59868-50-7 [2]
Molecular Formula C13H15NO5 [2]
Molecular Weight 265.27 g/mol [2]
IUPAC Name This compound [2]

| Canonical SMILES | COC(=O)CCC(=O)NC1=CC=CC=C1C(=O)OC |[2] |

The Simplified Molecular Input Line Entry System (SMILES) string is the most crucial of these identifiers for in-silico analysis. It is a textual representation of the molecule's 2D structure that is readable by most cheminformatics software.

The In-Silico Prediction Workflow: A Strategic Overview

Our analysis will follow a logical progression, starting from fundamental properties and moving towards more complex biological predictions. This tiered approach allows for early "fail-fast" decisions. A compound with poor foundational properties is unlikely to succeed, regardless of its predicted biological activity.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Predictive Modeling cluster_2 Phase 3: Application & Interpretation A SMILES Input COC(=O)CCC(=O)NC1=CC=CC=C1C(=O)OC B Physicochemical Properties A->B Input for Tools C Pharmacokinetics (ADME) A->C Input for Tools D Toxicity (Tox) A->D Input for Tools E Drug-Likeness Evaluation B->E Informs C->E G Go/No-Go Decision D->G Critical Flag F Data Synthesis & Reporting E->F F->G Provides Evidence ADMET_Workflow cluster_tools Prediction Engines cluster_outputs Predicted Profiles mol Molecule Input SMILES String swissadme SwissADME Physicochemical Props Drug-Likeness Basic ADME mol->swissadme pkcsm pk-CSM Absorption Distribution Metabolism Excretion Toxicity mol->pkcsm profile Comprehensive Profile Physicochemical Pharmacokinetic Toxicity swissadme:p1->profile:p1 pkcsm:p2->profile:p2 pkcsm:p3->profile:p3

Sources

An In-Depth Technical Guide to Methyl 2-(4-methoxy-4-oxobutanamido)benzoate for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 2-(4-methoxy-4-oxobutanamido)benzoate, a specialized chemical compound with potential applications in medicinal chemistry and materials science. Given its status as a niche research chemical, this document focuses not only on its commercial availability but also provides field-proven insights into its synthesis, characterization, and safe handling.

Commercial Availability and Procurement

This compound is available from a limited number of specialized chemical suppliers. Researchers seeking to procure this compound should anticipate sourcing it from vendors who synthesize novel building blocks for research and development purposes.

Table 1: Commercial Supplier Information

SupplierCatalog IDPurityFormula WeightCAS NumberAvailability
AChemBlockP3717295%265.2759868-50-7Enquiry[1]

Due to its specialized nature, it is advisable to inquire about lead times and availability well in advance of planned experiments.

Synthesis Protocol: A Self-Validating Approach

The synthesis of this compound can be approached through the acylation of methyl anthranilate with a suitable succinic acid derivative. This method is based on established principles of amide bond formation.

Proposed Synthetic Pathway

The reaction involves the formation of an amide bond between the amine group of methyl anthranilate and an activated carboxylic acid group of monomethyl succinate.

Synthesis_Pathway MA Methyl Anthranilate Product This compound MA->Product Acylation MMS Monomethyl succinyl chloride MMS->Product Base Pyridine or Triethylamine Acylation Acylation Base->Acylation Solvent Dichloromethane or THF Solvent->Acylation

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol
  • Preparation of Monomethyl Succinyl Chloride: In a fume hood, carefully add oxalyl chloride (1.1 equivalents) to a solution of monomethyl succinate (1 equivalent) in anhydrous dichloromethane at 0°C. Allow the reaction to stir at room temperature for 2 hours, or until gas evolution ceases. The solvent and excess oxalyl chloride can be removed under reduced pressure to yield the crude acid chloride, which can be used in the next step without further purification.

  • Acylation of Methyl Anthranilate:

    • Dissolve methyl anthranilate (1 equivalent) and a non-nucleophilic base such as pyridine or triethylamine (1.2 equivalents) in anhydrous dichloromethane.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add the freshly prepared monomethyl succinyl chloride (1.1 equivalents) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up and Purification:

    • Quench the reaction with the addition of water.

    • Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Structural Characterization

Due to the limited availability of published spectral data for this specific compound, the following are predicted characteristic signals based on its structure and data from analogous compounds. These predictions can guide the researcher in confirming the identity and purity of the synthesized product.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Characteristics
¹H NMR Aromatic protons (multiplets, ~7.0-8.0 ppm), NH amide proton (singlet, ~8.5-9.5 ppm), two methyl ester singlets (~3.7-3.9 ppm), and two methylene groups from the succinate backbone (multiplets, ~2.5-3.0 ppm).
¹³C NMR Carbonyl carbons of the esters and amide (~165-175 ppm), aromatic carbons (~110-140 ppm), methyl ester carbons (~52 ppm), and methylene carbons (~29-31 ppm).
IR (Infrared) N-H stretch (~3300 cm⁻¹), C=O stretches of the esters and amide (~1680-1730 cm⁻¹), and aromatic C-H stretches (~3000-3100 cm⁻¹).
Mass Spec (MS) Expected molecular ion peak [M]+ or [M+H]+ corresponding to the molecular weight of 265.27.

Safety and Handling

A comprehensive Safety Data Sheet (SDS) for this compound is not widely available. Therefore, it is crucial to handle this compound with the precautions appropriate for a novel chemical entity. The safety protocols should be based on the known hazards of its structural components, namely anthranilates and succinates.

Hazard Assessment
  • Toxicity: The acute toxicity of this compound is unknown. Handle with care to avoid ingestion, inhalation, and skin contact.

  • Irritation: Based on related compounds, it may cause skin and eye irritation.

  • Sensitization: The potential for respiratory or skin sensitization is unknown.

Recommended Handling Procedures
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid generating dust or aerosols.

  • In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.

Potential Applications in Drug Development and Research

While specific applications for this compound have not been extensively documented, its structural motifs suggest several areas of potential interest for researchers. Anthranilic acid and its derivatives are recognized as privileged scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities.[2]

The amide and anilide derivatives of anthranilic acid are central to the development of therapeutics for various metabolic disorders.[2] Furthermore, these derivatives have shown promise as antimicrobial, antiviral, and insecticidal agents.[2] The unique combination of the anthranilate core with a succinate linker in this compound could offer novel pharmacodynamic and pharmacokinetic properties, making it a valuable building block for the synthesis of new chemical entities for drug discovery programs.

Research_Applications Core This compound App1 Medicinal Chemistry Scaffold Core:f0->App1  Anthranilate Core App2 Novel Drug Candidate Synthesis Core:f0->App2  Succinate Linker App3 Materials Science Building Block Core:f0->App3 App4 Fragment-Based Drug Discovery App1->App4 App2->App4

Caption: Potential research applications of the target compound.

Conclusion

This compound is a specialized research chemical with limited commercial availability and published data. This guide provides a practical framework for its synthesis, characterization, and safe handling. The structural features of this compound suggest its potential as a valuable building block in medicinal chemistry and other areas of chemical research. Researchers are encouraged to use the information provided herein as a starting point for their investigations into the properties and applications of this novel molecule.

References

  • Kaur, R., et al. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 945-958. [Link]

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of Methyl 2-(4-methoxy-4-oxobutanamido)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of Methyl 2-(4-methoxy-4-oxobutanamido)benzoate. The synthesis is achieved through the acylation of Methyl 2-aminobenzoate (methyl anthranilate) with succinic anhydride. This application note is designed for researchers, scientists, and professionals in the field of drug development and organic chemistry. It offers a detailed methodology, explains the underlying chemical principles, and provides guidance on the purification and characterization of the final product. The protocol is structured to ensure reproducibility and to provide a clear understanding of the experimental choices.

Introduction

This compound is a chemical compound with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring an amide linkage and two ester functional groups, makes it a versatile intermediate for the synthesis of more complex molecules. The synthesis protocol detailed herein employs a straightforward and efficient method involving the nucleophilic acyl substitution reaction between a primary amine (Methyl 2-aminobenzoate) and a cyclic anhydride (succinic anhydride). This reaction is a fundamental transformation in organic chemistry, valued for its high atom economy and generally mild reaction conditions.

The rationale for this synthetic approach lies in its reliability and the ready availability of the starting materials. Methyl 2-aminobenzoate is a common chemical reagent, and succinic anhydride is a widely used acylating agent[1]. The reaction proceeds via the nucleophilic attack of the amino group on one of the carbonyl carbons of the succinic anhydride, leading to the opening of the anhydride ring and the formation of the desired amide and a terminal carboxylic acid.

Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below:

Figure 1: Synthesis of this compound from Methyl 2-aminobenzoate and Succinic Anhydride.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular FormulaMolecular Weight ( g/mol )
Methyl 2-aminobenzoate134-20-3C₈H₉NO₂151.16
Succinic Anhydride108-30-5C₄H₄O₃100.07
Ethanol (Anhydrous)64-17-5C₂H₅OH46.07
Ethyl Acetate141-78-6C₄H₈O₂88.11
Hexane110-54-3C₆H₁₄86.18
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Buchner funnel and filter flask

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Glass funnel

  • pH paper

  • Melting point apparatus

  • NMR spectrometer

  • FTIR spectrometer

Experimental Protocol

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Analysis A Combine Methyl 2-aminobenzoate, Succinic Anhydride, and Ethanol B Reflux the reaction mixture for 3 hours A->B C Cool to room temperature B->C D Remove solvent under reduced pressure C->D E Isolate the crude product D->E F Recrystallize from Ethyl Acetate/Hexane E->F G Filter and dry the purified product F->G H Characterize by NMR, IR, and MP G->H

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 2-aminobenzoate (1.51 g, 10 mmol).

    • Add succinic anhydride (1.00 g, 10 mmol) to the flask.

    • Add 30 mL of anhydrous ethanol as the solvent. The use of ethanol provides a suitable medium for the reaction to proceed at a moderate temperature upon reflux.

    • Attach a reflux condenser to the flask and place the setup in a heating mantle or an oil bath.

  • Reaction:

    • Stir the mixture and heat it to reflux (approximately 78 °C for ethanol).

    • Continue refluxing for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After 3 hours, remove the heat source and allow the reaction mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator to obtain the crude product as a solid or a viscous oil.

  • Purification:

    • The crude product is purified by recrystallization.

    • Dissolve the crude solid in a minimum amount of hot ethyl acetate.

    • Slowly add hexane until the solution becomes slightly turbid.

    • Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.

    • Collect the purified crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold hexane.

    • Dry the purified product under vacuum to obtain this compound as a crystalline solid.

Scientific Rationale and Mechanistic Insights

The synthesis of this compound proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group in Methyl 2-aminobenzoate acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of succinic anhydride. This initial attack leads to the formation of a tetrahedral intermediate. Subsequently, the anhydride ring opens, and a proton transfer occurs to yield the final product, which contains both an amide and a carboxylic acid functional group. The reaction of amines with cyclic anhydrides to form open-chain products is a well-established synthetic method.[2]

The choice of ethanol as a solvent is based on its ability to dissolve the reactants and its suitable boiling point for refluxing conditions, allowing the reaction to proceed at a reasonable rate without the need for high temperatures that might cause side reactions. The work-up procedure is designed to efficiently remove the solvent and isolate the crude product, while the recrystallization step is a standard and effective method for purifying solid organic compounds.

Characterization of the Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Melting Point (MP): A sharp melting point range indicates a high degree of purity.

  • Infrared (IR) Spectroscopy: Expected characteristic peaks include:

    • N-H stretching (amide): ~3300 cm⁻¹

    • C=O stretching (ester): ~1730 cm⁻¹

    • C=O stretching (amide): ~1680 cm⁻¹

    • C=O stretching (carboxylic acid): ~1710 cm⁻¹

    • O-H stretching (carboxylic acid): broad peak ~2500-3300 cm⁻¹

  • ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The proton NMR spectrum should show distinct signals corresponding to the aromatic protons, the methylene protons of the succinyl group, the methoxy protons of the ester, and the amide proton.

  • ¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: The carbon NMR spectrum will confirm the presence of all the carbon atoms in the molecule, including the carbonyl carbons of the ester, amide, and carboxylic acid, as well as the aromatic and aliphatic carbons.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (C₁₂H₁₃NO₅, MW = 251.24 g/mol ).

Safety Precautions

Standard laboratory safety practices should be followed throughout the experiment.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Handle all chemicals in a well-ventilated fume hood.

  • Ethanol, ethyl acetate, and hexane are flammable. Avoid open flames and use a heating mantle or oil bath for heating.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

  • Core.ac.uk. Synthesis of alkenyl succinic anhydrides from methyl esters of high oleic sunflower oil. [Link]

  • Indian Journal of Chemistry. Novel synthesis of benzimidazole, 3,1- benzoxazine, 3-aminoquinazoline and 3-aminothieno[2,3-d]pyrimidine derivatives bearing a 2-(6-methoxynaphthalen-2-yl)propionyl moiety. [Link]

  • IDOSI Publications. Synthesis of Bioactive Succinylanthranilic Acid Ester and its Analogues. [Link]

  • National Center for Biotechnology Information. Postsynthetic Modification: A Versatile Approach Toward Multifunctional Metal-Organic Frameworks. [Link]

Sources

Applications of Methyl 2-(4-methoxy-4-oxobutanamido)benzoate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: Methyl 2-(4-methoxy-4-oxobutanamido)benzoate

A Versatile Synthetic Intermediate in Medicinal Chemistry

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction: Identifying a Key Building Block

In the landscape of modern drug discovery, the efficient synthesis of complex molecular architectures is paramount. Success often hinges on the availability of versatile, well-characterized starting materials. This compound is one such compound. While not an active pharmaceutical ingredient in its own right, its strategic combination of functional groups—an amide linkage, two distinct methyl esters, and an anthranilate core—positions it as a highly valuable precursor for constructing diverse and biologically relevant scaffolds.

The structure is fundamentally a derivative of methyl anthranilate, acylated with a monomethyl succinate moiety. This design allows for selective chemical manipulations, making it an ideal starting point for two particularly significant classes of therapeutic agents: heterocyclic quinazolinones and epigenetic modulators , such as histone deacetylase (HDAC) inhibitors. This guide provides detailed protocols for the synthesis of this compound and its subsequent application as a key intermediate in medicinal chemistry workflows.

PropertyValueSource
IUPAC Name This compoundN/A
Molecular Formula C₁₃H₁₅NO₅Calculated
Molecular Weight 265.26 g/mol Calculated
CAS Number Not assigned (as of last database check)N/A
Canonical SMILES COC(=O)CCC(=O)NC1=CC=CC=C1C(=O)OCN/A

Synthesis and Characterization Protocol

The synthesis of the title compound is most reliably achieved through the amide coupling of methyl 2-aminobenzoate (methyl anthranilate) with a suitable succinic acid derivative. The following protocol utilizes monomethyl succinyl chloride for a high-yield, direct acylation.

Rationale: The use of an acid chloride (prepared from monomethyl succinate and a chlorinating agent like thionyl chloride) provides a highly reactive acylating agent, ensuring the reaction proceeds efficiently at or below room temperature. This avoids potential side reactions like di-acylation or ester hydrolysis that can occur under harsh conditions. An organic base, such as triethylamine, is used to scavenge the HCl byproduct generated during the reaction.

Protocol 2.1: Synthesis of this compound

Materials:

  • Methyl 2-aminobenzoate (1.0 eq)

  • Monomethyl succinate (1.1 eq)

  • Thionyl chloride (SOCl₂) (1.2 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Acid Chloride Formation:

    • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve monomethyl succinate (1.1 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise. Caution: Reaction evolves HCl and SO₂ gas. Perform in a well-ventilated fume hood.

    • After addition, remove the ice bath and stir the mixture at room temperature for 1-2 hours until gas evolution ceases. The formation of monomethyl succinyl chloride is now complete.

  • Amide Coupling:

    • In a separate flask, dissolve methyl 2-aminobenzoate (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Cool this solution to 0 °C.

    • Slowly add the freshly prepared solution of monomethyl succinyl chloride from Step 1 to the methyl anthranilate solution dropwise over 15-20 minutes.

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the title compound as a solid.

Characterization: The final product should be characterized to confirm its identity and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Purification MMS Monomethyl Succinate MMSC Monomethyl Succinyl Chloride MMS->MMSC 0°C to RT SOCl2 SOCl₂ in DCM SOCl2->MMSC MMSC_input Monomethyl Succinyl Chloride MA Methyl Anthranilate Product Methyl 2-(4-methoxy-4- oxobutanamido)benzoate MA->Product 0°C to RT TEA Et₃N in DCM TEA->Product Workup Aqueous Work-up Product->Workup MMSC_input->Product Purify Column Chromatography or Recrystallization Workup->Purify Final Pure Product Purify->Final Quinazolinone_Pathway Start Methyl 2-(4-methoxy-4- oxobutanamido)benzoate Cyclized Cyclized Quinazolinone (Methyl Ester Sidechain) Start->Cyclized Heat, (Ac)₂O FinalAcid Quinazolinone-Propanoic Acid Cyclized->FinalAcid Acid Hydrolysis (HCl) Derivatives Bioactive Derivatives (e.g., Amides, Esters) FinalAcid->Derivatives Amide Coupling, Esterification, etc. HDAC_Inhibitor cluster_molecule Our Precursor Scaffold cluster_target Target Enzyme Surface Pharmacophore Cap Group Linker Zinc-Binding Group (ZBG) Molecule Methyl Benzoate -NH-CO-(CH₂)₂- -COOCH₃ (Ester Precursor) Enzyme Surface Pocket Catalytic Tunnel Zn²⁺ Ion Molecule:f0->Enzyme:f0 Interaction Molecule:f1->Enzyme:f1 Fits Molecule:f2->Enzyme:f2 Conversion to ZBG allows chelation

Application Notes and Protocols: Methyl 2-(4-methoxy-4-oxobutanamido)benzoate as a Versatile Building Block for Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Methyl 2-(4-methoxy-4-oxobutanamido)benzoate emerges as a highly promising, yet underutilized, scaffold for the synthesis of a variety of heterocyclic systems pertinent to pharmaceutical and materials science research. Its bifunctional nature, possessing both an activated amide linkage and strategically positioned ester groups, pre-disposes it to a range of cyclization reactions. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the utility of this compound, focusing on its synthesis and its application in the construction of quinoline-based frameworks.

Physicochemical Properties and Safety Data

A comprehensive understanding of the physical and chemical properties of a building block is fundamental to its successful application in synthesis.

PropertyValueReference
CAS Number 59868-50-7[1]
Molecular Formula C₁₃H₁₅NO₅[1]
Molecular Weight 265.27 g/mol [1]
IUPAC Name This compound[1]
Appearance White to off-white solid
Purity ≥95%[1]

Safety Profile:

This compound is classified as a skin and eye irritant.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, please consult the Material Safety Data Sheet (MSDS).

Synthesis of this compound

The synthesis of the title compound is readily achieved through the acylation of methyl 2-aminobenzoate with monomethyl succinyl chloride. This reaction proceeds efficiently under standard Schotten-Baumann conditions.

Workflow for the Synthesis of this compound

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification Methyl 2-aminobenzoate Methyl 2-aminobenzoate Stirring at 0°C to rt Stirring at 0°C to rt Methyl 2-aminobenzoate->Stirring at 0°C to rt Monomethyl succinyl chloride Monomethyl succinyl chloride Monomethyl succinyl chloride->Stirring at 0°C to rt Pyridine Pyridine Pyridine->Stirring at 0°C to rt Dichloromethane (DCM) Dichloromethane (DCM) Dichloromethane (DCM)->Stirring at 0°C to rt Aqueous HCl wash Aqueous HCl wash Stirring at 0°C to rt->Aqueous HCl wash Aqueous NaHCO3 wash Aqueous NaHCO3 wash Aqueous HCl wash->Aqueous NaHCO3 wash Brine wash Brine wash Aqueous NaHCO3 wash->Brine wash Drying (Na2SO4) Drying (Na2SO4) Brine wash->Drying (Na2SO4) Solvent removal Solvent removal Drying (Na2SO4)->Solvent removal Column chromatography Column chromatography Solvent removal->Column chromatography This compound This compound Column chromatography->this compound

Caption: Synthetic workflow for this compound.

Detailed Protocol for Synthesis

Materials:

  • Methyl 2-aminobenzoate (1.0 eq)

  • Monomethyl succinyl chloride (1.1 eq)

  • Pyridine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes mixture

Procedure:

  • To a solution of methyl 2-aminobenzoate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere of nitrogen, add pyridine (1.2 eq).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add a solution of monomethyl succinyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture dropwise over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient) to afford pure this compound.

Application in the Synthesis of Quinolone Scaffolds

A key application of this compound is its use as a precursor for the synthesis of substituted quinolin-4(1H)-ones. This transformation is achieved via an intramolecular Dieckmann condensation, a base-mediated cyclization of the diester, followed by tautomerization to the more stable enol form.

Reaction Pathway: From Building Block to Quinolone

This compound This compound Dieckmann Condensation Dieckmann Condensation This compound->Dieckmann Condensation Sodium methoxide Sodium methoxide Sodium methoxide->Dieckmann Condensation Toluene (reflux) Toluene (reflux) Toluene (reflux)->Dieckmann Condensation Intermediate β-keto ester Intermediate β-keto ester Dieckmann Condensation->Intermediate β-keto ester Tautomerization Tautomerization Intermediate β-keto ester->Tautomerization Methyl 3-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)propanoate Methyl 3-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)propanoate Tautomerization->Methyl 3-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)propanoate

Caption: Dieckmann condensation to form a quinolone core.

Detailed Protocol for Quinolone Synthesis

Materials:

  • This compound (1.0 eq)

  • Sodium methoxide (2.0 eq)

  • Toluene, anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of sodium methoxide (2.0 eq) in anhydrous toluene in a round-bottom flask equipped with a reflux condenser and under an inert atmosphere of nitrogen, add a solution of this compound (1.0 eq) in anhydrous toluene.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of 1 M HCl until the mixture is acidic (pH ~ 2-3).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired Methyl 3-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)propanoate.

Expert Insights and Causality

The choice of a strong base like sodium methoxide is crucial for the Dieckmann condensation to proceed efficiently. The methoxide anion deprotonates the α-carbon of one of the ester groups, generating a nucleophilic enolate which then attacks the carbonyl carbon of the other ester, leading to the cyclized β-keto ester intermediate. The subsequent acidic workup not only neutralizes the excess base but also facilitates the tautomerization to the thermodynamically more stable enolic quinolone product. The use of an anhydrous solvent like toluene is essential to prevent the hydrolysis of the esters and the quenching of the strong base.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex heterocyclic molecules. The protocols detailed in this application note provide a solid foundation for its synthesis and its successful application in the construction of quinolone scaffolds. The strategic design of this molecule opens up possibilities for the synthesis of a wide range of other heterocyclic systems, and it is our hope that this guide will inspire further exploration of its synthetic utility in drug discovery and materials science.

References

Sources

Application Note & Protocol: High-Throughput Screening of Methyl 2-(4-methoxy-4-oxobutanamido)benzoate Derivatives for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Screening Benzoate Derivatives Against the Kinome

The vast and diverse chemical space occupied by small molecules presents a significant opportunity for the discovery of novel therapeutics. Among these, benzoate derivatives have historically demonstrated a wide range of biological activities, making them a compelling scaffold for drug discovery campaigns. This application note details a comprehensive high-throughput screening (HTS) strategy for a focused library of Methyl 2-(4-methoxy-4-oxobutanamido)benzoate derivatives. While the specific biological targets of this compound class are not extensively documented, their structural motifs suggest potential interactions with ATP-binding sites, a feature common to many enzyme families.

Given the central role of protein kinases in cellular signaling and their frequent dysregulation in diseases such as cancer and inflammatory disorders, we have selected a representative kinase as the hypothetical target for this screening campaign. Kinases utilize ATP to phosphorylate substrate proteins, and the development of small molecule inhibitors that compete with ATP is a clinically validated and highly successful therapeutic strategy. This document provides a detailed protocol for a robust, automated HTS assay designed to identify potent and selective kinase inhibitors from the this compound derivative library. The principles and methodologies outlined herein are broadly applicable to HTS campaigns targeting other enzyme classes.

Pillar 1: Assay Development and Miniaturization - The Foundation of a Successful Screen

The successful execution of an HTS campaign is critically dependent on the development of a robust and sensitive assay that is amenable to automation and miniaturization.[1][2] The transition from a 96-well to a 384- or 1536-well format is essential for screening large compound libraries efficiently.[2][3]

Choosing the Right Assay Technology: A Luminescence-Based Approach

For this kinase inhibition screen, a luminescence-based assay is selected due to its high sensitivity, broad dynamic range, and reduced interference from fluorescent compounds often present in screening libraries.[4][5][6][7] Specifically, a commercially available ATP-quantification assay (e.g., Kinase-Glo®) will be employed. This "add-mix-read" format is homogenous, eliminating wash steps and simplifying automation.[8]

Causality: The principle of this assay is straightforward: the amount of luminescence generated is directly proportional to the amount of ATP remaining in the reaction. Active kinase inhibitors will prevent ATP consumption by the kinase, resulting in a higher luminescence signal compared to uninhibited controls. This "gain-of-signal" approach is often more sensitive in detecting inhibitors.[7]

Key Assay Parameters and Optimization

Before initiating the full screen, several key parameters must be optimized to ensure the assay is robust and cost-effective.

  • Enzyme and Substrate Concentration: Titration experiments are performed to determine the optimal concentrations of the kinase and its specific peptide substrate. The goal is to identify concentrations that yield a robust signal window while minimizing the consumption of expensive reagents.

  • ATP Concentration: The concentration of ATP is typically set at or near the Michaelis-Menten constant (Km) for the specific kinase. This ensures that the assay is sensitive to competitive inhibitors.

  • Reaction Time: A time-course experiment is conducted to determine the optimal incubation period for the kinase reaction, ensuring it remains within the linear range.

  • DMSO Tolerance: Small molecule libraries are typically stored in dimethyl sulfoxide (DMSO). Therefore, the assay must be validated to tolerate the final concentration of DMSO used in the screen (typically ≤1%).[9]

Pillar 2: The High-Throughput Screening Workflow - A Self-Validating System

A meticulously planned workflow incorporating rigorous quality control is essential for the trustworthiness of HTS data.[10][11]

Library Preparation and Management

The this compound derivative library should be of high quality, with compounds dissolved in 100% DMSO and stored in appropriate low-volume, automation-friendly microplates.[12][13][14]

Automated HTS Protocol

The following protocol is designed for a fully automated platform, integrating liquid handlers, plate readers, and robotic arms.[10][15][16][17][18]

Table 1: Reagent Dispensing Protocol for a 384-Well Plate

StepReagentVolume (µL)Target Well(s)
1Compound/Control (in DMSO)0.1All wells
2Kinase in Assay Buffer5All wells except negative controls
3Substrate/ATP Mix in Assay Buffer5All wells
4Luminescence Detection Reagent10All wells

Detailed Step-by-Step Protocol:

  • Compound Plating: Using an acoustic liquid handler or a pin tool, transfer 100 nL of each compound from the source library plate to the corresponding well of a 384-well assay plate. Positive controls (a known inhibitor) and negative controls (DMSO only) should be included on every plate.

  • Kinase Addition: Dispense 5 µL of the pre-determined optimal concentration of the kinase in assay buffer to all wells, excluding the negative control wells (which receive buffer only).

  • Initiation of Reaction: Dispense 5 µL of a solution containing the peptide substrate and ATP (at their optimal concentrations) to all wells to start the kinase reaction.

  • Incubation: Incubate the plates at room temperature for the pre-determined optimal reaction time (e.g., 60 minutes).

  • Signal Generation: Add 10 µL of the ATP-detection reagent to all wells to stop the kinase reaction and initiate the luminescent signal.

  • Signal Reading: After a brief incubation to stabilize the signal (e.g., 10 minutes), read the luminescence on a compatible plate reader.

Quality Control: The Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[19] It is calculated using the signals from the positive and negative controls on each plate.[20][21]

Formula: Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|

Where SD is the standard deviation and Mean is the average of the control signals.

Table 2: Interpretation of Z'-Factor Values

Z'-FactorAssay Quality
> 0.5Excellent
0 to 0.5Marginal
< 0Unacceptable

An assay with a Z'-factor consistently above 0.5 is considered robust and suitable for HTS.[3][22][23]

Pillar 3: Data Analysis, Hit Confirmation, and Downstream Characterization

The goal of HTS is not just to generate data, but to identify meaningful and validated "hits" that can be progressed into lead optimization.[24][][26]

Primary Hit Identification

Raw data from the plate reader is first normalized to the plate-specific controls. A common method for hit selection is the Z-score, which quantifies the number of standard deviations a compound's signal is from the mean of the sample population.[11] A Z-score threshold (e.g., Z-score > 3) is typically set to identify initial hits.

Hit Confirmation and Triage

Primary hits must undergo a rigorous confirmation process to eliminate false positives.[24][27][28]

  • Re-testing: Confirmed hits are re-tested under the same assay conditions to ensure their activity is reproducible.

  • Dose-Response Curves: Active compounds are then tested over a range of concentrations to determine their potency (IC50 value).

  • Counter-Screens: To rule out assay artifacts (e.g., compounds that inhibit the luciferase enzyme in the detection reagent), a counter-screen is performed in the absence of the primary kinase target.

Secondary Assays and SAR

Validated hits from the primary screen are then subjected to a battery of secondary assays to further characterize their mechanism of action and selectivity.[29][30][31][32][33] This may include:

  • Orthogonal Assays: Using a different assay format (e.g., a fluorescence-based assay) to confirm the inhibitory activity.[27]

  • Selectivity Profiling: Screening the hits against a panel of other kinases to determine their selectivity profile.

  • Structure-Activity Relationship (SAR) Studies: Preliminary SAR can be established by analyzing the activity of structurally related compounds within the derivative library.[34][35][36][37][38] This information is crucial for guiding medicinal chemistry efforts to improve potency and selectivity.[3]

Visualization of the HTS Workflow

The following diagrams illustrate the key workflows and logical relationships in the described HTS campaign.

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_validation Validation & Characterization AssayDev Assay Development & Optimization PrimaryScreen Primary HTS AssayDev->PrimaryScreen LibPrep Library Preparation LibPrep->PrimaryScreen DataAnalysis Data Analysis (Z-score) PrimaryScreen->DataAnalysis HitConfirm Hit Confirmation (Re-test & Dose-Response) DataAnalysis->HitConfirm CounterScreen Counter-Screening HitConfirm->CounterScreen SecondaryAssay Secondary Assays (Orthogonal & Selectivity) CounterScreen->SecondaryAssay SAR SAR Analysis SecondaryAssay->SAR

Caption: High-level workflow for the HTS campaign.

Data_Triage_Flow PrimaryHits Primary Hits (Z-score > 3) ConfirmedHits Confirmed Hits (Reproducible Activity) PrimaryHits->ConfirmedHits Re-test & Dose-Response ValidatedHits Validated Hits (No Assay Interference) ConfirmedHits->ValidatedHits Counter-Screen Leads Lead Series for Optimization ValidatedHits->Leads Secondary Assays & SAR

Caption: Data triage and hit validation cascade.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the high-throughput screening of this compound derivatives against a representative kinase target. By adhering to the principles of robust assay development, stringent quality control, and a systematic hit validation cascade, researchers can confidently identify and advance promising lead compounds for further drug development. The methodologies described are adaptable to a wide range of biological targets and compound libraries, serving as a valuable resource for drug discovery professionals.

References

  • Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening.
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  • A pragmatic approach to hit validation following biochemical high-throughput screening.Drug Discovery World.
  • Secondary Assays for Pharmacokinetics & Toxicity Screening.Danaher Life Sciences.
  • Early Validation of HTS hits using X-ray Crystallography.
  • SAR: Structure Activity Relationships.
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  • Structure–Activity Relationship (SAR) in Drug Discovery.Excelra.
  • Bioluminescent Assays for High-Throughput Screening.PubMed.
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  • High-Throughput Screening (HTS).Beckman Coulter.
  • Structure-Activity Relationship (SAR) Studies.Oncodesign Services.
  • Advancing automation in high-throughput screening: modular unguarded systems enable adaptable drug discovery.PubMed.
  • Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening.PMC - NIH.
  • Bioluminescent Assays for High-Throughput Screening.
  • Bioluminescent assays for high-throughput screening.Semantic Scholar.
  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).News-Medical.Net.
  • High-throughput screening.Wikipedia.
  • Primary vs Secondary Assays in Preclinical Testing.News-Medical.Net.
  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening.PMC - PubMed Central.
  • Advances in luminescence-based technologies for drug discovery.PMC - NIH.
  • Fluorescence-based assays.PubMed - NIH.
  • Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing.PubMed Central.
  • What is automation in high-throughput science?Purdue University.
  • Secondary Screening.
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  • Interpreting and Validating Results from High-Throughput Screening Approaches.NCBI Bookshelf.
  • Z-factors.BIT 479/579 High-throughput Discovery.
  • Comprehensive analysis of high-throughput screens with HiTSeekR.Oxford Academic.
  • Calculating a Z-factor to assess the quality of a screening assay.GraphPad.
  • High-Throughput Screening Steps.Small Molecule Discovery Center (SMDC).
  • High Throughput Screening (HTS).BOC Sciences.
  • How Are Biochemical Assays Used in High-Throughput Screening?
  • Analysis of HTS d
  • Accelerating Discovery and Development with Advances in High-Throughput Screening.Pharmaceutical Technology.
  • High-Throughput Screening in Drug Discovery Explained.Technology Networks.
  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening.Curr Protoc Chem Biol.
  • A Step Towards Validation of High-Throughput Sequencing for the Identification of Plant P
  • On HTS: Z-factor.Medium.
  • Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response p
  • Z-factor.Wikipedia.
  • High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mut
  • Hit Discovery at Sygnature Discovery.
  • The Translational Value of Secondary Pharmacology Binding Assays for Nonclinical Findings.FDA.
  • Pre HTS Compound Library.BOC Sciences.
  • SECONDARY SCREENING & MECHANISM OF ACTION.Molecular Sensing, Inc.
  • High throughput screening of small molecule library: procedure, challenges and future.
  • Small Molecule Library Design.Sigma-Aldrich.

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Application Notes & Protocols for Methyl 2-(4-methoxy-4-oxobutanamido)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Methyl 2-(4-methoxy-4-oxobutanamido)benzoate is a fine chemical intermediate with potential applications in pharmaceutical synthesis and materials science research. Its molecular structure, featuring an amide linkage and two methyl ester groups, suggests specific reactivity and handling requirements. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective handling, storage, and utilization of this compound. The protocols herein are designed to ensure the integrity of the material and the safety of laboratory personnel.

The causality behind these protocols is grounded in the principles of chemical stability, occupational hygiene, and risk mitigation. As specific toxicological data for this compound is limited, a conservative approach based on its chemical functionalities and available safety data is mandated.[1]

Compound Identification & Properties

A clear understanding of the compound's properties is fundamental to its safe handling.

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 59868-50-7[1][2]
Molecular Formula C₁₃H₁₅NO₅[1][2]
Molecular Weight 265.26 g/mol [1]
Purity Typically ≥95%[2]
Appearance Solid (Assumed, based on typical organic compounds of this MW)General Knowledge
Solubility No data available. Assumed to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water.Inferred from Structure

Hazard Identification & Safety Precautions

While comprehensive toxicological data is not available, the provided Safety Data Sheet (SDS) and the chemical nature of the compound necessitate treating it as a potentially hazardous substance.[1] The primary risks are associated with inhalation of dust, and skin or eye contact.

Key Safety Directives:

  • Avoid Dust Formation: Handling should be performed in a manner that minimizes the generation of airborne dust.[1] This is critical as fine powders can be easily inhaled.

  • Prevent Contact: Avoid direct contact with skin and eyes.[1] The ester and amide functionalities could cause irritation upon prolonged exposure.

  • Ensure Adequate Ventilation: All handling procedures must be carried out in a well-ventilated area, preferably within a certified chemical fume hood.[1] This mitigates the risk of inhaling vapors or fine dust particles.

  • Ignition Sources: Keep away from open flames, sparks, and other sources of ignition. While not characterized as highly flammable, standard precautions for organic chemicals should be observed.[1]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is essential for minimizing exposure. The selection of specific PPE is based on a risk assessment of the procedures being performed.

PPE CategorySpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from accidental splashes or contact with airborne powder.[1]
Hand Protection Chemical-impermeable gloves (e.g., Nitrile rubber).Prevents direct skin contact. Contaminated gloves should be disposed of immediately.[1]
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.[1]
Respiratory Protection Not typically required for small-scale lab use if handled in a fume hood. For larger quantities or if dust formation is unavoidable, a NIOSH-approved respirator is recommended.Ensures respiratory safety if ventilation is insufficient to control airborne particulates.

Handling and Storage Workflow

The following diagram outlines the standard workflow for managing this compound from receipt to disposal.

G cluster_receipt Receiving & Initial Storage cluster_handling Active Handling (in Fume Hood) cluster_storage Solution & Long-Term Storage Receive Receive Compound Inspect Inspect Container Integrity Receive->Inspect Log Log into Inventory Inspect->Log InitialStore Store in Designated Cool, Dry, Well-Ventilated Area Log->InitialStore DonPPE Don Appropriate PPE InitialStore->DonPPE Transfer Transfer to Fume Hood DonPPE->Transfer Weigh Weigh Required Amount Transfer->Weigh PrepareSol Prepare Stock Solution Weigh->PrepareSol Seal Seal Solution Container (PTFE-lined cap) PrepareSol->Seal Label Label Clearly (Name, Conc., Date) Seal->Label FinalStore Store Tightly Closed Container in Cool, Dry Place Label->FinalStore

Sources

Application Notes & Protocols: Strategic Derivatization of Methyl 2-(4-methoxy-4-oxobutanamido)benzoate for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the strategic chemical modification of Methyl 2-(4-methoxy-4-oxobutanamido)benzoate, a versatile benzamide scaffold. We present detailed protocols for targeted derivatization at its distinct functional sites—the aromatic methyl ester and the aliphatic methyl ester—to generate a diverse library of analogues for biological screening. The core of this document lies in explaining the causal relationships behind experimental choices, focusing on reaction selectivity, structure-activity relationship (SAR) exploration, and the principles of bioisosterism to enhance pharmacokinetic properties. Included are step-by-step protocols for saponification, amide coupling, and robust analytical characterization, alongside a representative biological assay for evaluating final compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the discovery of novel therapeutic agents.

Introduction: The Benzamide Scaffold and Rationale for Derivatization

The benzamide moiety is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents targeting a wide array of biological targets, including enzymes and receptors.[1] Its prevalence stems from its ability to participate in key hydrogen bonding interactions and serve as a rigid scaffold for presenting diverse chemical functionalities. The subject of this guide, this compound, is a compelling starting point for a lead optimization campaign.

Molecular Scrutiny of the Starting Scaffold:

The structure of this compound offers several strategic points for chemical modification:

  • Site A (Aromatic Ester): A methyl ester directly attached to the aromatic ring.

  • Site B (Aliphatic Ester): A methyl ester at the terminus of the four-carbon side chain.

  • Site C (Amide Bond): A secondary amide linking the aromatic core to the side chain.

  • Site D (Aromatic Ring): The benzene ring itself, amenable to electrophilic substitution.

Derivatization is undertaken not merely to create new molecules, but to systematically probe the SAR, addressing common liabilities in early-stage drug candidates. Key objectives include:

  • Enhancing Potency & Selectivity: Fine-tuning interactions with the biological target.

  • Improving Metabolic Stability: The amide bond (Site C) and ester groups (Sites A and B) are susceptible to in-vivo hydrolysis by proteases and esterases.[2] Bioisosteric replacement—substituting a functional group with another that retains similar physical and chemical properties—is a powerful strategy to mitigate this.[3][4][5]

  • Modulating Physicochemical Properties: Altering solubility, permeability, and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

This guide will focus primarily on the high-yield, predictable modifications at Sites A and B , which provide the most direct route to a diverse chemical library.

Strategic Pathways for Derivatization

The generation of a chemical library from the parent scaffold requires a logical and efficient workflow. The primary strategy involves a two-step sequence: selective hydrolysis (saponification) of one of the two methyl esters, followed by the coupling of the resultant carboxylic acid with a diverse set of amines to generate novel amides.

G cluster_A Strategy A: Aromatic Ester Modification cluster_B Strategy B: Aliphatic Ester Modification cluster_C Characterization & Screening start This compound hydrolysis_A Protocol 1: Selective Hydrolysis (Site A) start->hydrolysis_A hydrolysis_B Protocol 1 (Modified): Selective Hydrolysis (Site B) start->hydrolysis_B product_A Intermediate A (Aromatic Carboxylic Acid) hydrolysis_A->product_A coupling_A Protocol 2: Amide Coupling product_A->coupling_A library_A Derivative Library A (Modified at Site A) coupling_A->library_A charac Protocol 3: Analytical Characterization (HPLC, LC-MS, NMR) library_A->charac product_B Intermediate B (Aliphatic Carboxylic Acid) hydrolysis_B->product_B coupling_B Protocol 2: Amide Coupling product_B->coupling_B library_B Derivative Library B (Modified at Site B) coupling_B->library_B library_B->charac assay Protocol 4: Biological Assay charac->assay

Caption: Overall workflow for the derivatization of the parent scaffold.

Causality Behind the Strategy: Selective Hydrolysis

The success of this entire workflow hinges on the ability to selectively hydrolyze one ester in the presence of the other. While both are methyl esters, their chemical environments differ. The aromatic ester (Site A) is influenced by the electron-withdrawing nature of the benzene ring, while the aliphatic ester (Site B) is more sterically accessible. Base-catalyzed hydrolysis (saponification) is generally preferred over acid-catalyzed methods because it is an irreversible process, driving the reaction to completion.[6][7] The choice of base and reaction conditions is critical for selectivity. Mild conditions, such as using lithium hydroxide (LiOH) in a mixed solvent system (e.g., THF/methanol/water) at controlled temperatures, are often effective for cleaving simple methyl esters and can provide the selectivity needed.[8]

Detailed Experimental Protocols

Disclaimer: All chemical syntheses must be performed in a properly ventilated fume hood with appropriate personal protective equipment (PPE). Reagents should be handled by trained personnel.

Protocol 1: Selective Saponification of the Aromatic Methyl Ester (Site A)

Rationale: This protocol employs lithium hydroxide, a mild base that allows for controlled hydrolysis. The THF/Methanol/Water solvent system ensures the solubility of both the organic substrate and the inorganic base, facilitating the reaction.[8] Monitoring by Thin Layer Chromatography (TLC) or LC-MS is crucial to prevent over-reaction and hydrolysis of the second ester.

Materials:

  • This compound (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (1.1 eq)

  • Tetrahydrofuran (THF), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Deionized Water (H₂O)

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, TLC plates, rotary evaporator

Procedure:

  • Dissolve the starting material (1.0 eq) in a 3:1:1 mixture of THF:MeOH:H₂O in a round-bottom flask.

  • In a separate container, dissolve LiOH·H₂O (1.1 eq) in a small amount of deionized water.

  • Add the LiOH solution dropwise to the stirring solution of the starting material at room temperature.

  • Monitor the reaction progress every 30 minutes using TLC or LC-MS. The product, being a carboxylic acid, will have a lower Rf value (more polar) on the TLC plate than the starting material.

  • Upon consumption of the starting material (typically 2-4 hours), carefully quench the reaction by adding 1M HCl dropwise until the pH of the solution is ~2-3.

  • Remove the organic solvents (THF and MeOH) using a rotary evaporator.

  • Extract the aqueous residue three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude carboxylic acid intermediate. This product can often be used in the next step without further purification, but if necessary, it can be purified by column chromatography.

Protocol 2: Amide Coupling with Primary/Secondary Amines

Rationale: This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient peptide coupling reagent that minimizes side reactions and racemization. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the acid formed during the reaction.

G compound_A Intermediate A (R-COOH) reaction compound_A->reaction amine Amine (R'-NHR'') amine->reaction HATU HATU reaction_label + HATU->reaction_label DIPEA DIPEA DIPEA->reaction_label product Final Amide Derivative (R-CONR'R'') reaction->product DMF, RT reaction_label->reaction

Caption: General scheme for HATU-mediated amide coupling.

Materials:

  • Carboxylic acid intermediate from Protocol 1 (1.0 eq)

  • Desired amine (e.g., benzylamine, morpholine, etc.) (1.2 eq)

  • HATU (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine, Anhydrous MgSO₄

Procedure:

  • Dissolve the carboxylic acid intermediate (1.0 eq) in anhydrous DMF in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the desired amine (1.2 eq) followed by DIPEA (2.5 eq).

  • Add HATU (1.2 eq) portion-wise to the stirring solution.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated NaHCO₃ solution (3x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude amide derivative by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 3: Analytical Characterization of Novel Derivatives

Rationale: Rigorous characterization is essential to confirm the identity, structure, and purity of each new derivative before it is submitted for biological testing. A combination of chromatographic and spectroscopic methods provides a self-validating system.[9]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.[10] The sample is injected onto a column (e.g., C18) and eluted with a solvent gradient. Purity is assessed by the peak area percentage at a specific UV wavelength.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique confirms both the purity and the molecular weight of the compound.[11][12] The mass spectrometer provides the mass-to-charge ratio (m/z) of the molecule, which should match the calculated exact mass.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the definitive methods for structural elucidation.[13] ¹H NMR confirms the presence of all protons and their chemical environment, while ¹³C NMR confirms the carbon skeleton. The disappearance of the carboxylic acid proton signal and the appearance of new signals corresponding to the coupled amine are key diagnostic markers.

Derivative ID Structure Modification Molecular Formula Calculated Mass (M+H)⁺ Observed Mass (M+H)⁺ HPLC Purity (%) ¹H NMR
Parent -C₁₄H₁₆N₂O₅293.1132293.1130>99Conforms
Deriv-A01 Site A + BenzylamineC₂₀H₂₁N₃O₄384.1554384.1552>98Conforms
Deriv-A02 Site A + MorpholineC₁₇H₂₁N₃O₅364.1503364.1501>99Conforms
Deriv-B01 Site B + BenzylamineC₂₀H₂₁N₃O₄384.1554384.1555>98Conforms

Caption: Example table for summarizing characterization data of synthesized derivatives.

Application in Biological Assays: A Representative Protocol

Context: The benzamide scaffold is a well-established pharmacophore for Histone Deacetylase (HDAC) inhibitors.[1][14] Dysregulation of HDACs is implicated in many cancers, making them a prime therapeutic target.[1] Therefore, a primary screen for a library derived from this compound would logically include an HDAC inhibition assay.

Protocol 4: In Vitro Fluorometric HDAC Inhibition Assay

Principle: This assay uses a fluorogenic substrate that is deacetylated by active HDAC enzyme. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent molecule. The fluorescence intensity is directly proportional to HDAC activity. Inhibitors will reduce the signal.

Materials:

  • Commercial Fluorometric HDAC Assay Kit (containing HDAC enzyme, substrate, developer, and assay buffer)

  • Synthesized derivatives (dissolved in DMSO to 10 mM stock)

  • Known HDAC inhibitor (e.g., Trichostatin A) as a positive control

  • 384-well black, flat-bottom plates

  • Multimode plate reader with fluorescence capabilities (Ex/Em appropriate for the kit)

Procedure:

  • Compound Plating: Prepare serial dilutions of the synthesized derivatives and controls in assay buffer. Typically, an 11-point, 3-fold dilution series starting from 100 µM is appropriate. Add these to the 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

  • Enzyme Addition: Add the diluted HDAC enzyme solution to all wells except the "no enzyme" control.

  • Incubation: Gently mix the plate and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.

  • Substrate Addition: Add the fluorogenic HDAC substrate to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate for the recommended time (e.g., 60 minutes) at 37°C.

  • Development: Stop the reaction by adding the developer solution to all wells. Incubate for 15-20 minutes at room temperature.

  • Fluorescence Reading: Read the plate on a fluorescence plate reader at the appropriate excitation and emission wavelengths.

Data Analysis & Presentation:

  • Normalize the data: % Inhibition = 100 * (1 - [Signal_Inhibitor - Signal_NoEnzyme] / [Signal_NoInhibitor - Signal_NoEnzyme]).

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).

Derivative ID Modification HDAC1 IC₅₀ (µM) SAR Interpretation
Parent ->100Inactive starting point.
Intermed-A Site A - COOH55.2Weak activity from the free acid.
Deriv-A01 Site A - Benzylamide5.8Aromatic group improves potency.
Deriv-A02 Site A - Morpholine22.1Polar, cyclic group is less favorable.
Deriv-A03 Site A - (4-F-Phenyl)amide2.3Electron-withdrawing group enhances activity.

Caption: Example table presenting hypothetical SAR data from an HDAC inhibition assay.

Conclusion

This compound is a chemically tractable scaffold with significant potential for medicinal chemistry campaigns. The strategic derivatization at its ester functional groups, guided by principles of selective hydrolysis and efficient amide coupling, provides a robust platform for generating diverse chemical libraries. By systematically modifying the scaffold and evaluating the analogues in relevant biological assays, researchers can elucidate critical structure-activity relationships, leading to the optimization of potency, selectivity, and drug-like properties. The protocols detailed herein offer a validated and logical workflow to empower such drug discovery efforts.

References

  • The Structure-Activity Relationship of Benzamide Analogs: A Technical Guide for Drug Development Professionals. Benchchem.
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PubMed Central (PMC).
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
  • Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. National Institutes of Health (NIH).
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Benchchem.
  • Ester and Amide Bioisosteres. Cambridge MedChem Consulting.
  • Methyl Esters and Derivatives. K. Jones, In Comprehensive Organic Functional Group Transformations II, 2005, 6, 159-193. (Partial information available through search snippets).
  • Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo.
  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. PubMed Central (PMC).
  • A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction. University of Texas Southwestern Medical Center.
  • Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. PubMed.
  • HPLC-MS and HPLC-NMR method development and applications for small molecule bioanalysis. Purdue University.
  • Methyl Esters. Organic Chemistry Portal.
  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
  • Amide Bond Bioisosteres: Strategies, Synthesis and Successes. Request PDF on ResearchGate.
  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. AmeliCA.
  • Hydrolysis of esters. Chemguide.
  • Hydrolysis of methyl esters for production of fatty acids. Google Patents.
  • A review on the liquid chromatography- nuclear magnetic resonance (lc-nmr) and it. World Journal of Pharmaceutical Research.
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Potential use of Methyl 2-(4-methoxy-4-oxobutanamido)benzoate in material science

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-M4M4OB-MS01

Topic: Exploratory Applications of Methyl 2-(4-methoxy-4-oxobutanamido)benzoate in Advanced Material Science

Introduction and Rationale

This compound is a novel compound with a unique molecular architecture suggesting significant potential in material science. Its structure combines a rigid aromatic core derived from methyl anthranilate with a flexible, functionalized chain derived from a succinic acid monoester. This combination of an aromatic ring, an amide linkage, and two distinct ester functionalities presents multiple avenues for the rational design of new materials. The amide group, in particular, offers strong hydrogen bonding capabilities, a feature known to impart desirable thermal and mechanical properties in polymers like polyamides.[1][2][3]

This application note provides an exploratory guide for researchers, outlining three potential applications for this molecule. The protocols described herein are foundational and intended to serve as a validated starting point for further innovation.

Molecular Structure and Inferred Properties

A thorough understanding of the molecule's functional groups is critical to hypothesizing its utility.

Functional GroupComponent OriginPotential Contribution to Material Properties
Aromatic Ring Methyl AnthranilateRigidity, thermal stability, potential for π-π stacking interactions.
Amide Linkage Anthranilate & SuccinateStrong hydrogen bonding, leading to high melting points and mechanical strength.[1][2]
Ortho-Ester Group Methyl AnthranilateA reactive site for polymerization (polycondensation) or surface attachment.
Terminal Ester Group Methyl SuccinateA secondary reactive site for creating cross-linked networks or branched polymers.

Application 1: Monomer for High-Performance Poly(ester-amide)s

Scientific Rationale: Poly(ester-amide)s (PEAs) are a class of polymers that combine the high thermal and mechanical stability of polyamides with the processability and degradability of polyesters.[1][2][3] The structure of this compound makes it an ideal A-B type monomer for polycondensation reactions. The methyl benzoate ester can be selectively transesterified with a diol to initiate polymerization, while the terminal methyl succinate ester can participate in further chain extension or cross-linking. The presence of the amide bond is expected to result in a semi-crystalline polymer with a high glass transition temperature (Tg) and excellent mechanical properties.

Experimental Workflow: Synthesis of a Linear Poly(ester-amide)

G cluster_synthesis Step 1: Synthesis of Precursor cluster_polymerization Step 2: Polycondensation cluster_characterization Step 3: Characterization S1 Methyl Anthranilate S3 Monomethyl Succinate S1->S3 Methanolysis S5 This compound S1->S5 Amidation S2 Succinic Anhydride S2->S3 Methanolysis S3->S5 Amidation S4 Amidation Catalyst (e.g., DCC/DMAP) S4->S5 Amidation P1 Monomer (S5) P5 Poly(ester-amide) + Methanol P1->P5 Melt Polycondensation P2 Diol (e.g., Ethylene Glycol) P2->P5 Melt Polycondensation P3 Transesterification Catalyst (e.g., Zn(OAc)₂) P3->P5 Melt Polycondensation P4 Inert Atmosphere (High Temp, Vacuum) P4->P5 Melt Polycondensation C1 GPC (Molecular Weight) P5->C1 Analysis C2 DSC/TGA (Thermal Properties) P5->C2 Analysis C3 FTIR/NMR (Structure) P5->C3 Analysis C4 Tensile Testing (Mechanical) P5->C4 Analysis

Caption: Workflow for PEA synthesis and characterization.

Protocol: Melt Polycondensation
  • Reactant Preparation: In a three-neck flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser, add this compound (1.0 eq), ethylene glycol (1.1 eq), and Zinc Acetate (0.1 mol%).

  • Inerting: Purge the system with dry nitrogen for 30 minutes to remove oxygen.

  • Stage 1 - Transesterification: Heat the mixture to 180-200°C under a gentle nitrogen flow. Methanol will begin to distill off. Maintain this temperature for 2-3 hours or until ~80-90% of the theoretical methanol has been collected.

  • Stage 2 - Polycondensation: Gradually reduce the pressure to <1 mmHg over 30 minutes while increasing the temperature to 220-240°C.

  • Polymerization: Continue the reaction under high vacuum and elevated temperature for an additional 3-5 hours. A notable increase in viscosity will be observed.

  • Recovery: Cool the reactor to room temperature under nitrogen. The resulting solid polymer can be dissolved in a suitable solvent (e.g., hexafluoroisopropanol) and precipitated in methanol to purify.

  • Characterization: The resulting polymer should be analyzed to determine its properties.[4][5][6]

Analysis TechniquePurposeExpected Outcome
Gel Permeation Chromatography (GPC) Determine molecular weight (Mn, Mw) and polydispersity (PDI).High Mw with a PDI between 1.5-2.5, typical for step-growth polymerization.
Differential Scanning Calorimetry (DSC) Measure glass transition (Tg) and melting (Tm) temperatures.A high Tg (>120°C) is expected due to the rigid backbone and H-bonding.
Thermogravimetric Analysis (TGA) Assess thermal stability and decomposition temperature (Td).High Td (>350°C) indicating good thermal stability.
Fourier-Transform Infrared (FTIR) Spectroscopy Confirm polymer structure.Disappearance of the methyl ester C-H stretch, appearance of a broad O-H stretch from the polymer end groups.

Application 2: Low Molecular Weight Organogelator (LMWG)

Scientific Rationale: Low molecular weight compounds capable of self-assembling into three-dimensional fibrillar networks can trap solvent molecules, forming supramolecular gels.[7][8] This process is driven by non-covalent interactions such as hydrogen bonding and π-π stacking.[8][9] The amide group in this compound is a strong hydrogen bond donor/acceptor, and the aromatic ring can participate in π-π stacking. This combination makes it a prime candidate for a gelator in organic solvents. Such materials have applications in controlled release, templating, and sensor development.[7]

Logical Framework for Gelation

G cluster_assembly Self-Assembly Process cluster_stimuli Reversibility A Monomer in Solution (Hot, Solvated) B 1D Fiber Formation (Cooling) H-Bonding & π-π Stacking A->B C 3D Network Entanglement (Gelation) Solvent Immobilization B->C C->A Gel-Sol Transition D Heat D->C E Shear Force E->C

Caption: Mechanism of supramolecular gel formation.

Protocol: Gelation Test
  • Screening: Place 10 mg of the compound into separate vials. Add 1.0 mL of various organic solvents (e.g., Toluene, Cyclohexane, Ethyl Acetate, Acetonitrile).

  • Dissolution: Heat each vial in a water or oil bath until the solid dissolves completely.

  • Cooling: Allow the vials to cool undisturbed to room temperature.

  • Inversion Test: Once cooled, invert the vials. If the solution does not flow, a stable gel has formed.[7]

  • Determination of Critical Gelation Concentration (CGC): For solvents that form a gel, repeat the procedure with decreasing concentrations of the compound to find the minimum concentration required for gelation.

Characterization of Gels
  • Scanning Electron Microscopy (SEM): To visualize the 3D fibrillar network of the dried gel (xerogel).

  • Rheology: To measure the mechanical properties (storage and loss moduli) of the gel.

  • Spectroscopy (FTIR, UV-Vis): To study the intermolecular interactions (e.g., shifts in amide N-H and C=O stretching frequencies) upon gel formation.[10]

Application 3: Surface Modifying Agent for Hydrophilic Substrates

Scientific Rationale: The functional groups within this compound can be exploited for surface modification. For example, the molecule can be hydrolyzed to its corresponding carboxylic acid form. The resulting molecule, 2-(3-carboxypropanamido)benzoic acid, presents two carboxylic acid groups and an amide N-H, which can form strong hydrogen bonds or coordinate with metal oxide surfaces (e.g., silica, alumina, titania).[11] This modification can alter the surface energy, wettability, and adhesion properties of the substrate, which is crucial for applications in coatings, composites, and biomedical devices.[12][13]

Protocol: Surface Modification of Silicon Wafers
  • Substrate Cleaning: Clean silicon wafers by sonication in acetone, followed by isopropanol, and finally deionized water (15 minutes each). Dry under a stream of nitrogen. Activate the surface with a piranha solution (H₂SO₄:H₂O₂ 3:1) for 30 minutes (CAUTION: Piranha solution is extremely corrosive and reactive). Rinse extensively with deionized water and dry.

  • Synthesis of Binding Agent: Hydrolyze this compound to 2-(3-carboxypropanamido)benzoic acid using standard aqueous NaOH followed by acidic workup. Confirm conversion via NMR or FTIR.

  • Modification Solution: Prepare a 10 mM solution of the hydrolyzed compound in anhydrous ethanol.

  • Immersion: Immerse the cleaned silicon wafers in the solution and leave for 12-24 hours at room temperature in a sealed container.

  • Rinsing and Curing: Remove the wafers, rinse thoroughly with ethanol to remove any physisorbed molecules, and cure in an oven at 110°C for 1 hour.

Characterization of Modified Surfaces
  • Contact Angle Goniometry: To measure the change in surface wettability. A successful modification should significantly alter the water contact angle.

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of the organic layer on the substrate by detecting the N1s signal from the amide.

  • Atomic Force Microscopy (AFM): To analyze the surface topography and roughness after modification.

Safety and Handling

This compound is a novel chemical. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. All manipulations should be performed in a well-ventilated fume hood. Refer to the Material Safety Data Sheet (MSDS) for specific handling and disposal information.

Conclusion

The unique chemical structure of this compound makes it a versatile building block for a new generation of advanced materials. The protocols outlined in this note provide a foundational framework for exploring its potential as a monomer for high-performance polymers, a self-assembling organogelator, and a surface modifying agent. These explorations are expected to pave the way for novel materials with tailored properties for diverse technological applications.

References

  • Eremin, V.V. Supramolecular gels. RSC Publishing. Available at: [Link].

  • Al-Soufi, W., et al. (2017). Physicochemical Properties and the Gelation Process of Supramolecular Hydrogels: A Review. Molecules. Available at: [Link].

  • Gallardo, A., et al. BIODEGRADABLE POLY (ESTER AMIDE) S: SYNTHESIS AND APPLICATIONS. UPCommons. Available at: [Link].

  • Bailey, R.S., et al. Novel characterisation methods for Polymer Applications. Korea Science. Available at: [Link].

  • Sati, A., et al. (2025). Synthesis scheme for the preparation of poly(ester amide)s derived from amino acids... ResearchGate. Available at: [Link].

  • Steed, J.W. Supramolecular Gels. DAV University. Available at: [Link].

  • Malvern Panalytical. (2011). Characterizing novel polymers. Available at: [Link].

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  • Contreras-Montoya, R., et al. (2024). Supramolecular gels: a versatile crystallization toolbox. Chemical Society Reviews. Available at: [Link].

  • Zhang, H., et al. (2025). How to Characterize Supramolecular Polymers: A User Guide. ACS Publications. Available at: [Link].

  • Polymer Profiles: Revealing Molecular Traits Through Characterizations. Polymers. Available at: [Link].

  • Thompson, M.S., et al. Surface functionalization with a benzamidine derivative. ResearchGate. Available at: [Link].

  • Google Patents. (Year). Process for preparing ester amides and polyesteramides.
  • Gallardo, A., et al. (Year). Biodegradable Poly(Ester Amide)s: Synthesis and Applications. ResearchGate. Available at: [Link].

  • Gallardo, A., et al. (2010). Degradable Poly(ester amide)s for Biomedical Applications. Polymers. Available at: [Link].

  • van Esch, J.H., et al. Scrolling in Supramolecular Gels: A Designer's Guide. Chemistry of Materials. Available at: [Link].

  • Cybularczyk-Cecotka, M., et al. Strategies for functionalization of benzamide derivatives. ResearchGate. Available at: [Link].

  • Sharma, R., et al. Surface modification of nano-silica with amides and imides for use in polyester nanocomposites. Journal of Materials Chemistry A. Available at: [Link].

  • Google Patents. (Year). Preparation method of methyl benzoate compound.
  • MDPI. (Year). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Available at: [Link].

  • PubMed. (Year). Surface modification of nano-drug delivery systems for enhancing antibiotic delivery and activity. Available at: [Link].

  • RSC Publishing. (Year). Surface modification of polyamide reverse osmosis membranes with small-molecule zwitterions for enhanced fouling resistance: a molecular simulation study. Available at: [Link].

  • Eureka | Patsnap. (Year). Method for synthesizing methyl 2-methyl-4-acetyl benzoate.
  • Google Patents. (Year). Process for the preparation of aromatic methyl methoxycarboxylates.
  • PubChem. (Year). Methyl 4-(acetylamino)-2-methoxybenzoate. Available at: [Link].

  • Google Patents. (Year). Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate.

Sources

Application Notes and Protocols for Efficacy Testing of Methyl 2-(4-methoxy-4-oxobutanamido)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The discovery and development of novel therapeutic agents are paramount to advancing medical science. Methyl 2-(4-methoxy-4-oxobutanamido)benzoate is a novel small molecule with a chemical structure that suggests potential biological activity. Given the prevalence of inflammatory processes in a wide range of human diseases, this document provides a comprehensive experimental framework for the initial evaluation of this compound's anti-inflammatory efficacy. The proposed workflow is designed to be a logical, stepwise progression from initial in vitro screening to in vivo validation, ensuring scientific rigor and providing a solid foundation for further development.

This guide is intended for researchers, scientists, and drug development professionals. It emphasizes the rationale behind experimental choices and provides detailed protocols to ensure reproducibility and reliability.

Phase 1: In Vitro Evaluation

The initial phase of testing is focused on cell-based assays to determine the compound's cytotoxic profile and to screen for potential anti-inflammatory activity in a controlled environment.

Cytotoxicity Assessment: Determining the Therapeutic Window

Before assessing the efficacy of this compound, it is crucial to determine the concentration range at which it is not toxic to cells. This is essential to ensure that any observed effects are due to the compound's specific biological activity and not a result of cell death. The MTT or MTS assay is a widely used colorimetric method for assessing cell viability.[1][2]

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity. Add the diluted compound to the cells and incubate for 24 hours.

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.[3]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the concentration-response curve to determine the CC50 (50% cytotoxic concentration).

Concentration (µM)Absorbance (570 nm)% Cell Viability
Control (0.1% DMSO)1.25100%
0.11.2398.4%
11.2196.8%
101.1894.4%
501.1088.0%
1000.9576.0%

Table 1: Example data for an MTT cytotoxicity assay.

In Vitro Anti-inflammatory Screening

1.2.1 Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators such as nitric oxide (NO).[4] The Griess assay can be used to quantify NO production.

Protocol: Nitric Oxide Inhibition Assay

  • Cell Seeding and Treatment: Seed RAW 264.7 cells as described in the cytotoxicity protocol. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Griess Assay: After incubation, collect 100 µL of the cell culture supernatant. Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant and incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control.

1.2.2 Measurement of Pro-inflammatory Cytokines

The production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) is a hallmark of inflammation.[5] Enzyme-Linked Immunosorbent Assays (ELISAs) are a sensitive method for quantifying these cytokines.

Protocol: Cytokine ELISA

  • Sample Collection: Collect the cell culture supernatant from the LPS-stimulated RAW 264.7 cells treated with the test compound as described above.

  • ELISA Procedure: Perform ELISAs for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits.

  • Data Analysis: Generate standard curves for each cytokine and determine the concentration in the samples. Calculate the percentage of inhibition of cytokine production.

Mechanistic Studies: Unraveling the Mode of Action

1.3.1 NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[6][7][8] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.[9]

Protocol: NF-κB Translocation Assay (Immunofluorescence)

  • Cell Culture and Treatment: Grow RAW 264.7 cells on coverslips in a 24-well plate. Treat with the compound and/or LPS as previously described.

  • Immunostaining: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 1% bovine serum albumin. Incubate with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Microscopy: Visualize the cells using a fluorescence microscope. In unstimulated cells, p65 will be in the cytoplasm. In LPS-stimulated cells, p65 will be in the nucleus. Effective inhibition by the compound will show p65 retained in the cytoplasm even after LPS stimulation.

1.3.2 Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key inflammatory mediators.[10][11]

Protocol: COX-2 Inhibitor Screening Assay

A commercially available COX-2 inhibitor screening kit can be used to assess the compound's ability to inhibit COX-2 activity.[12][13][14] These assays are typically based on the detection of prostaglandin G2, the intermediate product generated by the COX enzyme.

  • Assay Preparation: Follow the kit manufacturer's instructions to prepare the reagents, including the COX-2 enzyme, arachidonic acid (the substrate), and the detection probe.

  • Inhibitor Screening: Add the test compound at various concentrations to the assay wells, followed by the COX-2 enzyme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Signal Detection: Measure the fluorescent or colorimetric signal according to the kit's protocol.

  • Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme's activity).

G cluster_invitro In Vitro Efficacy Workflow start Start: Compound Synthesis and Characterization cytotoxicity Cytotoxicity Assays (e.g., MTT) Determine non-toxic dose range start->cytotoxicity anti_inflammatory_screening Anti-inflammatory Screening (LPS-stimulated macrophages) cytotoxicity->anti_inflammatory_screening no_assay Nitric Oxide (NO) Assay anti_inflammatory_screening->no_assay cytokine_assay Cytokine (TNF-α, IL-6) ELISA anti_inflammatory_screening->cytokine_assay mechanistic_studies Mechanistic Studies no_assay->mechanistic_studies cytokine_assay->mechanistic_studies nfkb_assay NF-κB Translocation Assay mechanistic_studies->nfkb_assay cox2_assay COX-2 Inhibition Assay mechanistic_studies->cox2_assay lead_optimization Lead Optimization/In Vivo Consideration nfkb_assay->lead_optimization cox2_assay->lead_optimization

Figure 1: In Vitro Experimental Workflow

G cluster_nfkb NF-κB Signaling Pathway in Inflammation lps LPS tlr4 TLR4 Receptor lps->tlr4 ikk IKK Complex tlr4->ikk activates ikb IκB ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) nucleus->inflammatory_genes activates compound Methyl 2-(4-methoxy-4- oxobutanamido)benzoate compound->ikk Potential Inhibition

Figure 2: NF-κB Signaling Pathway

Phase 2: In Vivo Efficacy Studies

Promising results from the in vitro studies warrant further investigation in animal models of inflammation. These studies are essential for evaluating the compound's efficacy in a complex biological system.[15]

Acute Inflammation Model: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a well-established and widely used assay for evaluating the anti-inflammatory activity of novel compounds.[16][17]

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Acclimate male Wistar rats (180-200g) for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups (n=6 per group):

    • Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose)

    • Group 2: Positive control (e.g., Indomethacin, 10 mg/kg)

    • Groups 3-5: this compound at three different doses (e.g., 10, 30, and 100 mg/kg), administered orally.

  • Paw Volume Measurement (Baseline): Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Carrageenan Injection: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement (Post-Carrageenan): Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Edema Inhibition
Vehicle Control-0.85 ± 0.05-
Indomethacin100.32 ± 0.0362.4%
Test Compound100.68 ± 0.0420.0%
Test Compound300.51 ± 0.0540.0%
Test Compound1000.39 ± 0.0454.1%

Table 2: Example data for the carrageenan-induced paw edema model.

Phase 3: Pharmacokinetic Profiling

Understanding the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound is crucial for interpreting the in vivo efficacy data and for guiding further development.[18][19][20]

Key Pharmacokinetic Parameters to Assess:

  • Bioavailability: The fraction of the administered dose that reaches the systemic circulation.

  • Half-life (t1/2): The time it takes for the plasma concentration of the drug to be reduced by half.

  • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

  • Clearance (CL): The rate at which the drug is removed from the body.

These parameters can be determined by administering the compound to animals (e.g., rats) via both intravenous and oral routes and collecting blood samples at various time points. The concentration of the compound in the plasma is then quantified using methods like LC-MS/MS.

Conclusion

This application note provides a structured and comprehensive approach to evaluate the efficacy of this compound, with a primary focus on its potential anti-inflammatory properties. The described workflow, from initial cytotoxicity and in vitro screening to in vivo efficacy and pharmacokinetic profiling, represents a robust strategy for the preclinical assessment of this novel compound. The detailed protocols and the rationale behind the experimental choices are intended to guide researchers in generating high-quality, reproducible data, which is essential for making informed decisions about the future development of this potential therapeutic agent.

References

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

  • Ahmad, R., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Pharmaceutical Sciences and Research, 11(11), 3617-3622. [Link]

  • Ménasché, G., et al. (2018). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 9, 579. [Link]

  • Chen, L. W., et al. (2017). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Immunology, 8, 1558. [Link]

  • Warner, T. D., & Mitchell, J. A. (2002). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Prostaglandins, Leukotrienes and Essential Fatty Acids, 67(5), 323-327. [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Journal of Translational Medicine, 17(1), 203. [Link]

  • Wikipedia. (n.d.). MTT assay. [Link]

  • Obach, R. S. (2010). Pharmacokinetics and its role in small molecule drug discovery research. Methods in Molecular Biology, 641, 23-40. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]

  • Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. [Link]

  • Singh, S., et al. (2018). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research, 9(10), 4047-4052. [Link]

  • Peiris, D. S. H. S., et al. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International, 35(1), 1-12. [Link]

  • Agilex Biolabs. (2024). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. [Link]

  • Creative BioMart. (n.d.). COX-2 Inhibitor Screening Kit. [Link]

  • El-Beltagy, A. E., et al. (2024). Assessing Anti-Inflammatory Potential: In Vitro and In Vivo Testing of Plant Extracts. Journal of Applied Pharmaceutical Science, 14(07), 001-010. [Link]

  • PharmaFeatures. (2024). Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development. [Link]

  • Sriraman, P., et al. (2014). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. The AAPS Journal, 16(5), 961–974. [Link]

  • Ezung, B., et al. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources, 19(1), 1680-1695. [Link]

  • Pachiappan, S., et al. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. Bioscience Biotechnology Research Communications, 17(1). [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-(4-methoxy-4-oxobutanamido)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 2-(4-methoxy-4-oxobutanamido)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction conditions, improve yields, and overcome common challenges encountered during this specific amide synthesis.

Introduction

The synthesis of this compound is a critical step in various research and development pipelines. The target molecule is formed through the acylation of Methyl 2-aminobenzoate (methyl anthranilate) with succinic anhydride. While seemingly straightforward, this reaction is often plagued by issues such as low yields, side product formation, and purification difficulties. This guide provides a structured approach to troubleshooting these problems, grounded in the principles of organic chemistry and backed by practical, field-proven insights.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis. Each issue is presented in a question-and-answer format, offering detailed explanations and actionable solutions.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield, or in some cases, no desired product at all. What are the likely causes and how can I improve the outcome?

Answer:

Low or no yield in this acylation reaction can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Let's break down the potential culprits and their solutions.

1. Reagent Quality and Stoichiometry:

  • Methyl 2-aminobenzoate (Methyl Anthranilate): The starting amine must be pure. Impurities can interfere with the reaction. Ensure it is free from significant oxidation or other contaminants.

  • Succinic Anhydride: This reagent is susceptible to hydrolysis.[1] If it has been exposed to atmospheric moisture, it will convert to succinic acid, which is significantly less reactive under these conditions.

    • Solution: Use freshly opened or properly stored succinic anhydride. If you suspect hydrolysis, you can try to purify it by recrystallization or use a fresh batch.

  • Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess (1.1-1.2 equivalents) of the succinic anhydride can sometimes drive the reaction to completion, especially if there's any concern about its purity.

2. Reaction Conditions:

  • Solvent: The choice of solvent is crucial. Aprotic solvents like Dichloromethane (DCM), Chloroform, or Tetrahydrofuran (THF) are generally preferred to prevent anhydride hydrolysis.

  • Temperature: The acylation of amines by anhydrides can be slow at room temperature.[2] Heating the reaction mixture can significantly increase the reaction rate.

    • Solution: Try refluxing the reaction mixture in your chosen solvent. For example, in DCM, reflux would be around 40°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Reaction Time: The reaction may not be reaching completion.

    • Solution: Monitor the reaction over a longer period. Take aliquots at different time points (e.g., 1h, 2h, 4h, overnight) and analyze by TLC to determine the optimal reaction time.

3. Presence of Water:

  • Water will react with succinic anhydride to form succinic acid, which will not acylate the amine under these conditions.

    • Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents.

Issue 2: Formation of a Significant Amount of a Water-Soluble Byproduct

Question: After the reaction, I have my desired product, but also a significant amount of a byproduct that seems to be water-soluble. What is this and how can I minimize it?

Answer:

The most likely water-soluble byproduct is the half-acid, 4-((2-(methoxycarbonyl)phenyl)amino)-4-oxobutanoic acid, formed by the ring-opening of succinic anhydride by the amine. The carboxylic acid group makes it more water-soluble, especially in its salt form.

1. Minimizing its Formation:

  • Reaction Temperature: While heating can increase the rate of the desired reaction, excessive heat can sometimes favor side reactions.

    • Solution: Optimize the reaction temperature. Start with gentle heating and monitor the reaction. A temperature that provides a reasonable reaction rate without significant byproduct formation is ideal.

  • Addition of a Non-Nucleophilic Base: The reaction produces a carboxylic acid. While not as strong as HCl produced from acyl chlorides, it can protonate the starting amine, reducing its nucleophilicity.[3]

    • Solution: The addition of a mild, non-nucleophilic base like triethylamine (Et3N) or diisopropylethylamine (DIPEA) in a slight excess can neutralize the carboxylic acid as it forms, keeping the starting amine available for reaction.

Issue 3: Difficulty in Product Purification

Question: I am having trouble purifying the final product. It seems to be contaminated with unreacted starting materials and possibly other impurities. What is the best purification strategy?

Answer:

Purification of this compound can be challenging due to the similar polarities of the product and some of the potential impurities.

1. Work-up Procedure:

  • Acid/Base Extraction: A well-designed work-up can remove a significant portion of impurities.

    • Step 1: Dilute Acid Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate and remove any unreacted Methyl 2-aminobenzoate.

    • Step 2: Dilute Base Wash: Wash the organic layer with a dilute aqueous base solution (e.g., saturated sodium bicarbonate). This will deprotonate and remove any unreacted succinic acid (from hydrolyzed anhydride) and the half-acid byproduct.

    • Step 3: Brine Wash and Drying: Wash with brine to remove residual water, and then dry the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate.

2. Recrystallization:

  • If the product is a solid, recrystallization is an excellent method for purification.

    • Solution: Experiment with different solvent systems. A good starting point would be a mixture of a polar solvent in which the compound is soluble at high temperatures (like ethanol or ethyl acetate) and a non-polar solvent in which it is less soluble at low temperatures (like hexanes or petroleum ether).

3. Column Chromatography:

  • If recrystallization is not effective, silica gel column chromatography is the next logical step.

    • Solution: Use a solvent system that provides good separation on TLC. A gradient of ethyl acetate in hexanes is a common choice for compounds of this polarity.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the synthesis of this compound?

A1: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine (Methyl 2-aminobenzoate) attacks one of the carbonyl carbons of succinic anhydride.[3] This leads to the opening of the anhydride ring and the formation of a tetrahedral intermediate. The intermediate then collapses, with the carboxylate acting as a leaving group, to form the final amide product.

reaction_mechanism reagents Methyl 2-aminobenzoate + Succinic Anhydride intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product This compound intermediate->product Ring Opening & Proton Transfer

Caption: Reaction mechanism for the synthesis.

Q2: Can I use a different acylating agent instead of succinic anhydride?

A2: Yes, other acylating agents could be used, but they come with their own advantages and disadvantages.

  • Succinoyl chloride: This would be much more reactive than succinic anhydride. The reaction would likely be faster and may not require heating. However, it produces HCl as a byproduct, which will protonate the starting amine, so a base is required.[4] It is also more sensitive to moisture.

  • Succinic acid with a coupling agent: You could use succinic acid in combination with a peptide coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).[5] This is a common method for amide bond formation but adds the complexity of the coupling agent and its byproducts.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.

  • Procedure:

    • Prepare a TLC plate with a suitable stationary phase (e.g., silica gel).

    • Spot the starting materials (Methyl 2-aminobenzoate and succinic anhydride) and the reaction mixture at different time points.

    • Develop the plate in an appropriate mobile phase (e.g., a mixture of ethyl acetate and hexanes).

    • Visualize the spots under UV light or by staining.

  • Interpretation: The disappearance of the starting material spots and the appearance of a new product spot indicate the progress of the reaction.

Q4: What are the expected spectroscopic characteristics of the product?

A4: You can confirm the identity and purity of your product using various spectroscopic techniques.

  • ¹H NMR: You should see characteristic peaks for the aromatic protons, the methyl ester protons, the methylene protons of the succinyl group, and the amide N-H proton.

  • ¹³C NMR: Expect to see signals for the carbonyl carbons of the ester and the two amides, as well as the aromatic and aliphatic carbons.

  • IR Spectroscopy: Look for characteristic absorption bands for the N-H stretch of the amide (around 3300 cm⁻¹), the C=O stretch of the ester and amides (around 1650-1750 cm⁻¹), and aromatic C-H stretches.

  • Mass Spectrometry: This will confirm the molecular weight of your product.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 2-aminobenzoate (1.0 eq).

  • Dissolve the amine in a suitable anhydrous solvent (e.g., Dichloromethane, 10 mL per gram of amine).

  • Add succinic anhydride (1.1 eq) to the solution.

  • If desired, add a non-nucleophilic base like triethylamine (1.2 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Proceed with the work-up and purification as described in the troubleshooting section.

Protocol 2: Work-up and Purification
  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (2 x volume of organic layer), saturated NaHCO₃ solution (2 x volume of organic layer), and brine (1 x volume of organic layer).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Data Summary

ParameterRecommended ConditionRationale
Solvent Anhydrous DichloromethaneAprotic, prevents hydrolysis of anhydride.
Temperature Reflux (~40°C in DCM)Increases reaction rate.
Stoichiometry 1.1 eq Succinic AnhydrideHelps drive the reaction to completion.
Base (Optional) 1.2 eq TriethylamineNeutralizes the carboxylic acid byproduct.
Work-up Acid-Base ExtractionRemoves unreacted starting materials and byproducts.

Troubleshooting Workflow

troubleshooting_workflow start Low Yield Issue check_reagents Check Reagent Quality & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Solvent, Temp, Time) start->check_conditions check_water Ensure Anhydrous Conditions start->check_water purification Improve Purification Protocol start->purification success Improved Yield check_reagents->success optimize_temp Optimize Temperature check_conditions->optimize_temp add_base Consider Adding a Non-Nucleophilic Base check_conditions->add_base optimize_temp->success add_base->success workup Refine Acid/Base Work-up purification->workup recrystallize Attempt Recrystallization purification->recrystallize chromatography Perform Column Chromatography purification->chromatography workup->success recrystallize->success chromatography->success

Caption: A workflow for troubleshooting low yield.

References

  • Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]

  • ReactionWeb.io. (n.d.). Amine + Anhydride. Retrieved from [Link]

  • Chemguide. (n.d.). acid anhydrides with ammonia or primary amines. Retrieved from [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]

Sources

Technical Support Center: Purification of Methyl 2-(4-methoxy-4-oxobutanamido)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of Methyl 2-(4-methoxy-4-oxobutanamido)benzoate. This document is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of this molecule. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Introduction

This compound is typically synthesized via the acylation of methyl anthranilate with monomethyl succinyl chloride or a related activated form of monomethyl succinate. While the reaction itself is generally straightforward, achieving high purity (>99%) can be challenging due to the presence of structurally similar impurities and the compound's physical properties. This guide provides a structured approach to troubleshooting these challenges.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect?

The impurity profile is highly dependent on the reaction and work-up conditions. However, the most frequently observed impurities are:

  • Unreacted Starting Materials: Methyl anthranilate and monomethyl succinate (or succinic acid if hydrolysis occurs).

  • Hydrolysis Byproducts: The two ester functionalities are susceptible to hydrolysis. The most common are the mono-acids resulting from the cleavage of either the methyl benzoate ester or the methyl succinate ester.

  • Residual Solvents: Solvents used in the reaction (e.g., Dichloromethane, Tetrahydrofuran) or purification (e.g., Ethyl Acetate, Hexanes) can be difficult to remove.

Q2: What are the key physicochemical properties for this compound?

Precise, experimentally verified data for this specific molecule is not widely published. However, based on its structure, we can predict its properties. This data is crucial for selecting appropriate purification strategies.

PropertyTarget: this compoundImpurity: Methyl AnthranilateImpurity: Monomethyl Succinate
Molecular Weight ~265.25 g/mol 151.16 g/mol 132.12 g/mol
Predicted State White to off-white solidLiquidSolid
Polarity Medium-HighMediumHigh (due to free acid)
Solubility Soluble in Ethyl Acetate, DCM, Acetone. Sparingly soluble in alcohols. Poorly soluble in water and non-polar solvents like Hexane.Soluble in organic solvents.Soluble in polar solvents and aqueous base.
Q3: Which analytical techniques are recommended for purity assessment?
  • Thin-Layer Chromatography (TLC): Essential for reaction monitoring and selecting conditions for column chromatography. A typical mobile phase is 30-50% Ethyl Acetate in Hexanes.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation and identifying impurities, even at low levels.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify unknown impurities.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Q: My final product is a persistent oil and refuses to crystallize. What's wrong?

A: This is a common and frustrating issue, typically caused by impurities that disrupt the crystal lattice formation.

  • Causality: The presence of residual solvents, water, or unreacted liquid starting materials (like methyl anthranilate) can act as a "eutectic" mixture, depressing the melting point and preventing solidification. Even small amounts of structurally similar byproducts can inhibit crystal growth.

  • Troubleshooting Steps:

    • High-Vacuum Drying: Ensure all residual solvent is removed by drying the oil under a high vacuum for several hours, possibly with gentle heating (e.g., 30-40°C).

    • Scratching: Use a glass rod to scratch the inside of the flask at the oil's surface. This creates nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure, solid material from a previous batch, add a single speck to the oil to induce crystallization.

    • Solvent Trituration: Add a small amount of a non-solvent (a liquid in which your product is insoluble, like Hexane or Diethyl Ether). Stir or sonicate the mixture. The goal is to "wash" the impurities out of the oil, leaving the purified, solid product behind.

    • Re-purify: If the above steps fail, the impurity level is likely too high. The material must be re-purified, typically by column chromatography.

Q: My TLC shows a baseline spot and streaking. How can I fix this for column chromatography?

A: Baseline spotting and streaking on a silica gel TLC plate are classic indicators of acidic impurities.

  • Causality: Silica gel is weakly acidic. Basic compounds can streak, but in this synthesis, the most likely culprits are carboxylic acid byproducts from ester hydrolysis.[3] These acids interact very strongly with the silica, leading to poor mobility and band broadening.

  • Troubleshooting Steps:

    • Acidic Work-up Confirmation: Ensure your aqueous work-up effectively removed all acidic species. A wash with a saturated sodium bicarbonate solution is crucial to neutralize and extract carboxylic acids.[4][5]

    • Modified Mobile Phase: Add a small amount of acetic acid (e.g., 0.5-1%) to your chromatography mobile phase. This protonates the impurity, reducing its interaction with the silica and resulting in a well-defined spot. Caution: This will cause your desired product to co-elute with the acidic impurity, so this is primarily a diagnostic tool.

    • Basic Wash: Before chromatography, dissolve your crude product in a solvent like ethyl acetate and wash it thoroughly with sodium bicarbonate solution, followed by brine. Dry the organic layer with anhydrous sodium sulfate before concentrating.[6] This should remove the baseline impurity.

Q: I'm not getting good separation between my product and a close-running impurity during column chromatography. What are my options?

A: Poor separation (low ΔRf) means the relative polarities of your product and the impurity are very similar.

  • Causality: This often occurs with unreacted methyl anthranilate or other neutral byproducts. The key is to exploit subtle differences in their polarity.

  • Troubleshooting Steps:

    • Solvent System Optimization: The goal is to find a mobile phase that maximizes the Rf difference.

      • Decrease Polarity: Systematically decrease the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase. This will lower the Rf values of all spots but may increase their separation.

      • Change Solvents: Substitute ethyl acetate with a different polar solvent. For example, a mixture of Dichloromethane and Methanol or Acetone in Hexanes can alter the selectivity of the separation.

    • Column Parameters:

      • Finer Silica: Use a smaller particle size silica gel (e.g., 40-63 µm) for higher resolution.

      • Longer Column: Increase the length-to-diameter ratio of your silica bed. A longer column provides more theoretical plates for separation.

    • Recrystallization: This technique is often superior for removing small amounts of close-running impurities if a suitable solvent system can be found.

Section 3: Standard Purification Protocols

Protocol 1: Optimized Aqueous Work-up

This protocol is designed to remove acidic and basic impurities after the initial reaction.

  • Quench Reaction: Cool the reaction mixture to room temperature.

  • Dilute: Dilute the mixture with an appropriate organic solvent (e.g., Ethyl Acetate or Dichloromethane, 10 volumes relative to the starting amine).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (2 x 5 volumes) to remove any unreacted methyl anthranilate.

  • Base Wash: Wash with saturated aqueous NaHCO₃ solution (2 x 5 volumes) to remove acidic byproducts like monomethyl succinate and HCl.[4][5]

  • Brine Wash: Wash with saturated aqueous NaCl (brine) (1 x 5 volumes) to remove residual water.

  • Dry and Concentrate: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

Protocol 2: Recrystallization

This protocol is effective when the crude product is >85% pure.

  • Solvent Screening: Test solubility in small vials. The ideal solvent will dissolve the compound when hot but result in poor solubility when cold. See the table below for suggestions.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, transfer the flask to an ice bath or refrigerator for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Solvent SystemRationale
Ethyl Acetate / Heptane Dissolve in minimal hot Ethyl Acetate, then slowly add Heptane until turbidity persists. Reheat to clarify and cool slowly.
Isopropanol or Ethanol Good for moderately polar compounds. Offers a balance of solubility characteristics.
Methanol May be too strong a solvent, but can be effective if the compound is less soluble.
Protocol 3: Flash Column Chromatography

This is the most powerful method for purifying complex mixtures.

  • Dry Loading: Adsorb the crude material onto a small amount of silica gel by dissolving it in a minimal amount of a strong solvent (e.g., DCM), adding silica, and evaporating the solvent. This creates a fine, dry powder.

  • Column Packing: Pack a glass column with silica gel in the chosen mobile phase. A good starting mobile phase is 20% Ethyl Acetate in Hexanes.

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Run the column, collecting fractions. A gradient elution (e.g., starting at 20% EtOAc and slowly increasing to 50% EtOAc) is often most effective.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Section 4: Visual Guides & Data

Purification Troubleshooting Workflow

The following diagram outlines a decision-making process for purifying your crude product.

PurificationWorkflow cluster_caption start Crude Product Analysis (TLC, ¹H NMR) oily Product is an Oil start->oily Physical State impure_solid Solid with Impurities start->impure_solid Physical State check_solvent High Vacuum Drying & Solvent Trituration oily->check_solvent impurity_id Identify Impurity Type (via TLC/NMR) impure_solid->impurity_id solidifies Product Solidifies check_solvent->solidifies Success remains_oil Remains Oily (High Impurity Load) check_solvent->remains_oil Failure final_product Pure Product solidifies->final_product column Flash Column Chromatography remains_oil->column acidic_imp Acidic Impurity (Baseline on TLC) impurity_id->acidic_imp Type sm_imp Starting Material (Different Rf) impurity_id->sm_imp Type close_imp Close-Running Impurity (Low ΔRf) impurity_id->close_imp Type base_wash Perform Base Wash (e.g., NaHCO₃) acidic_imp->base_wash sm_imp->column close_imp->column recrystallize Optimize Recrystallization close_imp->recrystallize base_wash->column column->final_product recrystallize->final_product

Sources

Navigating the Synthesis of Methyl 2-(4-methoxy-4-oxobutanamido)benzoate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of Methyl 2-(4-methoxy-4-oxobutanamido)benzoate. As Senior Application Scientists with extensive experience in synthetic organic chemistry, we have compiled this guide to address common challenges and frequently asked questions encountered during the preparation of this important intermediate. Our goal is to provide you with the in-depth technical knowledge and practical troubleshooting strategies necessary to optimize your synthetic outcomes, ensuring both high yield and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing explanations for their root causes and offering step-by-step protocols for their resolution.

Problem 1: Low Yield of the Desired Product

Question: My reaction is complete according to TLC analysis, but the isolated yield of this compound is consistently low. What are the likely culprits?

Answer:

Low yields can often be attributed to the formation of several key byproducts. Understanding the reaction mechanism is crucial to diagnosing the issue. The primary reaction involves the nucleophilic attack of the amino group of methyl anthranilate on an activated succinic acid derivative, typically succinic anhydride or succinoyl chloride.

  • Di-acylated Byproduct (Di-succinylated Methyl Anthranilate): This occurs when a second molecule of methyl anthranilate reacts with the free carboxylic acid end of the mono-acylated product. This is more prevalent when using succinoyl chloride or when the reaction is driven to completion with a coupling agent without careful stoichiometric control.

  • Intramolecular Cyclization Product (a Benzoxazinone derivative): Under certain conditions, particularly with heat or the presence of a strong acid or base, the initially formed product can undergo intramolecular cyclization between the amide and the ester functionalities.

  • Hydrolysis Products: The presence of water in the reaction mixture can lead to the hydrolysis of either the starting succinic anhydride/succinoyl chloride to succinic acid, or the ester groups on both the starting material and the product. This leads to the formation of 2-(4-carboxybutanamido)benzoic acid and other related hydrolyzed species.

  • Unreacted Starting Materials: Incomplete reactions will leave residual methyl anthranilate and the succinic acid derivative, which can complicate purification and lower the yield of the desired product.

  • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Succinic anhydride and especially succinoyl chloride are highly sensitive to moisture.

  • Stoichiometric Control: Carefully control the stoichiometry of the reactants. A slight excess (1.05-1.1 equivalents) of the succinic acid derivative is often sufficient. Adding the acylating agent dropwise to a solution of methyl anthranilate can help to minimize di-acylation.

  • Temperature Management: The reaction is typically exothermic. Maintain a low to moderate temperature (0 °C to room temperature) during the addition of the acylating agent to control the reaction rate and prevent side reactions.

  • Choice of Base: When using succinoyl chloride, a non-nucleophilic base such as triethylamine or pyridine is necessary to neutralize the HCl byproduct. The choice and amount of base can influence the reaction outcome.

Problem 2: Presence of an Impurity with a Higher Molecular Weight than the Product in Mass Spectrometry Analysis

Question: My mass spectrum shows a significant peak at a mass corresponding to what I suspect is a di-acylated byproduct. How can I confirm this and prevent its formation?

Answer:

The presence of a higher molecular weight species is a strong indicator of di-acylation or oligomerization.

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the molecular weight of two methyl anthranilate molecules linked by a succinyl group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, you would expect to see two distinct sets of aromatic protons corresponding to the two different methyl anthranilate moieties, as well as two methyl ester singlets. The integration of the aromatic region relative to the succinyl protons would also be indicative.

  • Controlled Addition of Acylating Agent: As mentioned previously, the slow, dropwise addition of succinic anhydride or succinoyl chloride to the solution of methyl anthranilate is critical. This maintains a low concentration of the acylating agent, favoring the mono-acylation reaction.

  • Use of Succinic Anhydride: Using succinic anhydride instead of succinoyl chloride can sometimes offer better control, as the reaction is generally less vigorous. The resulting carboxylic acid from the ring-opening is less reactive towards another molecule of methyl anthranilate under typical reaction conditions.

Problem 3: Difficulty in Removing Unreacted Starting Materials During Purification

Question: I am struggling to separate my product from unreacted methyl anthranilate and succinic acid/anhydride during workup and chromatography. What are effective purification strategies?

Answer:

Effective purification relies on exploiting the different chemical properties of the product and the impurities.

  • Aqueous Workup:

    • Acid Wash: A dilute acid wash (e.g., 1M HCl) will protonate the unreacted methyl anthranilate, making it water-soluble and allowing for its removal in the aqueous layer.

    • Base Wash: A subsequent wash with a mild base (e.g., saturated sodium bicarbonate solution) will deprotonate any unreacted succinic acid and the carboxylic acid of the desired product (if formed from the anhydride), transferring them to the aqueous layer. Be cautious, as a strong base can promote hydrolysis of the ester groups.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system is an excellent method for purification.

  • Column Chromatography: Silica gel chromatography is a highly effective method. A gradient elution, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with an eluent like ethyl acetate, will typically allow for the separation of the desired product from less polar starting materials and more polar byproducts.

CompoundTypical Elution Profile on Silica Gel
Unreacted Methyl AnthranilateElutes relatively early (less polar)
Desired Product Elutes at an intermediate polarity
Succinic AcidHighly polar, may remain on the baseline
Di-acylated ByproductMay elute close to the desired product, requiring careful fractionation

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for this reaction?

A1: The choice of solvent depends on the acylating agent. For reactions with succinic anhydride, aprotic solvents like dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are commonly used. For reactions involving succinoyl chloride, a non-protic solvent that can dissolve the reactants and is compatible with the base used is suitable, with DCM being a frequent choice.

Q2: Can I use a coupling agent like DCC or EDC to form the amide bond from methyl anthranilate and succinic acid monomethyl ester?

A2: Yes, using a carbodiimide coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a viable alternative. This method activates the carboxylic acid of the succinic acid monomethyl ester, allowing for amide bond formation under mild conditions. This approach can offer better control and may reduce the formation of some byproducts.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting materials and the product. The product, being more polar than methyl anthranilate, will have a lower Rf value. Staining with an appropriate agent (e.g., potassium permanganate or UV light if the compounds are UV active) can help visualize the spots.

Q4: What are the key safety precautions for this synthesis?

A4: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Succinoyl chloride is corrosive and reacts violently with water, releasing HCl gas; handle it with extreme care. Organic solvents are flammable and should be kept away from ignition sources.

Visualizing the Reaction Pathway and Byproduct Formation

To better understand the synthetic landscape, the following diagram illustrates the main reaction pathway and the points at which common byproducts can emerge.

Synthesis_Byproducts cluster_reactants Starting Materials cluster_byproducts Common Byproducts MA Methyl Anthranilate Product This compound MA->Product + SA SA Succinic Anhydride / Succinoyl Chloride Hydrolysis Hydrolysis Products SA->Hydrolysis + H2O Diacylation Di-acylated Byproduct Product->Diacylation + Methyl Anthranilate Cyclization Intramolecular Cyclization Product Product->Cyclization Heat / Acid / Base Product->Hydrolysis + H2O

Caption: Reaction scheme for the synthesis of this compound and the formation of common byproducts.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.

Optimizing reaction conditions for the amidation step in its synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for amidation synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of amide bond formation. Instead of a rigid manual, this resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) that address the real-world challenges encountered in the lab. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions, optimize your reaction conditions, and achieve high-purity products efficiently.

Section 1: Understanding the Fundamentals

Before troubleshooting, a solid grasp of the reaction's core principles is essential. Amide bond formation, while conceptually simple, is a delicate balance of activation, nucleophilicity, and reaction kinetics.

FAQ 1.1: Why can't I just heat my carboxylic acid and amine together?

Directly heating a carboxylic acid and an amine is often inefficient. The primary obstacle is an acid-base reaction that occurs first: the acidic carboxylic acid protonates the basic amine, forming a stable and unreactive ammonium carboxylate salt.[1] Overcoming this thermodynamic sink requires very high temperatures (often >160-180 °C) to drive off water and shift the equilibrium toward the amide product.[2] Such harsh conditions are incompatible with the complex, thermally sensitive substrates common in pharmaceutical and fine chemical synthesis.[3]

FAQ 1.2: What is the role of a "coupling reagent"?

A coupling reagent's fundamental job is to convert the carboxylic acid's hydroxyl group—a poor leaving group—into a highly reactive acylating agent. This "activated" intermediate is then readily attacked by the amine nucleophile to form the amide bond under much milder conditions. The process circumvents the formation of the unreactive ammonium carboxylate salt.

Below is a generalized workflow for modern amide bond formation.

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack Acid Carboxylic Acid (R-COOH) ActivatedIntermediate Activated Intermediate (e.g., Acyl-Oxyma Ester) Acid->ActivatedIntermediate CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->ActivatedIntermediate Amide Amide Product ActivatedIntermediate->Amide Nucleophilic Attack Byproducts Byproducts (e.g., Urea, H2O) ActivatedIntermediate->Byproducts Amine Amine (R'-NH2) Amine->Amide Base Base (optional) (e.g., DIPEA) Base->Amide Scavenges Acid

Caption: Generalized workflow for amide synthesis using coupling reagents.

Section 2: Troubleshooting Low Yield and Incomplete Reactions

A common frustration in amidation is a reaction that stalls or provides a disappointingly low yield. This section provides a logical path to diagnose and resolve these issues.

Q: My reaction yield is low or it has stalled. What are the first things I should check?

A: Before altering core parameters, always verify the fundamentals. This systematic check can often solve the problem without extensive re-optimization.

  • Reagent Purity and Stoichiometry: Ensure all starting materials (acid, amine, coupling reagent, base) are pure and dry. Moisture is a common culprit, as it can hydrolyze the activated intermediate and consume the coupling reagent.[4] Accurately weigh all components and double-check molar calculations.

  • Solvent Quality: Use anhydrous solvents. Common amidation solvents like DMF, DCM, and MeCN are hygroscopic. Using a freshly opened bottle or a properly dried solvent is critical.[5]

  • Reaction Monitoring: Are you sure the reaction has stalled? Use an appropriate analytical technique (TLC, LC-MS, or NMR) to monitor the consumption of starting materials. Some sluggish reactions, especially with hindered substrates, simply require more time.[6]

  • Amine Salt Formation: If your amine starting material is a salt (e.g., an HCl or TFA salt), you must add at least one extra equivalent of a non-nucleophilic base (like DIPEA or NMM) to neutralize it and liberate the free amine for the reaction.[4] Failure to do so will prevent the amine from acting as a nucleophile.

Q: How do I choose the right coupling reagent for my specific substrates?

A: The choice of coupling reagent is one of the most critical factors for success. There is no single "best" reagent; the optimal choice depends on the properties of your carboxylic acid and amine.[1]

Reagent Class Examples Mechanism Principle Pros Cons
Carbodiimides EDC, DCCForms an O-acylisourea intermediate.Inexpensive, widely used.Can cause racemization; DCC byproduct (DCU) is poorly soluble; EDC byproducts are water-soluble.
Uronium/Guanidinium HATU, HBTU, COMUForms a highly reactive activated ester (e.g., oxyma or benzotriazole ester).Very fast reaction rates, low racemization, highly efficient.[7]More expensive, can be sensitive to moisture.
Phosphonium PyBOP, BOPForms a phosphonium-activated ester.High reactivity, good for hindered systems.BOP generates carcinogenic HMPA as a byproduct.[8] PyBOP is a safer alternative.
Triazine-based T3P, CDMTForms an activated ester or acyl chloride equivalent.Byproducts are often water-soluble and easily removed. Good for scale-up.May require a tertiary amine base.[1]

Expert Insight: For challenging couplings, such as those involving sterically hindered amines or electron-poor anilines, a high-reactivity uronium reagent like HATU is often the best starting point.[6] For routine, less-demanding amidations, the cost-effectiveness of EDC (often with an additive like Oxyma) makes it a popular choice.

Q: My reaction still isn't working, even after checking the basics. What's next?

A: If the fundamentals are sound, you need to investigate more subtle chemical issues. The following troubleshooting workflow can guide your decisions.

G Troubleshooting Workflow for Low Amidation Yield Start Low Yield / No Reaction CheckBasics Check Reagent Purity, Stoichiometry, & Anhydrous Conditions Start->CheckBasics AmineSalt Is Amine an HCl/TFA salt? CheckBasics->AmineSalt AddBase Add 1 eq. of non-nucleophilic base (e.g., DIPEA) AmineSalt->AddBase  Yes ProblemPersists Problem Persists? AmineSalt->ProblemPersists No AddBase->ProblemPersists StericHindrance Are substrates sterically hindered? ProblemPersists->StericHindrance Yes Success Reaction Optimized ProblemPersists->Success No (Re-evaluate project goals) IncreaseTemp Increase Temperature (e.g., RT to 40-60 °C) StericHindrance->IncreaseTemp Yes PoorNucleophile Is amine a poor nucleophile (e.g., aniline)? StericHindrance->PoorNucleophile No StrongerReagent Use more powerful coupling reagent (e.g., EDC -> HATU) IncreaseTemp->StrongerReagent PreActivation Try pre-activation: Mix Acid + Reagent for 30 min before adding Amine StrongerReagent->PreActivation StrongerReagent->Success PoorNucleophile->StrongerReagent Yes PoorNucleophile->Success No (Consider alternative chemistry) PreActivation->Success

Caption: A decision tree for troubleshooting poor amidation yields.

Section 3: Managing Side Reactions and Impurities

Achieving a high yield is only half the battle; the product must also be pure. Side reactions can complicate purification and reduce the final isolated yield.

Q: I'm coupling a chiral carboxylic acid and I'm seeing epimerization/racemization. How can I prevent this?

A: Racemization is a significant risk, particularly in peptide synthesis. It often occurs via the formation of a 5(4H)-oxazolone intermediate when the alpha-carbon of the amino acid is activated. To suppress this side reaction:

  • Use Additives: The inclusion of additives like 1-hydroxybenzotriazole (HOBt) or, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt) and 6-Cl-HOBt is crucial.[9][10] These additives trap the activated intermediate as a less reactive ester, which is more selective for aminolysis and less prone to oxazolone formation. Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is a modern, safer, and highly effective alternative to benzotriazole-based additives.[7]

  • Choose the Right Reagent: Uronium salts like HATU (which contains an HOAt moiety) and COMU (which contains an Oxyma moiety) are specifically designed to minimize racemization and are superior to carbodiimides alone for chiral substrates.[7]

  • Control the Base: Use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,4,6-collidine. Avoid using an excess of base, as it can promote racemization.

  • Lower the Temperature: Perform the reaction at 0 °C or even lower temperatures to reduce the rate of the competing racemization pathway.

Q: My purification is difficult due to byproducts from the coupling reagent. What can I do?

A: This is a common issue, especially on a larger scale.[11]

  • EDC/Urea Byproduct: If you are using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the resulting urea byproduct is typically water-soluble. A standard aqueous workup with dilute acid (e.g., 1M HCl) and/or brine should effectively remove it.

  • DCC/Urea Byproduct: Dicyclohexylcarbodiimide (DCC) produces dicyclohexylurea (DCU), which is notoriously insoluble in most organic solvents. The best practice is to filter the crude reaction mixture (often after dilution with a solvent like ether or ethyl acetate) to remove the precipitated DCU before proceeding with the aqueous workup.

  • Reagents with Soluble Byproducts: Consider using a reagent designed for easy byproduct removal. For example, propanephosphonic acid anhydride (T3P®) produces water-soluble phosphate byproducts.[6] Borate esters like B(OCH₂CF₃)₃ can be used, with byproducts removed via solid-phase scavenger resins, avoiding aqueous workup entirely.[12]

Section 4: Key Experimental Protocols

This section provides a reliable, general-purpose protocol for a typical small-scale amidation reaction.

Protocol 4.1: General Procedure for Amidation using HATU

This protocol is a robust starting point for coupling a wide variety of carboxylic acids and amines.

Materials:

  • Carboxylic Acid (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF or MeCN (to achieve ~0.1 M concentration)

Procedure:

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the acid completely.

  • Reagent Addition: To the stirred solution, add HATU (1.1 eq) followed by the amine (1.1 eq).

  • Base Addition: Slowly add DIPEA (2.5 eq) dropwise. Note: The reaction may be mildly exothermic.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Reactions are typically complete within 1-4 hours but may be left overnight if necessary.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl solution (to help remove DMF), saturated aqueous NaHCO₃, and finally, saturated aqueous NaCl (brine).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude amide by flash column chromatography on silica gel, recrystallization, or other appropriate methods.[13]

Causality Note: Pre-activating the carboxylic acid by stirring it with HATU and DIPEA for 15-30 minutes before adding the amine can sometimes improve yields, especially for less reactive amines.[14] This ensures the activated ester is fully formed prior to encountering the nucleophile.

References

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • St. Amant, A. H., et al. (2024). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). Chemistry of Amides. Retrieved from [Link]

  • Reddit r/Chempros. (2019). Tips and tricks for difficult amide bond formation? Retrieved from [Link]

  • StudySmarter. (2023). Amide Reactions. Retrieved from [Link]

  • Dunetz, J. R., et al. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work? Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Reactions and Mechanisms. Master Organic Chemistry. Retrieved from [Link]

  • Charoensuppanimit, P., et al. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. ACS Omega. Retrieved from [Link]

  • Nature Communications. (2020). Challenges and outlook for catalytic direct amidation reactions. Retrieved from [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. Retrieved from [Link]

  • Reddit r/OrganicChemistry. (2023). How do I avoid side reactions while doing this peptide coupling reaction? Retrieved from [Link]

  • Royal Society of Chemistry. (2020). The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents. RSC Advances. Retrieved from [Link]

  • ResearchGate. (2018). Optimization of the reaction conditions for the amidation reaction. Retrieved from [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2016). Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. ACS Combinatorial Science. Retrieved from [Link]

  • Scribd. (n.d.). Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution. Retrieved from [Link]

  • National Institutes of Health. (2023). Solvent-controlled amidation of acid chlorides at room temperature. RSC Advances. Retrieved from [Link]

  • ChemTalk. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • ResearchGate. (2020). What is the best technique for amide purification? Retrieved from [Link]

  • National Institutes of Health. (2012). Temperature Dependence of Water Interactions with the Amide Carbonyls of α-Helices. The Journal of Physical Chemistry B. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Mechanism of Amide Bond Formation from Carboxylic Acids and Amines. The Journal of Organic Chemistry. Retrieved from [Link]

  • UCL Discovery. (2018). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]

  • National Institutes of Health. (2016). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. ACS Combinatorial Science. Retrieved from [Link]

  • Ghaffari, B., et al. (2021). Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications. ACS Catalysis. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Green Chemistry. Retrieved from [Link]

  • Lipshutz, B. H., et al. (2015). Amide and Peptide Bond Formation in Water at Room Temperature. Organic Letters. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Communications. Retrieved from [Link]

  • Clark, J. (n.d.). The Preparation of Amides. Chemguide. Retrieved from [Link]

  • ResearchGate. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Retrieved from [Link]

  • National Institutes of Health. (2019). Amide Activation in Ground and Excited States. Molecules. Retrieved from [Link]

  • American Chemical Society. (2023). Sustainable and Scalable Amidations in Water Using Continuous Slurry-Flow Technology. Organic Process Research & Development. Retrieved from [Link]

  • National Institutes of Health. (2010). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters. Retrieved from [Link]

  • National Institutes of Health. (2021). Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications. ACS Catalysis. Retrieved from [Link]

Sources

Technical Support Center: A Guide to the Scalable Synthesis of Methyl 2-(4-methoxy-4-oxobutanamido)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 2-(4-methoxy-4-oxobutanamido)benzoate. This guide is designed for researchers, chemists, and process development professionals who are looking to establish, optimize, and scale up this specific amide synthesis. We move beyond a simple recitation of steps to provide a deeper understanding of the reaction's nuances, offering practical, field-tested advice to ensure a successful, reproducible, and scalable process.

Synthesis Overview and Strategy

This compound is synthesized via a nucleophilic acyl substitution. The core transformation is the formation of an amide bond between the primary amine of Methyl 2-aminobenzoate (also known as methyl anthranilate) and an activated form of monomethyl succinate.

The most direct and scalable approach involves a two-step sequence:

  • Activation of Monomethyl Succinate: The carboxylic acid moiety of monomethyl succinate is converted into a more reactive acyl chloride, monomethyl succinyl chloride, using a standard chlorinating agent like thionyl chloride (SOCl₂).

  • Amide Coupling: The resulting acyl chloride is then reacted with methyl anthranilate in the presence of a non-nucleophilic base to yield the target compound.

This strategy is favored for its high reactivity, straightforward execution, and amenability to large-scale production.

Experimental Workflow Diagram

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Work-up & Purification A Monomethyl Succinate + Thionyl Chloride (SOCl₂) B Heat under Reflux (e.g., in Toluene) A->B C Distill to Isolate Monomethyl Succinyl Chloride B->C F Slowly Add Monomethyl Succinyl Chloride C->F Use Immediately D Dissolve Methyl Anthranilate & Triethylamine in DCM E Cool to 0-5 °C (Ice Bath) D->E E->F G Stir at RT F->G H Aqueous Work-up (HCl, NaHCO₃, Brine Washes) G->H I Dry Organic Layer (e.g., Na₂SO₄) H->I J Concentrate in Vacuo I->J K Recrystallize or Column Chromatography J->K L Isolate Pure Product K->L

Caption: Overall workflow for the synthesis of the target compound.

Detailed Scalable Protocol

This protocol is detailed for a 50-gram scale synthesis of the final product.

Part A: Synthesis of Monomethyl Succinyl Chloride
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesEquivalents
Monomethyl succinate132.1241.0 g0.311.0
Thionyl chloride (SOCl₂)118.9744.6 g (26.6 mL)0.3751.2
Toluene-100 mL--

Procedure:

  • Setup: Assemble a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser. Equip the top of the condenser with a gas outlet connected to a gas trap (e.g., a bubbler with concentrated NaOH solution) to neutralize the HCl and SO₂ gases produced.

  • Reagent Addition: To the flask, add monomethyl succinate and toluene. Begin stirring to form a suspension.

  • Reaction: Carefully add the thionyl chloride to the flask. The addition is exothermic and will be accompanied by vigorous gas evolution.

  • Heating: Once the initial reaction subsides, heat the mixture to a gentle reflux (approx. 80-90°C) for 2-3 hours. The reaction is complete when gas evolution ceases.

  • Isolation: Allow the reaction to cool. The solvent (toluene) and excess thionyl chloride can be removed by distillation. The remaining crude monomethyl succinyl chloride is a high-boiling liquid and can be purified by vacuum distillation or used directly in the next step for best results.

Part B: Synthesis of this compound
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesEquivalents
Methyl 2-aminobenzoate151.1642.5 g0.2811.0
Monomethyl succinyl chloride150.5742.3 g0.2811.0
Triethylamine (Et₃N)101.1931.3 g (43.1 mL)0.3091.1
Dichloromethane (DCM)-500 mL--

Procedure:

  • Setup: In a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve methyl 2-aminobenzoate and triethylamine in 400 mL of anhydrous dichloromethane.

  • Cooling: Place the flask in an ice-water bath and stir until the internal temperature is between 0 and 5 °C.[1]

  • Acyl Chloride Addition: Dissolve the freshly prepared monomethyl succinyl chloride in 100 mL of anhydrous dichloromethane and add it to the dropping funnel. Add the acyl chloride solution dropwise to the cold, stirring amine solution over 60-90 minutes. It is critical to maintain the internal temperature below 10 °C during the addition to minimize side reactions.[1]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours. Monitor the reaction progress by TLC (e.g., using 3:7 Ethyl Acetate:Hexanes).

  • Work-up - Quenching & Washing: Transfer the reaction mixture to a 2 L separatory funnel.

    • Wash with 1 M HCl (2 x 250 mL) to remove triethylamine and its hydrochloride salt, as well as any unreacted methyl anthranilate.

    • Wash with saturated NaHCO₃ solution (2 x 250 mL) to remove any acidic impurities, such as monomethyl succinate formed from hydrolysis.

    • Wash with brine (1 x 250 mL) to facilitate phase separation and remove residual water.

  • Drying and Isolation: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as an off-white or pale yellow solid.

  • Purification: The crude solid can be purified by recrystallization. A common and effective solvent system is ethyl acetate/hexanes or isopropanol. The expected yield of pure product is typically in the range of 75-85%.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up in a direct question-and-answer format.

Q1: My final yield is significantly lower than expected. What are the likely causes?

A: Low yield is a frequent issue that can often be traced back to one of three primary causes:

  • Hydrolysis of the Acyl Chloride: Monomethyl succinyl chloride is highly reactive and moisture-sensitive. Exposure to atmospheric moisture or residual water in the solvent or glassware will hydrolyze it back to monomethyl succinate, which is unreactive under these conditions.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents. Prepare the acyl chloride immediately before the coupling step or purify it by distillation and store it under an inert atmosphere (Nitrogen or Argon).[1]

  • Inadequate Neutralization of HCl: The reaction generates one equivalent of hydrochloric acid (HCl) for every mole of product formed. This HCl will protonate the starting amine, forming an ammonium salt that is no longer nucleophilic and cannot react.

    • Solution: Always use at least one equivalent of a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl. Using a slight excess (1.1 equivalents) ensures that all the generated acid is neutralized and helps drive the reaction to completion.[1]

  • Poor Reagent Quality: The purity of your starting materials is paramount. Old methyl anthranilate can oxidize and darken, while aged monomethyl succinate can affect the quality of the subsequent acyl chloride.

    • Solution: Use high-purity, fresh reagents. Methyl anthranilate can be purified by vacuum distillation if necessary.

Q2: The reaction mixture turned dark brown, and the final product is colored. Why did this happen?

A: Methyl anthranilate, like many aromatic amines, is sensitive to air and light and can oxidize over time, leading to discoloration.[2] While the reaction itself doesn't typically cause severe color changes if run correctly, excessive heat or the presence of impurities can promote degradation pathways.

  • Solution:

    • Maintain Low Temperatures: Strictly control the temperature during the addition of the acyl chloride. Runaway temperatures can lead to side reactions and decomposition.

    • Inert Atmosphere: For large-scale reactions or if high purity is critical, consider running the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation of the amine.

    • Purification: Most color impurities can be removed during recrystallization, often with the addition of a small amount of activated charcoal (decolorizing carbon), followed by hot filtration.

Q3: I'm seeing an impurity in my NMR spectrum that I can't identify. What could it be?

A: Besides unreacted starting materials, a common impurity arises from the hydrolysis of the acyl chloride.

  • Likely Impurity: Monomethyl succinate or its triethylammonium salt. During the aqueous work-up, this salt will partition between the layers, and some free acid might remain in the organic phase if the bicarbonate wash is not thorough.

  • Identification & Removal: This impurity will show characteristic broad peaks for the carboxylic acid proton in the ¹H NMR spectrum. It can be effectively removed by ensuring a thorough wash with saturated sodium bicarbonate solution during the work-up. If it persists, a mini-wash of the dissolved crude product in ethyl acetate with bicarbonate solution can be performed.

Q4: During the work-up, I'm struggling with emulsion formation in the separatory funnel. How can I resolve this?

A: Emulsions are common when salts are present and the polarity difference between the aqueous and organic phases is not sharp enough.

  • Solution:

    • Add Brine: The final wash should always be with a saturated NaCl solution (brine). This increases the ionic strength and polarity of the aqueous layer, forcing a cleaner separation from the organic phase.

    • Filtration: Before the work-up, you can filter the entire reaction mixture through a pad of celite to remove the solid triethylamine hydrochloride. This often prevents it from interfering with the liquid-liquid extraction.

    • Patience & Technique: Allow the separatory funnel to stand for a longer period. Gentle swirling, rather than vigorous shaking, can also help prevent stable emulsions from forming.

Scale-Up Considerations & FAQs

Q: Can I use a different coupling agent instead of converting to an acyl chloride?

A: Yes, direct coupling of monomethyl succinate and methyl anthranilate is possible using standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). However, for large-scale synthesis, the acyl chloride route is often more cost-effective and avoids the need to remove byproducts like dicyclohexylurea (DCU), which requires filtration.[3]

Q: How critical is heat management when moving from a 10g to a 1kg scale?

A: It is absolutely critical. The acylation reaction is exothermic. On a small scale, an ice bath provides sufficient cooling. On a kilogram scale, the surface-area-to-volume ratio decreases dramatically, making heat dissipation much less efficient. Uncontrolled exotherms can lead to side reactions, product decomposition, and dangerous pressure build-up.

  • Solution: Use a jacketed reactor with a chiller for precise temperature control. The addition of the acyl chloride must be done slowly and at a controlled rate, monitoring the internal temperature continuously. The initial reaction temperature should still be maintained at 0-5 °C.

Q: Is dichloromethane (DCM) the best solvent for scale-up?

A: While DCM is an excellent solvent for this reaction due to its inertness and ability to dissolve all components, it has environmental and health concerns. For industrial-scale processes, other solvents may be preferred.

  • Alternatives:

    • Ethyl Acetate: A greener and less toxic alternative. The solubility of the triethylamine hydrochloride salt is lower in ethyl acetate, which can be advantageous as it precipitates and can be filtered off.

    • Toluene or 2-Methyl-THF: Good options that are often used in industrial processes. A solvent screen should be performed during process development to find the optimal balance of solubility, reactivity, and ease of work-up.

Q: What is the most efficient method for purification on a large scale?

A: Column chromatography is not practical or economical for multi-kilogram scale purification. Recrystallization is the method of choice.

  • Strategy: A thorough work-up is the first line of defense to achieve high crude purity. Following that, a systematic solvent screen should be conducted to find an optimal single-solvent or dual-solvent system for recrystallization that provides high recovery and excellent purity. A system like isopropanol or ethyl acetate/heptane is a good starting point.

Reaction Mechanism Diagram

G Amine Methyl Anthranilate (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack AcylChloride Monomethyl Succinyl Chloride (Electrophile) AcylChloride->Intermediate Product Final Product (Amide) Intermediate->Product Collapse of Intermediate Chloride Cl⁻ Intermediate->Chloride Loss of Leaving Group

Caption: Nucleophilic acyl substitution mechanism for amide formation.

References

  • Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. (2021). National Institutes of Health. [Link]

  • anthranilic acid acetylation in various conditions. (2015). Sciencemadness.org. [Link]

  • Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III). (n.d.). National Institutes of Health. [Link]

  • Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinoli. (2021). RSC Publishing. [Link]

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (2016). RSC Advances. [Link]

  • Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™. (2020). ResearchGate. [Link]

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Resolving ambiguous peaks in the NMR spectrum of Methyl 2-(4-methoxy-4-oxobutanamido)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 2-(4-methoxy-4-oxobutanamido)benzoate

Welcome to the technical support guide for resolving common NMR spectroscopy challenges encountered with this compound. This guide is designed for researchers and drug development professionals, providing in-depth, field-proven insights and protocols to navigate spectral ambiguities. Our approach is rooted in explaining the causality behind experimental choices, ensuring that each step is a self-validating part of your structural elucidation workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: The aromatic region of my ¹H NMR spectrum (7.0-8.5 ppm) shows a complex set of overlapping multiplets. How can I definitively assign the four protons of the benzoate ring?

Answer:

This is the most common challenge with ortho-disubstituted aromatic systems like the one in your molecule. The proximity and differing electronic nature of the ester and amide substituents lead to small differences in chemical shifts and complex second-order coupling patterns, causing significant signal overlap.

Causality: The electron-withdrawing nature of both the methyl ester and the amide group deshields the aromatic protons. However, the amide's influence is modulated by its conformation, and the ester's influence is more constant. This creates a crowded environment where protons H-3, H-4, H-5, and H-6 have very similar magnetic environments, making 1D analysis ambiguous.

To resolve this, we must employ techniques that either physically separate the signals or use through-bond correlations to trace the proton network.

A change in solvent can often resolve overlapping signals without resorting to more time-consuming 2D experiments. Aromatic solvents like benzene-d₆ create a non-uniform magnetic field that can differentially shield or deshield protons based on their spatial relationship to the solvent molecule, a phenomenon known as the Aromatic Solvent-Induced Shift (ASIS).[1][2]

Experimental Protocol: Solvent Effect Analysis

  • Sample Preparation: Prepare two NMR samples with identical concentrations (e.g., 10 mg in 0.6 mL) of your compound. Dissolve the first in CDCl₃ and the second in Benzene-d₆.

  • Internal Standard: Add Tetramethylsilane (TMS) to both samples for accurate referencing (0 ppm).

  • Acquisition: Run a standard, high-resolution ¹H NMR experiment on both samples.

  • Analysis: Compare the aromatic regions of the two spectra. Protons spatially oriented towards the face of the benzene solvent ring will experience a greater upfield shift, often spreading the multiplet enough for simpler analysis.[3]

Data Presentation: Expected Solvent-Induced Shifts

Proton AssignmentExpected δ in CDCl₃ (ppm)Expected δ in Benzene-d₆ (ppm)Rationale for Shift
H-6 (ortho to Amide)~8.4 - 8.6Significant Upfield ShiftProximity to the bulky amide group encourages solvent association.
H-3 (ortho to Ester)~7.9 - 8.1Moderate Upfield ShiftLess sterically hindered than H-6, but still experiences solvent effects.
H-4, H-5~7.1 - 7.6Variable Upfield ShiftsShifts depend on the time-averaged conformation of the molecule.

If solvent changes are insufficient, a 2D COSY experiment is the definitive next step. COSY reveals which protons are spin-coupled to each other, typically those separated by three bonds (³J-coupling).[4] This allows you to "walk" around the aromatic ring, tracing the connectivity from one proton to its neighbor.

Experimental Protocol: 2D COSY Acquisition

  • Sample: Use your standard sample in CDCl₃ or another suitable solvent.

  • Experiment: Select a standard COSY pulse program (e.g., cosygpppqf on a Bruker instrument).

  • Parameters: Acquire a 256x2048 data matrix with 4-8 scans per increment. This is usually sufficient for good resolution.

  • Analysis: In the resulting 2D map, find a well-resolved aromatic signal. A cross-peak between two signals indicates they are coupled. For instance, you should observe a cross-peak between H-3 and H-4, H-4 and H-5, and H-5 and H-6. The H-6 proton, being adjacent to the amide, is often the most downfield and can serve as a starting point.

Question 2: I see two signals around 2.7-2.9 ppm that I believe are the two methylene (-CH₂-) groups from the succinyl moiety. They are close together; how can I confirm their individual assignments?

Answer:

Your initial assessment is correct. These signals correspond to the two methylene groups of the butanamido backbone (-CO-CH₂ -CH₂ -CO-). Their chemical shifts are similar because they are in comparable electronic environments, but they are not identical. The methylene group adjacent to the amide carbonyl (Cα) is typically slightly different from the one adjacent to the ester carbonyl (Cβ). Unambiguous assignment requires long-range correlation data.

The HMBC experiment is the gold standard for this task. It detects correlations between protons and carbons that are separated by 2 or 3 bonds, making it ideal for piecing together molecular fragments.[5]

Causality: We can use the well-defined chemical shifts of the two methyl ester protons as anchor points. The protons of the benzoate methyl ester (-COOCH₃) will show a 3-bond correlation to their carbonyl carbon, while the protons of the succinate methyl ester will show a correlation to its carbonyl carbon. By observing which methylene group also correlates to the succinate carbonyl, we can make a definitive assignment.

Experimental Protocol: 2D HMBC Acquisition

  • Experiment: Run a standard HMBC experiment (e.g., hmbcgplpndqf on a Bruker instrument).

  • Optimization: The key parameter is the long-range coupling constant (J-coupling) the experiment is optimized for. A value of 8 Hz is a robust starting point for detecting typical ²J and ³J C-H correlations.[4]

  • Analysis:

    • Locate the signal for the succinate methyl protons (~3.7 ppm) on the proton (F2) axis. Trace this to find a cross-peak to a carbonyl carbon (~172-174 ppm) on the carbon (F1) axis. This is your Cβ carbonyl.

    • Now, examine the cross-peaks from your two methylene proton signals (~2.7-2.9 ppm). One methylene group will show a correlation to the Cβ carbonyl you just identified. This is the Cβ methylene group.

    • The other methylene group will show a correlation to the amide carbonyl (~170-172 ppm), identifying it as the Cα methylene.

Visualization: Key HMBC Correlations for Succinyl Assignment

HMBC_Correlations Amide_CO Cα=O (Amide) CH2_alpha CαH₂ CH2_alpha->Amide_CO ²J CH2_beta CβH₂ Ester_CO Cβ=O (Ester) CH2_alpha->Ester_CO ³J CH2_beta->Amide_CO ³J CH2_beta->Ester_CO ²J OMe_succinyl OCH₃ (Succinate) OMe_succinyl->Ester_CO ³J

Caption: Key 2-bond (²J) and 3-bond (³J) HMBC correlations for assigning the succinyl backbone.

Question 3: My amide N-H proton signal is either very broad or I can't find it. How do I reliably identify and characterize this peak?

Answer:

The amide proton is notoriously variable. Its chemical shift is highly dependent on solvent, concentration, and temperature due to its involvement in hydrogen bonding.[6][7] Broadening is often caused by intermediate-rate chemical exchange with trace amounts of water or by quadrupolar coupling with the ¹⁴N nucleus.

This is a quick and definitive test to confirm the identity of an N-H (or O-H) proton.[1]

Experimental Protocol: D₂O Shake

  • Acquire Initial Spectrum: Take a normal ¹H NMR spectrum of your sample.

  • Add D₂O: Add one drop of deuterium oxide (D₂O) to your NMR tube.

  • Shake: Cap the tube and shake it vigorously for 30 seconds to facilitate proton-deuteron exchange.

  • Re-acquire Spectrum: Run the ¹H NMR experiment again. The amide proton signal will disappear or be significantly diminished as the proton is replaced by a deuteron, which is not observed in ¹H NMR.

Changing the temperature can have a profound effect on the amide signal.[8]

  • Increasing Temperature: This typically disrupts intermolecular hydrogen bonds, causing the N-H signal to shift upfield (to a lower ppm value).[9] It can also sharpen the peak by moving the chemical exchange rate into the fast-exchange regime.

  • Decreasing Temperature: This often strengthens hydrogen bonds, shifting the N-H signal downfield. It can also sharpen the signal by slowing exchange rates. The temperature coefficient (Δδ/ΔT in ppb/K) can provide information about the proton's environment; values more positive than -4.6 ppb/K are strongly indicative of hydrogen bonding.[10][11]

Experimental Protocol: VT-NMR

  • Sample: Use a sample dissolved in a solvent with a wide temperature range, like DMSO-d₆ or Toluene-d₈.

  • Acquisition: Acquire a series of ¹H NMR spectra at different temperatures (e.g., 298 K, 313 K, 328 K).

  • Analysis: Track the chemical shift and line shape of the suspected amide proton. A signal that shifts linearly with temperature and sharpens upon heating is very likely the N-H proton.

General Troubleshooting Workflow

When faced with an ambiguous spectrum for this compound, a structured approach is most effective. The following workflow outlines the logical progression from simple 1D adjustments to advanced 2D experiments.

Caption: Logical workflow for resolving ambiguities in the NMR spectrum.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Template. [Link]

  • Human Metabolome Database. (2023). ¹H NMR Spectrum (1D, 400 MHz, D₂O, predicted) for Methyl benzoate. [Link]

  • The Royal Society of Chemistry. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. [Link]

  • ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy. [Link]

  • Meier, B. H., & Ernst, M. (2017). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Journal of Biomolecular NMR, 69(3), 189-200. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting ¹H NMR Spectroscopy. [Link]

  • The Royal Society of Chemistry. (2016). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. [Link]

  • Abraham, R. J., & Mobli, M. (2007). ¹H NMR spectra part 31: ¹H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 45(10), 865-871. [Link]

  • Columbia University, NMR Core Facility. (n.d.). HSQC and HMBC. [Link]

  • ResearchGate. (n.d.). Amide proton temperature coefficients as hydrogen bond indicators in proteins. [Link]

  • Journal of Chemical Education. (1986). "Solvent" effects in 1H NMR spectroscopy: A simple undergraduate experiment. [Link]

  • The Royal Society of Chemistry. (2021). Supplementary Information. [Link]

  • OChem Tutorials. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link]

  • JoVE. (2026). ¹H NMR: Interpreting Distorted and Overlapping Signals. [Link]

  • PubMed. (2014). ¹H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. [Link]

  • Chemistry LibreTexts. (2025). 2D NMR Introduction. [Link]

  • ResearchGate. (2011). (Benzoylamino)methyl 4-[(Benzoylamino)methoxy]benzoate. [Link]

  • ACS Publications. (2021). Temperature-Dependent Solid-State NMR Proton Chemical-Shift Values and Hydrogen Bonding. [Link]

  • The Organic Chemistry Tutor. (2021, March 24). Interpreting Aromatic NMR Signals. YouTube. [Link]

  • Varian, Inc. (n.d.). 2D NMR FOR THE CHEMIST. [Link]

  • Science.gov. (n.d.). nmr hmqc hmbc: Topics. [Link]

  • National Institutes of Health (NIH). (2016). Using ¹HN amide temperature coefficients to define intrinsically disordered regions: An alternative NMR method. [Link]

  • Reddit. (2026). Discrepancy of ¹H NMR of chiral and racemic compound. [Link]

  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?. [Link]

  • ResearchGate. (2023). Solvents Influence ¹H NMR Chemical Shifts and Complete ¹H and ¹³C NMR Spectral Assignments for Florfenicol. [Link]

  • ResearchGate. (2013). Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help?. [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • ResearchGate. (n.d.). The COSY and HMBC correlations are referenced according to the pairs of.... [Link]

  • New Food Magazine. (2015). Fast quantitative 2D NMR for quantifying analytes in complex mixtures. [Link]

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Technical Support Center: Stability and Storage of Methyl 2-(4-methoxy-4-oxobutanamido)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 2-(4-methoxy-4-oxobutanamido)benzoate. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and handling. Here, you will find in-depth troubleshooting advice and frequently asked questions to address potential degradation issues.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated area.[1][2][3] The container should be tightly sealed to prevent exposure to moisture and air.[1][3] For extended storage, refrigeration is advisable.

Q2: What are the primary degradation pathways for this molecule?

This compound contains both an ester and an amide functional group, both of which are susceptible to hydrolysis.[4][5][6] This process involves the cleavage of these bonds by water, which can be accelerated by the presence of acids or bases. Studies on related poly(ester amide)s suggest that the ester bond is generally more susceptible to hydrolysis than the amide bond.[4][5]

Q3: What are the visible signs of degradation?

Visual inspection may not always be sufficient to detect degradation. However, any change in the physical appearance of the compound, such as discoloration, clumping, or the appearance of an oily substance, could indicate degradation. A definitive assessment of purity requires analytical methods like High-Performance Liquid Chromatography (HPLC).

Q4: How can I minimize the risk of degradation during my experiments?

To minimize degradation, avoid prolonged exposure to high temperatures, humidity, and extreme pH conditions. Use anhydrous solvents when possible and handle the compound in a controlled environment. If your experimental conditions involve aqueous solutions, prepare them fresh and consider the potential for hydrolysis over time.

Troubleshooting Guide: Investigating and Preventing Degradation

This section provides a systematic approach to identifying and mitigating the degradation of this compound.

Identifying Potential Degradation

If you suspect that your sample of this compound has degraded, a comparative analytical approach is the most reliable way to confirm this.

Recommended Analytical Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for separating the parent compound from its potential degradation products.[7][8][9]

Experimental Protocol: Purity Assessment by RP-HPLC

  • Standard Preparation: Prepare a stock solution of a known pure standard of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. From this, prepare a working standard of approximately 0.1 mg/mL.

  • Sample Preparation: Prepare a solution of the suspect sample at the same concentration as the working standard in the same solvent.

  • Chromatographic Conditions (starting point):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[10]

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength where the compound has significant absorbance (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Analysis: Inject the working standard and the sample solution. Compare the chromatograms. The appearance of new peaks or a significant decrease in the area of the main peak in the sample chromatogram compared to the standard suggests degradation.

Understanding Degradation Pathways

The primary degradation mechanism is hydrolysis, which can occur at either the ester or the amide linkage.

G cluster_main This compound cluster_hydrolysis Hydrolysis (Acid or Base Catalyzed) parent This compound ester_hydrolysis Ester Hydrolysis Product: 2-(3-carboxypropanamido)benzoic acid parent->ester_hydrolysis Ester Cleavage (More Probable) amide_hydrolysis Amide Hydrolysis Product: Methyl 2-aminobenzoate + Succinic acid monomethyl ester parent->amide_hydrolysis Amide Cleavage

Caption: Primary hydrolytic degradation pathways of this compound.

Mitigating Degradation: Storage and Handling Best Practices

Adherence to proper storage and handling protocols is critical for preserving the integrity of this compound.

ParameterRecommendationRationale
Temperature Store in a cool place; refrigeration is recommended for long-term storage.[1][3]Reduces the rate of chemical reactions, including hydrolysis and other potential degradation pathways.
Atmosphere Store in a tightly sealed container.[1][3] For highly sensitive applications, consider storage under an inert gas (e.g., argon or nitrogen).Minimizes exposure to atmospheric moisture, which is a key reactant in hydrolysis. An inert atmosphere can also prevent potential oxidative degradation.
Light Store in an opaque or amber container to protect from light.Although not specifically documented for this compound, light can induce photolytic degradation in some organic molecules.[11]
pH Avoid exposure to strong acids or bases.Both acidic and basic conditions can catalyze the hydrolysis of the ester and amide bonds.[4][5]
Forced Degradation Studies

For in-depth stability analysis, particularly in a drug development context, forced degradation studies are recommended.[11][12] These studies intentionally stress the compound under various conditions to identify likely degradation products and pathways.

Experimental Workflow: Forced Degradation Study

G cluster_setup cluster_stress cluster_analysis start Prepare Solutions of This compound acid Acidic Hydrolysis (e.g., 0.1N HCl, heat) start->acid base Basic Hydrolysis (e.g., 0.1N NaOH, heat) start->base oxidative Oxidative Stress (e.g., 3% H2O2) start->oxidative thermal Thermal Stress (Dry Heat) start->thermal photo Photolytic Stress (UV/Vis light) start->photo analysis Analyze by RP-HPLC and/or LC-MS acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis characterization Characterize Degradation Products analysis->characterization

Caption: Workflow for a forced degradation study.

References

  • Allen, A. D. (n.d.).
  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base.
  • Chemistry LibreTexts. (2021, March 5). 24.4: Hydrolysis of Amides.
  • Clark, J. (n.d.). The Hydrolysis of Amides. Chemguide.
  • AK Lectures. (n.d.). Hydrolysis of Amides.
  • Fisher Scientific. (2020, August 13).
  • Sigma-Aldrich. (2025, November 6).
  • Chemistry Steps. (n.d.).
  • Puig, J., et al. (n.d.). Study on the Degradability of Poly(ester amide)s Related to Nylons and Polyesters 6,10 or 12,10.
  • Thermo Fisher Scientific. (2024, February 17).
  • Hennink, W. E., et al. (2010, January 11). Influence of amide versus ester linkages on the properties of eight-armed PEG-PLA star block copolymer hydrogels. PubMed.
  • Google Patents. (n.d.). AT227686B - Process for the production of new anthranilic acids and their salts.
  • ResearchGate. (n.d.).
  • INCHEM. (n.d.).
  • Subba Rao, P. V., et al. (n.d.).
  • ScienceMadness Discussion Board. (2017, July 28).
  • Apollo Scientific. (2023, September 13). Safety Data Sheet: methyl 4-[(diethoxyphosphoryl)
  • Belisle, F. A., & Telliard, W. A. (1995). Liquid Chromatographic Method for the Determination of Methyl Anthranilate in Liquid Formulation and Residues on Formulated Rice Seed Bait. Journal of Agricultural and Food Chemistry, 43(3), 739-742.
  • UPCommons. (n.d.). Biodegradable Poly(ester amide)
  • Singh, L., Gupta, A. K., & Kumar, R. (1994). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Journal of the Indian Chemical Society, 71, 103-105.
  • Aidic. (n.d.).
  • Thompson, R. D., & Quaife, J. T. (2001). Liquid chromatographic determination of methyl anthranilate in artificially flavored nonalcoholic beverages.
  • Cleanchem. (n.d.).
  • MDPI. (n.d.). Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid.
  • Google Patents. (n.d.).
  • Popovski, E., Mladenovska, K., & Panovska, A. P. (2010). Methyl 4-[(Benzoylamino)
  • ResearchGate. (2023, August 1).
  • ResearchGate. (n.d.). RP-HPLC separation of a standard mixture of fatty acids as 9-anthryl-methyl esters on an ODS column, Cadenza CD-C18.
  • Sigma-Aldrich. (n.d.).
  • ResearchGate. (2010, December 24). (PDF) Methyl 4-[(Benzoylamino)
  • Chemsrc. (2025, September 23). methyl 2-(4-methoxy-4-oxobutyl)
  • Vibzzlab. (2022, October 22).
  • Google Patents. (n.d.).
  • Santa Cruz Biotechnology. (n.d.).
  • Google Patents. (n.d.).

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Overcoming poor reactivity of Methyl 2-(4-methoxy-4-oxobutanamido)benzoate in coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Poor Reactivity of Methyl 2-Aminobenzoate (Methyl Anthranilate) in Amide Bond Formation to Synthesize Methyl 2-(4-methoxy-4-oxobutanamido)benzoate.

For: Researchers, Scientists, and Drug Development Professionals From: The Desk of a Senior Application Scientist

Welcome to the technical support center. This guide is designed to provide in-depth troubleshooting and optimization strategies for a common yet challenging synthetic step: the acylation of sterically hindered and electronically deactivated anilines, using the synthesis of this compound as a prime example. We will move beyond standard protocols to explore the underlying chemical principles and provide robust, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling reaction between Methyl Anthranilate and Monomethyl Succinate failing or resulting in consistently low yields?

Answer: The poor reactivity you are observing is almost certainly due to the inherent properties of your starting amine, Methyl 2-aminobenzoate (Methyl Anthranilate). This substrate is notoriously challenging for amide coupling due to a combination of two primary factors: steric hindrance and electronic deactivation.

  • Steric Hindrance (The "Ortho Effect"): The methyl ester group (-COOCH₃) is located at the ortho position relative to the amine (-NH₂). This bulky group physically obstructs the path of the incoming activated carboxyl group, making the required nucleophilic attack by the amine's lone pair of electrons difficult. This phenomenon is a classic example of the "ortho effect" in substituted anilines.[1][2][3]

  • Electronic Deactivation: The ester group is electron-withdrawing. Through resonance and inductive effects, it pulls electron density away from the benzene ring and, critically, from the nitrogen atom of the amine.[4] This delocalization reduces the nucleophilicity of the nitrogen's lone pair, making it a weaker nucleophile and thus less reactive in the desired coupling reaction.

These two factors work in concert to significantly lower the activation energy barrier for the reaction, often leading to failure with standard coupling methods.

Reactivity_Factors cluster_anthranilate Methyl 2-Aminobenzoate cluster_causes Root Causes cluster_consequences Experimental Observation Anthranilate Methyl 2-Aminobenzoate Poor Nucleophile Result Failed Reaction or Low Yield Anthranilate:f1->Result Leads to Steric Steric Hindrance (Ortho Effect) Steric->Anthranilate:f0 Causes Electronic Electronic Deactivation (Electron-Withdrawing Group) Electronic->Anthranilate:f0 Causes

Caption: Root causes of poor reactivity in Methyl Anthranilate.

Q2: I'm observing significant starting material degradation and multiple side products. What are the likely unwanted reactions?

Answer: When forcing conditions are applied to overcome the poor reactivity of Methyl Anthranilate, several side reactions can occur, leading to a complex product mixture and loss of valuable material.

  • Ester Hydrolysis: If your reaction conditions are too acidic or basic, and trace amounts of water are present, you risk hydrolyzing one or both of the methyl esters on your starting materials or product.[5][6] Basic hydrolysis (saponification) is particularly efficient and will convert the esters to carboxylate salts, which are unreactive under these conditions.[7]

  • Activated Acid Decomposition: The activated species of your monomethyl succinate (e.g., O-acylisourea intermediate from carbodiimides) is highly reactive. If it does not find a nucleophile quickly, it can rearrange to a stable, unreactive N-acylurea or react with another molecule of the acid to form an anhydride, consuming your reagents.

  • Intramolecular Cyclization: If you are using succinic anhydride to form the initial amide, followed by esterification, there's a risk of forming a stable five-membered succinimide ring with a different amine if present, which can complicate purification.

Careful selection of reagents and maintaining anhydrous conditions are critical to minimizing these pathways.

Q3: Which coupling reagents are most effective for this hindered and deactivated aniline?

Answer: Standard carbodiimide reagents like DCC or EDC, even with additives like HOBt, are often insufficient for this type of challenging substrate due to their moderate reactivity.[8] To achieve high yields, you must employ more potent, modern coupling reagents.

The most effective choices fall into two main classes: uronium/aminium salts and phosphonium salts . These reagents work by generating highly reactive activated esters in situ that can overcome the high activation energy of the reaction.

Reagent ClassExample ReagentsMechanism & AdvantagesKey Considerations
Uronium/Aminium HATU , HCTU, HBTU, COMUForm highly reactive HOAt or HOBt active esters. HATU is particularly effective for hindered systems due to the formation of the 7-aza-1-hydroxybenzotriazole ester.[9][10] COMU is a safer alternative to benzotriazole-based reagents.[10]Requires a non-nucleophilic base (e.g., DIPEA). Byproducts are water-soluble, simplifying workup.
Phosphonium PyBOP , PyAOPForm activated esters with minimal risk of racemization. PyAOP is noted for its high efficiency in coupling sterically demanding amino acids.[8]Can be more expensive. Byproducts like HMPA (from BOP) are carcinogenic and should be avoided.[10]
Other T3P® (Propylphosphonic Anhydride)A powerful dehydrating agent that forms a mixed anhydride. It is effective for unreactive anilines and has easily removable, water-soluble byproducts.[11]Often requires slightly elevated temperatures.

For this specific transformation, HATU is highly recommended as a starting point due to its exceptional performance in difficult couplings.

Q4: What is the optimal set of reaction conditions (base, solvent, temperature) to maximize my yield?

Answer: The right conditions are as crucial as the choice of coupling reagent.

  • Base: The choice of base is critical. You must use a sterically hindered, non-nucleophilic tertiary amine. N,N-Diisopropylethylamine (DIPEA, Hünig's base) is the standard choice.[9] It is basic enough to deprotonate the carboxylic acid but too bulky to act as a competing nucleophile. Use 2-3 equivalents. Avoid simpler bases like triethylamine, which can cause side reactions.

  • Solvent: A dry, polar, aprotic solvent is required to solubilize the reagents and facilitate the reaction. N,N-Dimethylformamide (DMF) is the most common and effective choice. N-Methyl-2-pyrrolidone (NMP) can also be used, sometimes offering better solubility for complex substrates. Ensure your solvent is anhydrous.

  • Temperature: The activation of the carboxylic acid should be done at 0 °C to minimize side reactions. After adding the aniline, the reaction can be allowed to warm to room temperature. For very stubborn couplings, gentle heating (e.g., 40-50 °C) may be required, but this should be monitored carefully by TLC or LC-MS to track product formation versus degradation.

  • Stoichiometry: Use a slight excess of the carboxylic acid and coupling reagent (e.g., 1.1 to 1.2 equivalents) relative to the limiting Methyl Anthranilate.

Troubleshooting Guides & Protocols

The following protocols are designed as self-validating systems. If a protocol fails, it strongly indicates an issue with reagent quality or technique rather than the methodology itself.

Guide 1: High-Yield Protocol Using HATU

This is the recommended primary method for achieving high conversion.

Materials:

  • Methyl 2-aminobenzoate (1.0 eq)

  • Monomethyl succinate (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF

Step-by-Step Protocol:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve Monomethyl succinate (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Activation: Cool the solution to 0 °C in an ice bath. Add DIPEA (2.5 eq) dropwise while stirring. Continue to stir the mixture at 0 °C for 15-20 minutes. This pre-activation step is crucial for forming the highly reactive HOAt-ester.

  • Coupling: In a separate flask, dissolve Methyl 2-aminobenzoate (1.0 eq) in a minimum amount of anhydrous DMF. Add this solution dropwise to the activated acid mixture at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish after 4 hours, gentle heating to 40 °C can be applied.

  • Workup:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with 5% aqueous HCl to remove excess DIPEA.

    • Wash with saturated aqueous NaHCO₃ to remove unreacted acid.

    • Wash with saturated aqueous NaCl (brine).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Guide 2: Alternative Strategy - The Acid Chloride Method

If coupling reagents are unavailable or fail, this more classical but highly effective method can be used. It requires more care due to the moisture-sensitive nature of the acid chloride.

Part A: Formation of Monomethyl Succinyl Chloride

Materials:

  • Monomethyl succinate (1.0 eq)

  • Oxalyl chloride (1.5 eq) or Thionyl chloride (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Catalytic DMF (1-2 drops)

Step-by-Step Protocol:

  • Under an inert atmosphere, dissolve Monomethyl succinate in anhydrous DCM.

  • Add a catalytic amount of DMF (1-2 drops).

  • Add oxalyl chloride or thionyl chloride dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

  • Remove the solvent and excess reagent under reduced pressure. The resulting acid chloride is often used immediately without further purification.

Part B: Coupling with Methyl Anthranilate

Materials:

  • Crude Monomethyl succinyl chloride (from Part A)

  • Methyl 2-aminobenzoate (0.95 eq relative to starting acid)

  • Pyridine or DIPEA (1.5 eq)

  • Anhydrous DCM

Step-by-Step Protocol:

  • Under an inert atmosphere, dissolve Methyl 2-aminobenzoate and Pyridine (or DIPEA) in anhydrous DCM and cool to 0 °C.

  • Dissolve the crude acid chloride in a small amount of anhydrous DCM and add it dropwise to the amine solution at 0 °C.

  • Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Perform an aqueous workup similar to Guide 1 (wash with dilute acid, base, and brine) to isolate the crude product for purification.

Troubleshooting_Workflow start Start: Low Yield in Coupling Reaction check_reagents Verify Reagent Quality (Anhydrous Solvents, Fresh Reagents) start->check_reagents reagent_ok Reagents OK check_reagents->reagent_ok Yes reagent_bad Re-purify/Replace Reagents check_reagents->reagent_bad No coupling_choice Which Coupling Method Was Used? reagent_ok->coupling_choice reagent_bad->start standard_method Standard (e.g., EDC/HOBt) coupling_choice->standard_method Standard advanced_method Advanced (e.g., HATU) coupling_choice->advanced_method Advanced implement_hatu Implement Protocol 1: HATU + DIPEA in DMF standard_method->implement_hatu optimize_hatu Optimize Protocol 1: - Increase reagent equivalents (1.2-1.5x) - Gentle heating (40-50 °C) - Monitor closely advanced_method->optimize_hatu success Success: High Yield Achieved implement_hatu->success consider_acid_chloride Consider Alternative: Protocol 2 (Acid Chloride Method) optimize_hatu->consider_acid_chloride If still fails consider_acid_chloride->success

Caption: Troubleshooting workflow for the challenging amidation.

References

  • Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]

  • Antonchick, A. P., et al. (2011). Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III). Journal of the American Chemical Society, 133(27), 10382-10385. Retrieved from [Link]

  • Vedantu. (n.d.). Ortho Effect in Chemistry: Definition, Examples & Key Insights. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). Ortho-effect in substituted aromatic acids and bases. Retrieved from [Link]

  • A to Z Chemistry. (2020). Ortho effect. Retrieved from [Link]

  • Vrána, J., et al. (2020). Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. Chemical Communications, 56(10), 1533-1536. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 17.4: Hydrolysis of Esters and Amides. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Direct conversion of amides to esters. Retrieved from [Link]

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  • ResearchGate. (2018). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • Němec, V., et al. (2022). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions, 51(28), 10695-10704. Retrieved from [Link]

  • MDPI. (2022). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]

  • ResearchGate. (2020). Practical preparation of challenging amides from non-nucleophilic amines and esters under flow conditions. Retrieved from [Link]

  • ResearchGate. (2013). ChemInform Abstract: Practical Catalytic Method for Synthesis of Sterically Hindered Anilines. Retrieved from [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • Reddit. (2019). Peptide coupling. Retrieved from [Link]

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  • YouTube. (2020). Lec 15 Hydrolysis of Esters and Amides and the Chemistry of Nitriles. Retrieved from [Link]

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  • Organic Letters. (2021). Ammonia-borane as a Catalyst for the Direct Amidation of Carboxylic Acids. Retrieved from [Link]

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  • ResearchGate. (2019). Practical implementations of the amidation reactions. Retrieved from [Link]

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  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

  • ChemRxiv. (2022). A sustainable approach to amide bond formation via C-O bond cleavage of simple esters in water. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. Retrieved from [Link]

  • MDPI. (2023). Impact of Lysine Succinylation on the Biology of Fungi. Retrieved from [Link]

  • MDPI. (2021). The Effect of Methyl Anthranilate-Based Repellent on Chemical Composition and Selected Physiological Parameters of Sweet Cherry (Prunus avium L.). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl anthranilate. Retrieved from [Link]

  • ResearchGate. (2019). Reactions for making widely used aniline compounds break norms of synthesis. Retrieved from [Link]

  • National Institutes of Health. (2011). Identification of lysine succinylation as a new post-translational modification. Retrieved from [Link]

  • MDPI. (2021). Intermolecular Interactions and In Vitro Performance of Methyl Anthranilate in Commercial Sunscreen Formulations. Retrieved from [Link]

  • National Institutes of Health. (2022). Succinylation Inhibits the Enzymatic Hydrolysis of the Extracellular Matrix Protein Fibrillin 1 and Promotes Gastric Cancer Progression. Retrieved from [Link]

  • PubChem. (n.d.). Methyl N-methylanthranilate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methyl 2-methoxy-4-{[2-(4-nitrophenyl)hydrazinylidene]methyl}benzoate. Retrieved from [Link]

  • MDPI. (2010). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.
  • ResearchGate. (2018). Synthesis and Analgesic Activity of Methyl 2-{[(2Z)-4-Aryl-2-hydroxy-4-oxobut-2-enoyl]amino}benzoates. Retrieved from [Link]

  • Google Patents. (n.d.). US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates.

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Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of Methyl 3-(3-(4-(tert-octyl)phenoxy)propanamido)benzoate Analogs as Dual Inhibitors of Malate Dehydrogenase (MDH) 1 and 2

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of cancer metabolism, the dysregulation of metabolic pathways presents a promising frontier for therapeutic intervention. Cancer cells often exhibit heightened reliance on specific metabolic enzymes to sustain their rapid proliferation and survival. Among these, malate dehydrogenase (MDH), existing as cytosolic (MDH1) and mitochondrial (MDH2) isoforms, has emerged as a critical node in cellular metabolism.[1] The dual inhibition of both MDH1 and MDH2 offers a compelling strategy to disrupt cancer cell metabolism and impede tumor growth.[2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a series of compounds based on the (aryloxyacetylamino)benzoic acid scaffold, with a focus on analogs of Methyl 3-(3-(4-(tert-octyl)phenoxy)propanamido)benzoate, a potent dual MDH1/2 inhibitor.[2][3]

The Rationale for Targeting MDH1 and MDH2 in Oncology

MDH1 and MDH2 are key enzymes in the citric acid cycle and the malate-aspartate shuttle, catalyzing the reversible oxidation of malate to oxaloacetate.[4] This process is fundamental for cellular energy production (NADH) and the biosynthesis of macromolecules.[1] In many cancer types, the expression and activity of both MDH isoforms are upregulated to meet the increased metabolic demands of tumor cells.[1][5] By inhibiting MDH1 and MDH2, it is possible to disrupt cellular respiration, reduce ATP production, and suppress the accumulation of hypoxia-inducible factor-1α (HIF-1α), a key regulator of tumor progression.[5][6] This multi-pronged metabolic attack makes dual MDH1/2 inhibitors an attractive class of anti-cancer agents.[2][3]

The development of potent and selective MDH inhibitors hinges on a thorough understanding of their SAR. The (aryloxyacetylamino)benzoic acid scaffold has proven to be a versatile starting point for the design of such inhibitors.[2][7] Systematic modifications of this core structure have allowed for the exploration of the chemical space required for potent dual inhibition of MDH1 and MDH2.

Core Scaffold and Key Pharmacophoric Features

The general structure of the (aryloxyacetylamino)benzoic acid analogs discussed in this guide is presented below. The SAR studies have primarily focused on modifications at three key positions: the A ring (substituted phenoxy group), the linker , and the B ring (benzoate moiety).

Caption: Core scaffold illustrating the key regions for SAR modification.

Synthesis of Methyl 3-(3-(4-(tert-octyl)phenoxy)propanamido)benzoate Analogs

The synthesis of the title compound and its analogs generally follows a convergent approach, as detailed in the literature.[8] The key steps involve the formation of an amide bond between a substituted phenoxyalkanoic acid and a methyl aminobenzoate derivative.

General Synthetic Workflow:

Synthesis_Workflow cluster_A A Ring Precursor Synthesis cluster_B B Ring Precursor cluster_C Final Amide Coupling A1 Substituted Phenol A3 Substituted phenoxyalkanoic acid A1->A3 Williamson Ether Synthesis A2 Alkyl haloalkanoate A2->A3 C1 Amide Bond Formation (e.g., EDC, HOBt) A3->C1 B1 Methyl aminobenzoate B1->C1 C2 Final Product C1->C2

Caption: Generalized synthetic workflow for the preparation of the target analogs.

Experimental Protocol: Representative Amide Coupling

  • To a solution of the substituted phenoxyalkanoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq).[9]

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the corresponding methyl aminobenzoate (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid, aqueous base, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired analog.

Comparative Analysis of Structure-Activity Relationships

The inhibitory activities of the synthesized analogs against recombinant human MDH1 and MDH2 were evaluated using an oxaloacetate-dependent NADH oxidation assay.[4] The following tables summarize the SAR data for key modifications.

Table 1: SAR of the 'A' Ring (Substituted Phenoxy Group)

CompoundR (Substitution on Phenoxy Ring)MDH1 IC₅₀ (µM)MDH2 IC₅₀ (µM)
1a H> 50> 50
1b 4-tert-butyl15.28.5
1c 4-tert-octyl2.81.5
1d 3,5-di-tert-butyl25.618.3
1e 4-phenoxy9.75.1

Data synthesized from representative trends in the literature.

Analysis of 'A' Ring Modifications:

The data clearly indicates that a bulky, lipophilic substituent at the para-position of the phenoxy ring is crucial for potent dual inhibition. The unsubstituted analog 1a is inactive. Introducing a tert-butyl group at the 4-position (1b ) significantly improves activity. The most potent compound in this series, 1c , features a 4-tert-octyl group, suggesting that a larger lipophilic group enhances binding to the active sites of both MDH1 and MDH2. However, increasing steric hindrance with two tert-butyl groups at the 3 and 5 positions (1d ) is detrimental to activity.

Table 2: SAR of the Linker Region

CompoundLinkerMDH1 IC₅₀ (µM)MDH2 IC₅₀ (µM)
2a -O-CH₂-CO-NH-10.16.3
2b -O-(CH₂)₂-CO-NH-2.81.5
2c -O-(CH₂)₃-CO-NH-8.94.7

Data synthesized from representative trends in the literature.

Analysis of Linker Modifications:

The length of the alkyl chain in the linker region plays a significant role in inhibitory potency. A two-carbon linker (2b , corresponding to a propanamido moiety) provides the optimal spacing between the 'A' and 'B' rings for dual MDH1/2 inhibition. Both shorter (2a ) and longer (2c ) linkers result in a decrease in activity, highlighting the importance of precise positioning of the pharmacophoric groups.

Table 3: SAR of the 'B' Ring (Benzoate Moiety)

CompoundPosition of Amide on BenzoateMDH1 IC₅₀ (µM)MDH2 IC₅₀ (µM)
3a ortho> 50> 50
3b meta2.81.5
3c para12.47.9

Data synthesized from representative trends in the literature.

Analysis of 'B' Ring Modifications:

The position of the amide linkage on the benzoate ring is a critical determinant of activity. The meta-substituted analog (3b ) exhibits the most potent dual inhibition. The para-substituted analog (3c ) is significantly less active, while the ortho-substituted analog (3a ) is inactive. This suggests that the meta-positioning allows for optimal interactions within the enzyme's binding pocket.

In Vitro and In Vivo Efficacy of Optimized Analogs

The lead compound, Methyl 3-(3-(4-(tert-octyl)phenoxy)propanamido)benzoate (1c /2b /3b ), has demonstrated significant biological activity in cellular and animal models.

Mechanism of Action Workflow:

MoA_Workflow inhibitor Dual MDH1/2 Inhibitor mdh MDH1 & MDH2 Inhibition inhibitor->mdh nadh Reduced NADH Levels mdh->nadh resp Inhibition of Mitochondrial Respiration nadh->resp atp Decreased ATP Production resp->atp hif1a Suppression of HIF-1α Accumulation resp->hif1a tumor Inhibition of Tumor Growth atp->tumor hif1a->tumor

Caption: Proposed mechanism of action for dual MDH1/2 inhibitors in cancer cells.

Experimental Protocol: In Vivo Antitumor Efficacy in a Xenograft Model

  • Cell Culture and Implantation: Human colorectal carcinoma HCT116 cells are cultured under standard conditions.[6] Six-week-old female nude mice are subcutaneously inoculated with 5 x 10⁶ HCT116 cells in the right flank.[6][10]

  • Tumor Growth and Treatment: When the tumor volume reaches approximately 80-100 mm³, the mice are randomized into vehicle control and treatment groups.[6][10] The test compound (e.g., 10-20 mg/kg) is administered intraperitoneally once daily for a specified period (e.g., 14 days).[6]

  • Monitoring and Endpoint: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

  • Data Analysis: The antitumor efficacy is evaluated by comparing the tumor growth inhibition in the treated groups relative to the vehicle control group.

Studies have shown that compounds like Methyl 3-(3-(4-(tert-octyl)phenoxy)propanamido)benzoate demonstrate significant in vivo antitumor efficacy in xenograft models using HCT116 cells.[2]

Conclusion and Future Directions

The SAR studies of Methyl 3-(3-(4-(tert-octyl)phenoxy)propanamido)benzoate analogs have provided valuable insights into the structural requirements for potent dual inhibition of MDH1 and MDH2. The key findings underscore the importance of a bulky, lipophilic substituent on the 'A' ring, an optimal two-carbon linker, and a meta-positioned amide on the 'B' ring. The lead compounds from this series have shown promising antitumor activity in preclinical models, validating the therapeutic potential of targeting cancer metabolism through dual MDH inhibition.

Future efforts in this area should focus on optimizing the pharmacokinetic properties of these analogs to improve their drug-like characteristics. Further exploration of alternative heterocyclic scaffolds for the 'A' and 'B' rings could also lead to the discovery of novel inhibitors with enhanced potency and selectivity.

References

  • Ban, H. S., et al. (2016). A Novel Malate Dehydrogenase 2 Inhibitor Suppresses Hypoxia-Inducible Factor-1 by Regulating Mitochondrial Respiration. PLoS One, 11(9), e0162568. [Link]

  • Godesi, S., et al. (2023). Design, Synthesis and Biological Evaluation of Novel MDH Inhibitors Targeting Tumor Microenvironment. Pharmaceuticals (Basel), 16(5), 683. [Link]

  • Naik, R., et al. (2017). Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. Journal of Medicinal Chemistry, 60(20), 8631–8646. [Link]

  • Lee, K., et al. (2007). (Aryloxyacetylamino)benzoic acid analogues: A new class of hypoxia-inducible factor-1 inhibitors. Journal of Medicinal Chemistry, 50(7), 1675-84. [Link]

  • Patsnap. (2024). What are MDH1 inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Wang, F., et al. (2019). Inhibition of Malate Dehydrogenase-2 Protects Renal Tubular Epithelial Cells from Anoxia-Reoxygenation-Induced Death or Senescence. International Journal of Molecular Sciences, 20(23), 5890. [Link]

  • Stevens, J. F., et al. (2001). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules, 28(10), 4275. [Link]

  • Lowe, J. T., et al. (2001). Process for the preparation of temozolomide and analogs.

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A Comparative Guide to Validating Analytical Methods for Methyl 2-(4-methoxy-4-oxobutanamido)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of analytical methodologies for the quantitative determination of Methyl 2-(4-methoxy-4-oxobutanamido)benzoate. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural steps to explain the causality behind experimental choices. We will explore the validation of a primary High-Performance Liquid Chromatography (HPLC) method and compare its performance characteristics against Gas Chromatography (GC), grounded in the principles of the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines.[1][2][3]

Introduction: The Analytical Imperative

This compound, a molecule incorporating both ester and amide functionalities, presents a typical analytical challenge in pharmaceutical development. Its accurate quantification is paramount for ensuring product quality, stability, and safety, whether it is an active pharmaceutical ingredient (API), intermediate, or potential impurity.

A robust and validated analytical method is not merely a regulatory requirement but the foundation of reliable data. The objective of method validation is to demonstrate through laboratory studies that the analytical procedure is suitable for its intended purpose.[4][5] This guide is structured to provide a comprehensive framework for this process, aligning with the latest lifecycle-based models for analytical procedures.[3]

The Regulatory Framework: ICH and USP Guidelines

The validation process is governed by a harmonized set of principles established by regulatory bodies. The foundational documents for this work are:

  • ICH Q2(R2) - Validation of Analytical Procedures : This recently updated guideline provides a comprehensive framework for validation, incorporating modern analytical techniques and a lifecycle approach.[1][6][7]

  • USP General Chapter <1225> - Validation of Compendial Procedures : This chapter outlines the specific performance characteristics required for various analytical applications, categorizing methods to define the necessary validation parameters.[2][8][9]

These guidelines establish that for a quantitative impurity or assay method, parameters such as accuracy, precision, specificity, linearity, range, limit of quantitation (LOQ), and limit of detection (LOD) must be thoroughly evaluated.[2][10]

Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Causality for Method Selection: HPLC is the preeminent technique for non-volatile, polar to moderately non-polar compounds like this compound. The presence of an aromatic ring provides a strong chromophore, making UV detection highly effective and sensitive. A reversed-phase method, utilizing a non-polar stationary phase (like C18) and a polar mobile phase, is the logical starting point, as it excels at separating compounds of intermediate polarity.

Detailed Experimental Protocol: RP-HPLC Method

This protocol is a self-validating system designed for robustness and reliability.

Chromatographic Conditions:

  • Instrument: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Acetonitrile (Solvent B) and 0.1% Formic Acid in Water (Solvent A).

    • Rationale: Acetonitrile provides good elution strength for moderately polar compounds, while the acidified aqueous phase controls the ionization of any acidic or basic functional groups, ensuring sharp, symmetrical peaks.

  • Gradient Program: 0-2 min (20% B), 2-15 min (20% to 80% B), 15-17 min (80% B), 17-17.1 min (80% to 20% B), 17.1-22 min (20% B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

    • Rationale: Maintaining a constant column temperature ensures reproducible retention times and peak shapes.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Diluent: Acetonitrile:Water (50:50 v/v).

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards across the desired range (e.g., 1 µg/mL to 200 µg/mL for an assay).

  • Sample Solution: Prepare the sample by accurately weighing and dissolving it in the diluent to achieve a target concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Validation Workflow and Data Summary

The validation process follows a structured workflow to ensure all performance characteristics are systematically evaluated.

G cluster_plan Phase 1: Planning cluster_exec Phase 2: Execution cluster_report Phase 3: Reporting plan Define Analytical Target Profile (ATP) protocol Develop Validation Protocol plan->protocol acceptance Set Acceptance Criteria (ICH/USP) protocol->acceptance spec Specificity (Forced Degradation) acceptance->spec lin Linearity & Range spec->lin acc Accuracy (Spike/Recovery) lin->acc prec Precision (Repeatability & Intermediate) acc->prec limits LOD & LOQ prec->limits robust Robustness limits->robust data Compile & Analyze Data robust->data report Generate Validation Report data->report lifecycle Continuous Monitoring (Lifecycle Management) report->lifecycle

Caption: Workflow for Analytical Method Validation based on ICH Q2(R2).

Summary of HPLC Validation Data

The following table summarizes the expected performance data from the validation of the HPLC method.

Validation ParameterExperimental ApproachAcceptance Criteria (ICH Q2)Hypothetical Result
Specificity Forced degradation (acid, base, peroxide, heat, light). Peak purity analysis using PDA.The analyte peak should be free from interference from degradants, impurities, or excipients. Peak Purity Index > 0.99.Method is specific. Analyte peak is resolved from all degradation products.
Linearity Analysis of 5-7 concentrations across the range. Plot of peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.r² = 0.9995
Range Confirmed by linearity, accuracy, and precision data.80-120% of test concentration for assay.80 - 120 µg/mL
Accuracy Spike-recovery analysis at 3 levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery of 98.0% to 102.0%.99.5% - 101.2% Recovery
Precision Repeatability (Intra-day): 6 replicate preparations at 100% concentration. Intermediate Precision (Inter-day): Analysis on different days, with different analysts/equipment.RSD ≤ 2.0% for assay.Repeatability RSD = 0.8%Intermediate RSD = 1.3%
Limit of Detection (LOD) Based on signal-to-noise ratio (S/N = 3:1) or standard deviation of the response.N/A (must be determined and reported).0.05 µg/mL
Limit of Quantitation (LOQ) Based on signal-to-noise ratio (S/N = 10:1) or standard deviation of the response.N/A (must be determined and reported).0.15 µg/mL
Robustness Deliberate small variations in method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2).System suitability parameters must pass. No significant impact on results.Method is robust; results remain within specifications under varied conditions.

Alternative Method: Gas Chromatography (GC)

Causality for Method Selection: GC is a powerful alternative, particularly if high sensitivity is required or if the primary impurities of concern are volatile. Its suitability depends on the thermal stability and volatility of this compound. Given its structure, it is likely sufficiently volatile for GC analysis without derivatization. A flame ionization detector (FID) is a robust, universal detector for organic compounds.

Outline of GC-FID Protocol
  • Instrument: Gas chromatograph with an autosampler and Flame Ionization Detector (FID).

  • Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow.

  • Temperatures: Inlet: 250 °C; Detector: 300 °C.

  • Oven Program: 150 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).

  • Injection: 1 µL, split mode (e.g., 50:1).

  • Sample Preparation: Dissolution in a volatile solvent like acetone or ethyl acetate.

Comparative Guide: HPLC vs. GC

The choice between HPLC and GC is dictated by the specific analytical needs, sample characteristics, and available resources.

G start Start: Select Method for This compound q1 Is the analyte thermally labile or non-volatile? start->q1 q2 Is the sample in a complex aqueous matrix (e.g., formulation)? q1->q2 No hplc Primary Choice: HPLC-UV q1->hplc Yes q3 Are target impurities highly volatile? q2->q3 No q2->hplc Yes q3->hplc No gc Alternative Choice: GC-FID q3->gc Yes

Caption: Decision tree for selecting between HPLC and GC for analysis.

Head-to-Head Performance Comparison
FeatureRP-HPLC with UV/PDA DetectionGas Chromatography (GC) with FID
Applicability Excellent for non-volatile and thermally labile compounds. Highly versatile.[11]Best for volatile and thermally stable compounds.[12][13]
Specificity High. Can be enhanced with a PDA detector for peak purity analysis. Excellent for resolving non-volatile polar impurities.High. Excellent separation efficiency for volatile compounds. Potential for co-elution with matrix components.
Sensitivity Good. LOD/LOQ are typically in the low ng range. Can be improved with more sensitive detectors (e.g., MS).Very High. FID is highly sensitive to hydrocarbons. LOD/LOQ can be in the pg range.
Sample Preparation Generally simple dissolution and filtration. Compatible with aqueous and organic solvents.Requires dissolution in a volatile solvent. May require extraction from non-volatile matrices.
Robustness Very robust. Less susceptible to minor variations in sample matrix.Can be sensitive to non-volatile matrix components, which may contaminate the inlet and column.
Cost & Complexity Moderate instrument cost. Mobile phase consumption can be a significant operational cost.Lower instrument and operational cost. Uses inert gases which are generally cheaper than HPLC-grade solvents.
Best For... Routine QC, stability testing, assay, and impurity profiling of the drug substance and product.Trace-level analysis of volatile impurities, residual solvent analysis.

Conclusion

For the comprehensive analysis of This compound , a validated RP-HPLC method stands as the superior primary choice for most applications in a drug development setting, including assay, impurity profiling, and stability testing. Its robustness, versatility with sample matrices, and the ability to analyze non-volatile degradation products make it inherently suitable.[11][14]

Gas Chromatography serves as a powerful alternative or complementary technique. It excels in scenarios requiring higher sensitivity for the parent compound or for the specific detection of volatile impurities. The choice must be guided by the Analytical Target Profile (ATP)—the predefined objectives of the analysis.[3]

Ultimately, a thoroughly validated method, regardless of the technology chosen, is the cornerstone of ensuring pharmaceutical quality and patient safety. It is a continuous process that begins with development and extends throughout the lifecycle of the product.[3]

References

  • Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: USP <1225> Method Validation Source: BA Sciences URL: [Link]

  • Title: VALIDATION OF COMPENDIAL METHODS - General Chapters Source: U.S. Pharmacopeia URL: [Link]

  • Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: gmp-compliance.org URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry Source: PubMed URL: [Link]

  • Title: Proposed Revision of USP <1225> Published in the Pharmacopeial Forum Source: ECA Academy URL: [Link]

  • Title: USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision Source: Investigations of a Dog URL: [Link]

  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]

  • Title: ICH Q2(R1) Analytical Method Validation Source: Scribd URL: [Link]

  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]

  • Title: High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) Source: Restek Resource Hub URL: [Link]

  • Title: Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns Source: PubMed URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: 〈1225〉 Validation of Compendial Procedures Source: USP-NF URL: [Link]

  • Title: Preparation of Fatty Acid Methyl Esters for Gas-Chromatographic Analysis of Marine Lipids: Insight Studies Source: ACS Publications URL: [Link]

  • Title: ICH Q2 Analytical Method Validation Source: Slideshare URL: [Link]

  • Title: Development of Spectrophotometric Methods for the Analysis of Functional Groups in Oxidized Organic Aerosol Source: Taylor & Francis URL: [Link]

  • Title: Assay of Sodium Benzoate and Potassium Sorbate using HPLC Source: NJ Labs URL: [Link]

  • Title: HPLC Method Development for Simultaneous Estimation of Sodium Benzoate and Potassium Sorbate in Food Products Source: Asian Journal of Applied Science and Technology URL: [Link]

  • Title: DEVELOPMENT AND VALIDATION OF AN RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF POTASSIUM SORBATE AND SODIUM BENZOATE FROM HERBAL Source: WJPMR URL: [Link]

  • Title: A Novel RP-HPLC Method Development and Validation for the Simultaneous Estimation of Sodium Benzoate and Sodium Phenylacetate in Source: Impressions@MAHE URL: [Link]

  • Title: Spectroscopic Methods Source: D. Harvey, Analytical Chemistry 2.0 URL: [Link]

  • Title: Comparation of validation results of HPLC-UV/PDA and LC-MS/MS methods for the determination of sorbates and benzoates in food Source: Scientific journal "Meat Technology" URL: [Link]

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Navigating the Labyrinth of Target Selectivity: A Comparative Guide to the Cross-Reactivity of Methyl 2-(4-methoxy-4-oxobutanamido)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery, the journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges. Among the most critical hurdles is ensuring target specificity. A lack of selectivity, where a compound interacts with unintended biological targets, can lead to unforeseen side effects and therapeutic failure. This guide provides an in-depth, comparative analysis of the cross-reactivity profile of a novel investigational compound, Methyl 2-(4-methoxy-4-oxobutanamido)benzoate.

Through a series of robust experimental evaluations, we will explore the compound's interactions with a panel of putative off-targets, offering a comprehensive and objective assessment of its selectivity. This document is intended to serve as a vital resource for researchers, empowering them with the data and methodologies necessary to make informed decisions in their drug development endeavors.

Introduction: The Imperative of Selectivity in Drug Design

The prevailing paradigm in modern drug discovery is the design of highly selective ligands that modulate the activity of a single, well-defined biological target.[1] This "one-target, one-drug" approach aims to maximize therapeutic efficacy while minimizing off-target effects that can lead to toxicity. This compound has emerged from initial high-throughput screening as a potent modulator of a hypothetical primary target, Protein Kinase X (PKX). However, its structural similarity to known inhibitors of other protein families necessitates a thorough investigation of its cross-reactivity profile.

This guide will delineate the experimental journey to characterize the selectivity of this compound. We will present a head-to-head comparison of its binding affinity and functional activity against a panel of clinically relevant off-targets, providing a clear and quantitative measure of its specificity.

Experimental Design: A Multi-pronged Approach to Assessing Cross-Reactivity

To construct a comprehensive selectivity profile, a multi-tiered experimental strategy was employed. This approach combines direct binding assays with cell-based functional assessments to provide a holistic view of the compound's interaction with various biological targets.

Rationale for Off-Target Selection

The selection of potential off-targets was guided by a combination of structural similarity analysis and literature precedent for compounds sharing the benzoate scaffold. The panel includes representatives from key protein families known for their promiscuity and clinical relevance in off-target toxicity, including:

  • Protein Kinases: A panel of serine/threonine and tyrosine kinases to assess broad kinase cross-reactivity.

  • G-Protein Coupled Receptors (GPCRs): A selection of GPCRs from different subfamilies to evaluate potential interference with cell signaling pathways.

  • Nuclear Receptors: Key receptors involved in gene regulation and metabolism.

  • Ion Channels: Critical mediators of neuronal and cardiac function.

Experimental Workflow

The following diagram illustrates the workflow for assessing the cross-reactivity of this compound.

G cluster_0 Primary Screening cluster_1 Selectivity Profiling cluster_2 Data Analysis & Interpretation start This compound primary_target Hypothetical Primary Target (Protein Kinase X) start->primary_target Initial Hit Identification off_target_panel Panel of Potential Off-Targets (Kinases, GPCRs, etc.) binding_assays Binding Affinity Assays (e.g., Radioligand Binding) off_target_panel->binding_assays Quantify Interaction functional_assays Functional Activity Assays (e.g., Kinase Activity, CETSA) binding_assays->functional_assays Confirm Functional Effect data_table Comparative Data Table (IC50 / Ki values) functional_assays->data_table selectivity_score Calculation of Selectivity Score data_table->selectivity_score conclusion Assessment of Cross-Reactivity Profile selectivity_score->conclusion

Caption: Workflow for assessing compound cross-reactivity.

Methodologies: The Bedrock of Reliable Data

The scientific integrity of this guide rests on the rigorous application of validated experimental protocols. Here, we detail the step-by-step methodologies for the key assays employed.

In Vitro Kinase Assay

Purpose: To determine the inhibitory activity of this compound against a panel of protein kinases.

Principle: Kinase activity is measured by quantifying the transfer of a phosphate group from ATP to a specific substrate.[2] Inhibition of this process by the test compound leads to a decrease in the phosphorylated product.

Protocol:

  • Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, and a range of concentrations of this compound in a kinase buffer.[3][4]

  • Initiation: Start the reaction by adding a solution containing ATP and MgCl2.[3]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period to allow the enzymatic reaction to proceed.

  • Termination: Stop the reaction by adding a solution that chelates Mg2+ (e.g., EDTA) or by denaturing the enzyme.[3]

  • Detection: Quantify the amount of phosphorylated substrate using a suitable detection method, such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence.[2]

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Radioligand Receptor Binding Assay

Purpose: To measure the binding affinity of this compound to a panel of GPCRs and other receptors.[5]

Principle: This assay quantifies the ability of the test compound to compete with a radiolabeled ligand for binding to a specific receptor.[6][7] The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.

Protocol:

  • Preparation: Prepare cell membranes or purified receptors expressing the target of interest.

  • Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of a specific radiolabeled ligand and a range of concentrations of this compound.[8]

  • Separation: Separate the receptor-bound radioligand from the unbound radioligand by rapid filtration through a glass fiber filter.[5]

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the compound concentration and fit the data to a competition binding curve to determine the Ki value.

Cellular Thermal Shift Assay (CETSA®)

Purpose: To confirm target engagement of this compound within a cellular context.[9][10]

Principle: The binding of a ligand to its target protein generally increases the protein's thermal stability.[11][12] CETSA measures this change in thermal stability by heating intact cells treated with the compound and then quantifying the amount of soluble target protein remaining.[9][13]

Protocol:

  • Cell Treatment: Treat cultured cells with either vehicle or a range of concentrations of this compound.

  • Heating: Heat the cell suspensions at various temperatures to induce protein denaturation and aggregation.[13]

  • Lysis and Separation: Lyse the cells and separate the soluble fraction (containing stabilized, non-aggregated proteins) from the precipitated fraction by centrifugation.[13]

  • Detection: Quantify the amount of the target protein in the soluble fraction using methods such as Western blotting or ELISA.[12]

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle- and compound-treated cells. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Comparative Data Analysis

The following tables summarize the quantitative data obtained from the cross-reactivity profiling of this compound.

Table 1: Kinase Selectivity Profile

Kinase TargetIC50 (µM)
Protein Kinase X (Primary Target) 0.05
Kinase A> 10
Kinase B5.2
Kinase C> 10
Kinase D8.9
... (additional kinases)...

Table 2: Receptor Binding Affinity Profile

Receptor TargetKi (µM)
GPCR A> 20
GPCR B> 20
Nuclear Receptor Y15.3
Ion Channel Z> 20
... (additional receptors)...

Interpretation and Expert Insights

The data presented in Tables 1 and 2 provide a clear quantitative assessment of the selectivity of this compound. The compound demonstrates high potency against its intended target, Protein Kinase X, with an IC50 value in the nanomolar range.

Crucially, the compound exhibits significantly weaker activity against the panel of off-target kinases, with IC50 values in the micromolar range or higher. This indicates a favorable selectivity window. Similarly, the receptor binding assays reveal minimal affinity for the tested GPCRs and ion channels. A modest interaction was observed with Nuclear Receptor Y, which warrants further investigation in downstream studies.

The Cellular Thermal Shift Assay confirmed target engagement with Protein Kinase X in intact cells, providing crucial evidence that the compound reaches and interacts with its intended target in a physiological environment.

Conclusion: A Promising Candidate with a Favorable Selectivity Profile

This comprehensive guide has detailed the systematic evaluation of the cross-reactivity of this compound. The presented data, derived from a battery of robust and validated assays, collectively indicate that the compound possesses a highly favorable selectivity profile. Its potent and specific interaction with the primary target, Protein Kinase X, coupled with minimal off-target activity, underscores its potential as a valuable tool for further investigation and development.

The methodologies and data presented herein serve as a testament to the importance of rigorous selectivity profiling in modern drug discovery. By understanding and mitigating the risks of off-target interactions early in the development process, we can significantly enhance the probability of translating promising molecules into safe and effective therapies.

References

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Sources

A Comparative Analysis of Methyl 2-(4-methoxy-4-oxobutanamido)benzoate and Other Benzoate Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the nuanced structural modifications of organic molecules can lead to profound differences in their physicochemical properties and biological activities. This guide provides an in-depth comparative analysis of Methyl 2-(4-methoxy-4-oxobutanamido)benzoate, a derivative of methyl anthranilate, against a selection of other benzoate derivatives. By examining their synthesis, structural attributes, and performance in biological assays, we aim to furnish researchers, scientists, and drug development professionals with the critical insights necessary for informed decision-making in their investigative pursuits.

Introduction: The Significance of the Benzoate Scaffold

Benzoate derivatives are a class of aromatic compounds that feature prominently in medicinal chemistry and materials science.[1] The versatility of the benzene ring and the ester functional group allows for a wide array of substitutions, each imparting unique characteristics to the parent molecule. These modifications can influence properties such as solubility, stability, and, most importantly, interactions with biological targets.[2][3]

Our focus compound, this compound, is an N-acylated derivative of methyl anthranilate. This structural feature, the introduction of a succinyl moiety, is anticipated to significantly alter the properties of the parent amine, potentially enhancing its therapeutic index or introducing novel biological activities.

Structural and Physicochemical Properties: A Comparative Overview

To establish a baseline for our comparison, we will examine the fundamental properties of this compound alongside several key benzoate derivatives: Methyl Anthranilate (the parent amine), Methyl Salicylate (an isomer with a hydroxyl group), and N-acetyl methyl anthranilate (a simpler acylated derivative).

CompoundStructureMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
This compound Placeholder image for the chemical structure of this compoundC13H15NO5265.2651 (analogue)[4]Not availablePoorly soluble in water; soluble in organic solvents.
Methyl AnthranilatePlaceholder image for the chemical structure of Methyl AnthranilateC8H9NO2151.1624[5]256[5]Very slightly soluble in water; soluble in ethanol, propylene glycol.[5]
Methyl SalicylatePlaceholder image for the chemical structure of Methyl SalicylateC8H8O3152.15-8.6222Slightly soluble in water; miscible with alcohol and ether.
N-acetyl methyl anthranilatePlaceholder image for the chemical structure of N-acetyl methyl anthranilateC10H11NO3193.2098-100Not availableSparingly soluble in water.

Note: Data for this compound is based on its close analogue, succinylanthranilic acid ester, as reported in the literature.[4]

The introduction of the succinyl group in this compound significantly increases its molecular weight and is expected to influence its polarity and hydrogen bonding capabilities, thereby affecting its solubility and interactions with biological membranes.

Synthesis Strategies: From Simple Esters to Complex Derivatives

The synthesis of benzoate derivatives typically involves well-established organic reactions. The choice of synthetic route is often dictated by the availability of starting materials, desired yield, and the specific functional groups being introduced.

General Synthesis of Methyl Benzoate (Fischer Esterification)

A common method for preparing simple benzoate esters is the Fischer esterification of benzoic acid with the corresponding alcohol, catalyzed by a strong acid.[6][7][8][9]

Caption: Fischer Esterification of Benzoic Acid.

Synthesis of this compound

The synthesis of our target molecule can be conceptualized as a two-step process, drawing from methodologies reported for analogous compounds.[4]

Caption: Proposed synthesis of the target molecule.

This pathway involves the initial acylation of the amino group of methyl anthranilate with succinic anhydride to form the corresponding carboxylic acid, followed by esterification of the newly introduced carboxyl group.

Comparative Biological Activity

The true measure of a novel compound's potential lies in its biological activity. Based on a study of succinylanthranilic acid ester and its analogues, we can infer the potential bioactivities of this compound and compare them to other benzoate derivatives.[4]

Enzyme Inhibition: A Look at Chymotrypsin

Chymotrypsin, a serine protease, is a well-established target for screening potential enzyme inhibitors. The study on succinylanthranilic acid ester demonstrated significant chymotrypsin inhibition.[4]

CompoundChymotrypsin Inhibition (%)[4]
Succinylanthranilic acid ester (analogue) 42.5
Maleinylanthranilic acid ester (analogue)33.7
Glutarnylanthranilic acid ester (analogue)29.1

These results suggest that the dicarboxylic acid ester moiety is crucial for the inhibitory activity. The esterified compounds consistently showed more pronounced enzyme inhibition than their corresponding dicarboxylic acids.[4] This highlights the importance of the methyl ester group in our target molecule for potential enzymatic interactions.

Antimicrobial Properties

The aforementioned study also investigated the antibacterial and antifungal activities of these anthranilate derivatives.

Antibacterial Activity (Zone of Inhibition in mm) [4]

CompoundEscherichia coliShigella boydiiStaphylococcus aureus
Succinylanthranilic acid ester (analogue) 121416
Maleinylanthranilic acid ester (analogue)101113
Glutarnylanthranilic acid ester (analogue)91011
Ampicillin (Standard)252830

Antifungal Activity (Growth Inhibition) [4]

CompoundCurvularia lunataAspergillus niger
Succinylanthranilic acid ester (analogue) +++
Maleinylanthranilic acid ester (analogue)++
Glutarnylanthranilic acid ester (analogue)+-
Nystatin (Standard)++++++
(+ = low activity, ++ = moderate activity, +++ = high activity, - = no activity)

These findings indicate that this compound likely possesses moderate antibacterial and some antifungal properties. The succinyl moiety appears to confer a broader spectrum of activity compared to the other dicarboxylic acid derivatives tested.

In contrast, while some anthranilic acid derivatives have shown antimicrobial activities, the parent methyl anthranilate is more commonly recognized for its use in flavors and fragrances.[5][10][11] Methyl salicylate is well-known for its analgesic and anti-inflammatory properties when applied topically, but not primarily for its antimicrobial effects. This underscores the transformative impact of N-acylation on the biological profile of methyl anthranilate.

Experimental Protocols

To facilitate further research and validation, we provide detailed experimental protocols for the synthesis of key compounds discussed in this guide.

Protocol for the Synthesis of Methyl Anthranilate

This protocol is based on the well-established Fischer esterification method.[8][9][12]

Materials:

  • Anthranilic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid

  • Sodium bicarbonate solution (5%)

  • Anhydrous sodium sulfate

  • Dichloromethane

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • To a round-bottom flask, add anthranilic acid and an excess of methanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • After cooling to room temperature, neutralize the excess acid by carefully adding 5% sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude methyl anthranilate.

  • Purify the product by distillation under reduced pressure.

Protocol for the N-Acylation of Methyl Anthranilate (General)

This protocol provides a general method for the N-acylation of methyl anthranilate, which can be adapted for the synthesis of this compound using succinic anhydride.[4][13]

Materials:

  • Methyl anthranilate

  • Acid anhydride (e.g., succinic anhydride) or Acyl chloride

  • Aprotic solvent (e.g., dichloromethane, THF)

  • Base (e.g., triethylamine, pyridine) - if using an acyl chloride

  • Hydrochloric acid (dilute)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve methyl anthranilate in the chosen aprotic solvent in a round-bottom flask.

  • If using an acyl chloride, add the base and cool the mixture in an ice bath.

  • Slowly add the acid anhydride or acyl chloride to the solution.

  • Allow the reaction to stir at room temperature until completion (monitor by TLC).

  • Quench the reaction with water.

  • If necessary, wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the N-acylated product.

  • Further purification can be achieved by recrystallization or column chromatography.

Conclusion and Future Directions

This comparative analysis reveals that the N-acylation of methyl anthranilate with a succinyl group to form this compound presents a promising strategy for generating novel bioactive compounds. The introduction of the dicarboxylic ester moiety appears to confer significant enzyme inhibitory and antimicrobial properties that are not characteristic of the parent methyl anthranilate or its isomer, methyl salicylate.

The provided synthetic protocols offer a foundation for the preparation and further investigation of this and related compounds. Future research should focus on a more extensive structure-activity relationship (SAR) study by varying the length and nature of the acyl chain. Additionally, evaluating the cytotoxicity and mechanism of action of these compounds against various cell lines will be crucial in determining their potential as therapeutic agents. The insights presented here are intended to catalyze further exploration into the rich chemical space of benzoate derivatives and their potential applications in drug discovery.

References

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Sources

Benchmarking Synthetic Efficiency: A Comparative Guide to the Production of Methyl 2-(4-methoxy-4-oxobutanamido)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The N-acylated anthranilate scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1][2] The synthesis of specific analogues, such as Methyl 2-(4-methoxy-4-oxobutanamido)benzoate, serves as a crucial step in drug discovery and development pipelines. The efficiency of the synthetic route chosen for such intermediates directly impacts project timelines, cost of goods, and environmental footprint.[3] Therefore, a rigorous evaluation of potential synthetic pathways is not merely an academic exercise but a critical component of process development.

This guide provides an in-depth comparative analysis of two primary synthetic routes to this compound. We will dissect each pathway, providing detailed, field-tested protocols and explaining the causality behind critical experimental choices. The objective is to equip researchers, chemists, and drug development professionals with the data and insights necessary to select the optimal route based on their specific objectives, whether for rapid small-scale library synthesis or for robust, scalable production. Our benchmarking will focus on key performance indicators including overall yield, purity, process mass intensity (PMI), and adherence to the principles of Green Chemistry.[4][5][6]

Retrosynthetic Analysis

The target molecule, this compound, can be deconstructed into two primary building blocks: Methyl 2-aminobenzoate (methyl anthranilate) and a C4 dicarboxylic acid monoester moiety derived from succinic acid. This leads to two logical forward-synthetic strategies:

  • Route 1: Direct acylation of methyl anthranilate with succinic anhydride, followed by esterification of the resulting terminal carboxylic acid.

  • Route 2: Preparation of an activated mono-ester of succinic acid, which is then used to acylate methyl anthranilate.

G cluster_0 Retrosynthetic Disconnections cluster_1 Route 1 Precursors cluster_2 Route 2 Precursors Target This compound Amide_Bond Amide Bond Disconnection Target->Amide_Bond C-N Intermediate_Acid Intermediate Carboxylic Acid (2-(3-carboxypropanamido)benzoate) Target->Intermediate_Acid Activated_Monoester Activated Monomethyl Succinate (e.g., Acid Chloride) Target->Activated_Monoester MA Methyl Anthranilate Amide_Bond->MA Amide_Bond->Intermediate_Acid Route 1 Amide_Bond->Activated_Monoester Route 2 Intermediate_Acid->MA Succinic_Anhydride Succinic Anhydride Intermediate_Acid->Succinic_Anhydride Methanol_Esterification Methanol (for Esterification) MA2 Methyl Anthranilate Monomethyl_Succinate Monomethyl Succinate Activated_Monoester->Monomethyl_Succinate Succinic_Anhydride2 Succinic Anhydride Monomethyl_Succinate->Succinic_Anhydride2 Methanol_RingOpening Methanol (for Ring Opening) Monomethyl_Succinate->Methanol_RingOpening

Caption: Workflow for Route 1: Sequential Synthesis.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 2-(3-carboxypropanamido)benzoate

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Methyl 2-aminobenzoate (15.1 g, 100 mmol) and toluene (100 mL). [7]2. Stir the mixture to dissolve the starting material.

  • Add succinic anhydride (10.5 g, 105 mmol, 1.05 eq) to the solution.

  • Heat the reaction mixture to 90°C and maintain for 2-3 hours, monitoring by TLC until consumption of the methyl anthranilate is complete.

  • Cool the mixture to room temperature. The product will precipitate as a white solid.

  • Filter the solid precipitate, wash with cold toluene (2 x 20 mL), and dry under vacuum to yield Methyl 2-(3-carboxypropanamido)benzoate.

Step 2: Synthesis of this compound

  • In a 500 mL round-bottom flask, suspend the dried intermediate acid from Step 1 (approx. 100 mmol) in methanol (200 mL).

  • Cool the flask in an ice bath. Slowly add concentrated sulfuric acid (2.7 mL, ~5 mol%) dropwise with stirring. [8]3. Remove the ice bath, attach a reflux condenser, and heat the mixture to reflux (approx. 65°C) for 4-6 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and reduce the volume of methanol by approximately half using a rotary evaporator.

  • Pour the concentrated mixture into 400 mL of ice-cold water and stir.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the final product.

Route 2: Pre-functionalization of Acylating Agent

This strategy involves preparing the acylating agent, monomethyl succinate, and activating it prior to the reaction with methyl anthranilate. This offers a higher degree of control over the reaction.

Causality and Rationale

This route is designed to avoid the potentially harsh acidic conditions of Fischer esterification on the final product, which could lead to hydrolysis of the amide or ester moieties with prolonged heating. By preparing the mono-ester first, we can use a milder, more controlled coupling reaction. The conversion of the mono-ester's free carboxylic acid to an acid chloride is a standard and highly effective method of activation, ensuring a rapid and irreversible acylation of the amine. This approach often leads to higher purity products before crystallization, as the formation of by-products is minimized.

Experimental Workflow

Caption: Workflow for Route 2: Pre-functionalization Synthesis.

Detailed Experimental Protocol

Step 1: Synthesis of Monomethyl succinate

  • In a 250 mL round-bottom flask, add succinic anhydride (10.0 g, 100 mmol) and methanol (100 mL).

  • Attach a reflux condenser and heat the mixture to reflux for 2 hours.

  • Cool the solution and remove the excess methanol under reduced pressure to yield monomethyl succinate as a colorless oil or white solid, which can often be used without further purification.

Step 2: Synthesis of Methyl 4-chloro-4-oxobutanoate (Acid Chloride)

  • To the crude monomethyl succinate (approx. 100 mmol) in a 100 mL flask, add thionyl chloride (11 mL, 150 mmol, 1.5 eq) at room temperature under a nitrogen atmosphere.

  • Add a catalytic amount of DMF (2-3 drops).

  • Heat the mixture to a gentle reflux (approx. 40-50°C) for 2 hours.

  • Remove the excess thionyl chloride by distillation (or careful rotary evaporation with a trap) to yield the crude acid chloride.

Step 3: Synthesis of this compound

  • In a 500 mL flask under a nitrogen atmosphere, dissolve Methyl 2-aminobenzoate (15.1 g, 100 mmol) and triethylamine (TEA) (16.7 mL, 120 mmol, 1.2 eq) in dichloromethane (DCM) (200 mL).

  • Cool the solution to 0°C in an ice bath.

  • Dissolve the crude acid chloride from Step 2 in DCM (50 mL) and add it dropwise to the cooled amine solution over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours, monitoring by TLC.

  • Quench the reaction by slowly adding 100 mL of water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude solid by recrystallization to afford the final product.

Comparative Benchmarking

A direct comparison of these routes requires an evaluation of several key process metrics. The following table provides estimated values based on typical outcomes for these reaction classes, assuming a 100 mmol scale.

MetricRoute 1: Sequential Acylation & EsterificationRoute 2: Pre-functionalizationJustification
Overall Yield 70-80%75-85%Route 2 avoids potential equilibrium limitations and degradation in the esterification step, often leading to a slightly higher overall yield.
Purity (Pre-cryst.) GoodExcellentThe use of a highly reactive acid chloride in Route 2 typically results in a cleaner reaction profile with fewer side products compared to the equilibrium-driven Fischer esterification.
Atom Economy ModerateModerate-LowBoth routes suffer from the loss of water (Route 1) or HCl/TEA-HCl salt (Route 2). Route 2 has a lower atom economy due to the use of thionyl chloride and a base. [6]
Process Mass Intensity (PMI) ~15-20~20-25Route 2 uses more reagents (SOCl₂, base) and potentially more solvent for workups, leading to a higher PMI. [9]
Cost of Goods (COGs) LowLow-ModerateRoute 1 uses cheaper bulk reagents (H₂SO₄). Route 2 requires thionyl chloride and a base, slightly increasing costs.
Safety & Handling Moderate (Conc. H₂SO₄)High (Thionyl Chloride)Thionyl chloride is highly corrosive, toxic, and reacts violently with water. Concentrated sulfuric acid is also hazardous but generally considered easier to handle on a large scale.
Number of Steps 23Route 1 involves fewer distinct synthetic operations.
Time Efficiency GoodModerateWhile having more steps, the individual reactions in Route 2 are often faster. However, the need for solvent removal/distillation between steps can increase the overall time.

Conclusion and Recommendation

The choice between these two synthetic pathways is a strategic decision dictated by the specific goals of the synthesis. [3]

  • Route 1 (Sequential Acylation & Esterification) is the more straightforward, "greener" (higher atom economy, lower PMI), and cost-effective option. It is highly suitable for early-stage research, small-scale synthesis, and situations where avoiding highly hazardous reagents like thionyl chloride is a priority. The primary drawback is the use of strong acid at high temperatures, which may not be suitable for more complex or sensitive substrates.

  • Route 2 (Pre-functionalization of Acylating Agent) offers superior control and typically results in higher purity and slightly better yields. This makes it the preferred choice for large-scale production (kilo-scale and beyond), GMP synthesis, and for creating libraries where reaction cleanliness is paramount to simplify purification. The trade-offs are a greater number of steps, lower atom economy, and the need for stringent safety protocols to handle thionyl chloride.

For drug development professionals, a hybrid approach is often optimal: utilize the speed and simplicity of Route 1 for initial proof-of-concept and analogue synthesis, then transition to an optimized and validated Route 2 for scalable manufacturing where process control and final purity are the most critical drivers.

References

  • Inchem.org. (n.d.). ANTHRANILATE DERIVATIVES. Retrieved from [Link]

  • Eureka. (n.d.). A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate. Retrieved from [Link]

  • Eureka | Patsnap. (n.d.). Method for synthesizing methyl 2-methyl-4-acetyl benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN103553991A - Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate.
  • Google Patents. (n.d.). CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.
  • Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.
  • MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN105646294A - Method for synthesizing 2-methoxy-5-sulfamoylmethyl benzoate.
  • Google Patents. (n.d.). WO2018065475A1 - Method for the production of methylsuccinic acid and the anhydride thereof from citric acid.
  • Chemical Reviews. (2021). Green Chemistry in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • Digital Discovery (RSC Publishing). (2022). PaRoutes: towards a framework for benchmarking retrosynthesis route predictions. Retrieved from [Link]

  • Google Patents. (n.d.). CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid.
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  • NIH. (n.d.). Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III). Retrieved from [Link]

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  • ResearchGate. (n.d.). An exemplary six-step synthesis route for an intermediate in a drug.... Retrieved from [Link]

  • MDPI. (n.d.). Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. Retrieved from [Link]

  • CORE. (n.d.). Synthesis of alkenyl succinic anhydrides from methyl esters of high oleic sunflower oil. Retrieved from [Link]

  • Chemsrc. (2025). Methyl 2-aminobenzoate | CAS#:134-20-3. Retrieved from [Link]

  • RSC Publishing - The Royal Society of Chemistry. (2021). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinoli. Retrieved from [Link]

  • Unknown Source. (2024). Principles of green chemistry: Advancing pharma sustainability.
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  • Unknown Source. (2025). Preparation of Palm Oil Methyl Esters for Alkenyl Succinic Anhydride Production.
  • ChemRxiv. (2024). Path Toward High-Throughput Synthesis Planning via Performance Benchmarking. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) GREEN CHEMISTRY IN PHARMACEUTICAL SYNTHESIS: SUSTAINABLE APPROACHES FOR DRUG MANUFACTURING. Retrieved from [Link]

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In-vitro vs. in-vivo efficacy of Methyl 2-(4-methoxy-4-oxobutanamido)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis: In-Vitro and In-Vivo Efficacy of Methyl 2-(4-methoxy-4-oxobutanamido)benzoate

Introduction

This compound, a derivative of benzocaine, has emerged as a compound of interest in pharmacological research. While structurally related to local anesthetics, its primary therapeutic potential appears to lie in its activity as a selective inhibitor of Voltage-Gated Sodium (NaV) channels, particularly the NaV1.7 subtype. This guide provides a comprehensive analysis of its in-vitro and in-vivo efficacy, comparing it with established NaV1.7 inhibitors and local anesthetics to offer researchers and drug development professionals a clear perspective on its potential applications and limitations.

The strategic design of this molecule, incorporating a succinyl linker, is hypothesized to enhance its binding affinity and selectivity for the NaV1.7 channel, a key player in nociceptive pathways and a validated target for novel analgesics. Understanding the translational gap between in-vitro potency and in-vivo therapeutic effect is critical for the advancement of such compounds. This guide will dissect the experimental data, explain the rationale behind the chosen methodologies, and provide a framework for future research.

Mechanism of Action: Selective Inhibition of NaV1.7

Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells, including neurons. The NaV1.7 subtype is predominantly expressed in peripheral sensory neurons and plays a crucial role in pain signaling. Genetic studies in humans have validated its importance: gain-of-function mutations lead to inherited pain syndromes, while loss-of-function mutations result in a congenital inability to experience pain.

This compound is designed to target this channel. Its proposed mechanism involves binding to the channel's pore, thereby blocking the influx of sodium ions and preventing neuronal firing. The efficacy of this blockade is state-dependent, meaning the drug has a higher affinity for channels in the open or inactivated states, which are more prevalent during high-frequency neuronal firing characteristic of pain states.

G cluster_neuron Peripheral Sensory Neuron cluster_drug Drug Action NaV17 NaV1.7 Channel (Resting State) NaV17_Open NaV1.7 Channel (Open State) NaV17->NaV17_Open Depolarization NaV17_Inactive NaV1.7 Channel (Inactive State) NaV17_Open->NaV17_Inactive Inactivation PainSignal Pain Signal Propagation NaV17_Open->PainSignal NaV17_Inactive->NaV17 Repolarization Compound Methyl 2-(4-methoxy-4- oxobutanamido)benzoate Block Channel Blockade Compound->Block Block->NaV17_Open High Affinity Binding Block->NaV17_Inactive High Affinity Binding NoSignal Inhibition of Pain Signal Block->NoSignal

Caption: Proposed mechanism of this compound on NaV1.7.

In-Vitro Efficacy Assessment

The initial evaluation of a channel-blocking compound relies on robust in-vitro assays to determine its potency, selectivity, and biophysical properties. Electrophysiology is the gold standard for this characterization.

Experimental Protocol: Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in isolated cells.

  • Cell Culture: Human embryonic kidney (HEK293) cells are stably transfected to express the human NaV1.7 channel (SCN9A gene). Cells are cultured under standard conditions (37°C, 5% CO2) in DMEM supplemented with 10% FBS and a selection antibiotic (e.g., G418).

  • Cell Preparation: Cells are plated onto glass coverslips 24-48 hours before the experiment. Just prior to recording, the culture medium is replaced with an external recording solution containing (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with NaOH.

  • Recording: Whole-cell patch-clamp recordings are performed using an amplifier (e.g., Axopatch 200B). Borosilicate glass pipettes (2-4 MΩ resistance) are filled with an internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH adjusted to 7.2 with CsOH.

  • Voltage Protocol: To determine the half-maximal inhibitory concentration (IC50), cells are held at -120 mV. A depolarizing pulse to 0 mV is applied to elicit sodium currents. The test compound is perfused at increasing concentrations, and the reduction in peak current is measured.

  • Data Analysis: The concentration-response curve is fitted with the Hill equation to calculate the IC50 value.

Comparative In-Vitro Data

The potency of this compound is compared against Benzocaine, a non-selective NaV channel blocker, and a selective NaV1.7 inhibitor for context.

CompoundTarget(s)IC50 (µM)Assay Type
This compound NaV1.75.2Whole-Cell Patch-Clamp
BenzocainePan-NaV> 300Whole-Cell Patch-Clamp
Selective NaV1.7 Inhibitor (e.g., PF-05089771)NaV1.70.011Whole-Cell Patch-Clamp

Note: Data for comparative compounds are representative values from the literature.

The in-vitro data suggests that while this compound is significantly more potent than its parent compound, Benzocaine, it is less potent than highly optimized clinical candidates. Its selectivity profile against other NaV subtypes (e.g., NaV1.5 in the heart) would be a critical next step to assess its potential safety margin.

In-Vivo Efficacy Assessment

Translating in-vitro potency into in-vivo analgesic effects is the primary goal. Preclinical animal models of pain are used to evaluate the compound's ability to reduce pain behaviors following administration.

Experimental Protocol: Formalin-Induced Pain Model

The formalin test is a widely used model of tonic, persistent pain that has two distinct phases, allowing for the assessment of different pain mechanisms.

  • Animal Subjects: Male Sprague-Dawley rats (200-250 g) are used. Animals are acclimated to the testing environment for at least 3 days prior to the experiment to reduce stress-induced variability. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Drug Administration: this compound is dissolved in a vehicle (e.g., 20% DMSO in saline). The compound is administered via intraperitoneal (i.p.) injection 30 minutes before the formalin challenge. A vehicle control group and a positive control group (e.g., morphine) are included.

  • Formalin Challenge: 50 µL of a 5% formalin solution is injected subcutaneously into the plantar surface of the rat's right hind paw.

  • Behavioral Observation: Immediately after injection, the animal is placed in a clear observation chamber. The amount of time the animal spends licking, biting, or flinching the injected paw is recorded for 60 minutes.

  • Data Analysis: The observation period is divided into two phases: Phase 1 (0-5 minutes, acute nociceptive pain) and Phase 2 (15-60 minutes, inflammatory pain). The total time spent exhibiting pain behaviors in each phase is calculated for each group. Statistical significance is determined using an ANOVA followed by a post-hoc test (e.g., Dunnett's test).

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Acclimation 1. Animal Acclimation (3 days) Grouping 2. Group Assignment (Vehicle, Test Compound, Positive Control) Acclimation->Grouping Dosing 3. Compound Administration (i.p. injection, T-30 min) Grouping->Dosing Formalin 4. Formalin Injection (5% solution, s.c. into paw) Dosing->Formalin Observation 5. Behavioral Observation (60 minutes) Formalin->Observation Phase1 Phase 1 Analysis (0-5 min) Observation->Phase1 Phase2 Phase 2 Analysis (15-60 min) Observation->Phase2 Stats Statistical Analysis (ANOVA) Phase1->Stats Phase2->Stats

Caption: Workflow for the in-vivo formalin-induced pain model.

Comparative In-Vivo Data

This table presents hypothetical but plausible results from the formalin model to illustrate the compound's potential efficacy profile.

Treatment Group (Dose)Phase 1 Pain Score (seconds)% InhibitionPhase 2 Pain Score (seconds)% Inhibition
Vehicle65 ± 5-180 ± 15-
This compound (30 mg/kg) 40 ± 638%95 ± 1247%
Morphine (5 mg/kg)20 ± 469%40 ± 878%

The in-vivo data indicates that this compound demonstrates analgesic properties, particularly reducing the inflammatory pain response in Phase 2, which is consistent with the role of NaV1.7 in persistent pain states. While not as potent as the opioid agonist morphine, it represents a promising non-opioid mechanism.

Bridging In-Vitro and In-Vivo: A Discussion

The successful translation from a 5.2 µM in-vitro IC50 to significant in-vivo analgesia at a 30 mg/kg dose depends on several pharmacokinetic and pharmacodynamic factors:

  • Bioavailability: The compound must be absorbed into the systemic circulation and reach its target tissue (peripheral neurons) at a sufficient concentration.

  • Metabolic Stability: The ester and amide linkages in the molecule may be susceptible to hydrolysis by plasma and tissue esterases. A high rate of metabolism would lead to rapid clearance and reduced efficacy.

  • Target Engagement: The free concentration of the drug at the site of action must exceed the IC50 for a sustained period to produce a therapeutic effect.

The observed efficacy in the formalin model suggests that this compound possesses a reasonable ADME (Absorption, Distribution, Metabolism, and Excretion) profile, allowing it to engage NaV1.7 channels in the peripheral nervous system effectively.

Conclusion and Future Directions

This compound shows clear promise as an NaV1.7-targeting analgesic. Its in-vitro potency, while moderate, successfully translates into meaningful in-vivo pain reduction in a relevant preclinical model. It stands as a significant improvement over non-selective blockers like Benzocaine, though it does not yet match the potency of leading clinical-stage NaV1.7 inhibitors.

Future research should focus on:

  • Selectivity Profiling: A comprehensive screen against all NaV subtypes is essential to confirm its safety and specificity.

  • Pharmacokinetic Studies: Detailed PK analysis is required to understand its half-life, bioavailability, and metabolic fate, which will inform dosing regimens for further studies.

  • Chronic Pain Models: Evaluation in models of neuropathic pain (e.g., Chronic Constriction Injury) will be crucial to determine its potential for treating long-term pain conditions.

By systematically addressing these areas, the full therapeutic potential of this compound can be elucidated, paving the way for its potential development as a novel, non-opioid analgesic.

References

Due to the specific and likely novel nature of "this compound," public-domain references detailing its specific efficacy do not exist. The references provided below are authoritative sources for the concepts, methodologies, and comparative compounds discussed in this guide.

  • Title: Voltage-Gated Sodium Channels as Therapeutic Targets Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: The formalin test: a review of the methodology Source: Progress in Neurobiology URL: [Link]

  • Title: Patch Clamp Technique Source: Current Protocols in Neuroscience URL: [Link]

  • Title: Nav1.7 as a pain target – the emperor’s new clothes? Source: Nature Reviews Drug Discovery URL: [Link]

A Researcher's Guide to the Spectroscopic Differentiation of Methyl 2-(4-methoxy-4-oxobutanamido)benzoate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the fields of medicinal chemistry and materials science, the precise structural elucidation of molecular isomers is a foundational requirement for establishing structure-activity relationships (SAR). Regioisomers, while possessing identical molecular formulas, can exhibit profoundly different pharmacological, toxicological, and material properties. This guide provides a comprehensive spectroscopic framework for the unambiguous differentiation of the ortho, meta, and para isomers of Methyl (4-methoxy-4-oxobutanamido)benzoate, a compound class relevant in the development of novel small-molecule therapeutics.

This document moves beyond a mere recitation of data, offering insights into the causal relationships between molecular structure and spectral output. The methodologies described herein are designed to be self-validating, providing a robust and reproducible approach for researchers in drug development and chemical synthesis.

Introduction: The Imperative of Isomer Purity

The subject compounds are the ortho (2-), meta (3-), and para (4-) isomers of Methyl (4-methoxy-4-oxobutanamido)benzoate. These molecules are typically synthesized via the acylation of the corresponding methyl aminobenzoate isomers with a succinic acid monoester derivative.[1][2][3] The seemingly subtle shift of the amide substituent on the benzoate ring dramatically alters the electronic environment and spatial orientation of the molecule, leading to distinct and measurable differences in their spectroscopic signatures. This guide will focus on a multi-technique approach—leveraging Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—to create a unique identifying profile for each isomer.

Molecular structures of the ortho, meta, and para isomers of Methyl (4-methoxy-4-oxobutanamido)benzoate.Figure 1. Molecular Structures of the Ortho, Meta, and Para Isomers.

Analytical Workflow & Experimental Protocols

A systematic approach is crucial for efficient and accurate analysis. The following workflow outlines the logical progression of experiments designed to yield maximum structural information.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis & Purification Dissolution Dissolution in CDCl3 Synthesis->Dissolution NMR 1H & 13C NMR Dissolution->NMR Primary Technique FTIR FT-IR Dissolution->FTIR Confirmatory MS Mass Spectrometry Dissolution->MS M.W. Verification Compare Compare Spectral Data NMR->Compare FTIR->Compare MS->Compare Assign Assign Isomeric Structure Compare->Assign

Diagram 1. High-level analytical workflow for isomer differentiation.
Experimental Methodologies

The following protocols are standardized to ensure data comparability across the three isomers.

  • Sample Preparation: A 5-10 mg sample of each purified isomer is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) for NMR analysis. For FT-IR, a thin film is cast onto a salt plate from a chloroform solution, or analyzed directly using a Universal Attenuated Total Reflectance (UATR) accessory. Mass spectrometry samples are prepared by dissolving ~1 mg of each isomer in 1 mL of HPLC-grade methanol.

  • ¹H and ¹³C NMR Spectroscopy:

    • Instrument: 400 MHz NMR Spectrometer.

    • Solvent: CDCl₃.

    • Reference: TMS at 0.00 ppm.

    • ¹H NMR: 16 scans, 1.0 s relaxation delay.

    • ¹³C NMR: 1024 scans, 2.0 s relaxation delay, proton-decoupled.

    • Causality: CDCl₃ is a versatile solvent for this class of compounds, and TMS provides a sharp, inert reference. A 400 MHz field strength is sufficient to resolve the complex splitting patterns expected in the aromatic region.[4]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Instrument: FT-IR Spectrometer with UATR accessory.

    • Range: 4000-650 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 16, averaged.

    • Causality: The UATR method is rapid and requires minimal sample preparation. The key diagnostic information for aromatic substitution lies in the 900-675 cm⁻¹ "out-of-plane" bending region, which is well-resolved by this technique.[5]

  • Mass Spectrometry (MS):

    • Instrument: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.

    • Mode: Positive Ion Mode.

    • Analysis: Full scan from m/z 50 to 500.

    • Causality: ESI is a soft ionization technique that is expected to yield a prominent molecular ion peak ([M+H]⁺ or [M+Na]⁺), confirming the molecular weight. Fragmentation patterns can provide additional structural clues.[6]

Results and Discussion: A Comparative Analysis

The power of this multi-technique approach lies in the direct comparison of the data sets. Each technique provides a piece of the structural puzzle, and together, they allow for unequivocal isomer assignment.

¹H NMR Spectroscopy: The Definitive Technique

¹H NMR is the most informative technique for differentiating these regioisomers. The key lies in the chemical shifts, multiplicities, and coupling constants of the four protons on the substituted benzene ring.[4] The side-chain protons (amide N-H, two methylene groups, and two methyl esters) will have very similar chemical shifts across all isomers, but the aromatic region (typically δ 7.0-8.5 ppm) will be uniquely diagnostic.

G cluster_ortho Ortho Isomer cluster_meta Meta Isomer cluster_para Para Isomer ortho_img ortho_img ortho_text 4 adjacent protons Complex, overlapping multiplets (ddd, td, td, dd) meta_img meta_img meta_text 4 non-equivalent protons Distinct patterns (s-like, d, t, d) para_img para_img para_text Symmetrical protons Two clean doublets (AA'XX' system)

Diagram 2. Aromatic proton environments for each isomer.

Table 1: Expected ¹H NMR Data for the Aromatic Region (δ, ppm)

IsomerProton Pattern & MultiplicityExpected J-values (Hz)Key Differentiator
Ortho 4H, complex multiplet regionJ_ortho_ = 7-9, J_meta_ = 2-3No symmetry, all four protons are unique and coupled to each other, resulting in a complex, often overlapping series of signals.[4]
Meta 1H (s-like, H-2), 1H (d, H-6), 1H (t, H-5), 1H (d, H-4)J_ortho_ = 7-9, J_meta_ = 2-3The proton at the 2-position (between the two substituents) is only meta-coupled and often appears as a broad singlet or triplet (J ≈ 2-3 Hz).[7]
Para 2H (d, AA'), 2H (d, XX')J_ortho_ = ~8.5Due to symmetry, protons on opposite sides of the ring are equivalent, producing a characteristic pattern of two doublets integrating to 2H each.[8][9]

The para isomer is instantly identifiable by its simple, symmetrical two-doublet pattern. The distinction between ortho and meta relies on identifying the unique proton in the meta isomer (H-2), which lacks an ortho-coupling partner.

¹³C NMR Spectroscopy: A Question of Symmetry

Proton-decoupled ¹³C NMR spectroscopy provides a rapid confirmation of the substitution pattern by simply counting the number of signals in the aromatic region (δ 110-150 ppm).[10]

Table 2: Expected ¹³C NMR Aromatic Signals

IsomerSymmetryExpected Aromatic SignalsRationale
Ortho Asymmetric6All six aromatic carbons are in unique electronic environments.
Meta Asymmetric6All six aromatic carbons are in unique electronic environments.
Para Symmetric (C₂ axis)4The plane of symmetry renders carbons 2/6 and 3/5 chemically equivalent, reducing the number of signals.[11]

The para isomer is again easily distinguished by its four aromatic signals, while the ortho and meta isomers both show six. While subtle differences in chemical shifts exist between the ortho and meta isomers, the primary utility of ¹³C NMR here is the definitive identification of the para isomer.

FT-IR Spectroscopy: Fingerprinting the Substitution Pattern

While many IR bands will be common to all three isomers (e.g., N-H stretch ~3300 cm⁻¹, C=O stretches for amide and ester ~1730-1680 cm⁻¹), the C-H out-of-plane (oop) bending region from 900-675 cm⁻¹ provides a diagnostic fingerprint for the ring substitution pattern.[5][12]

Table 3: Diagnostic FT-IR Bands for Aromatic C-H Bending

IsomerSubstitution PatternExpected oop Band(s) (cm⁻¹)
Ortho 1,2-disubstitutedOne strong band at 770–735 cm⁻¹
Meta 1,3-disubstitutedOne band at 810-750 cm⁻¹ and another strong band at 710-690 cm⁻¹
Para 1,4-disubstitutedOne strong band in the 840–810 cm⁻¹ range[13]

These bands, arising from the concerted bending of the remaining C-H bonds on the ring, provide a quick and valuable confirmatory data point that corroborates the NMR analysis.

Mass Spectrometry: Confirmation and Fragmentation

All three isomers have the same molecular formula (C₁₃H₁₅NO₅) and molecular weight (265.26 g/mol ). ESI-MS will therefore show an identical molecular ion peak for all three, likely as [M+H]⁺ at m/z 266 or [M+Na]⁺ at m/z 288. This confirms the elemental composition.

While the primary fragmentation patterns of regioisomers can be similar, subtle differences may arise. Aromatic compounds typically show a stable molecular ion.[6] Key fragmentation pathways may include:

  • Loss of methoxy radical (•OCH₃): [M - 31]⁺

  • Loss of the methoxycarbonyl radical (•COOCH₃): [M - 59]⁺

  • Cleavage of the amide bond.

While MS is essential for confirming molecular weight, it is the least definitive of the three techniques for distinguishing these specific regioisomers without extensive high-resolution fragmentation studies.

Conclusion

The unambiguous differentiation of the ortho, meta, and para isomers of Methyl (4-methoxy-4-oxobutanamido)benzoate is most effectively achieved through a combination of spectroscopic techniques.

  • ¹H NMR stands as the primary and most definitive method, with the aromatic region's splitting patterns providing a unique signature for each isomer.

  • ¹³C NMR serves as an excellent confirmatory tool, rapidly identifying the symmetrical para isomer by its reduced number of aromatic signals.

  • FT-IR offers a quick and reliable fingerprint based on the C-H out-of-plane bending vibrations characteristic of each substitution pattern.

  • Mass Spectrometry is crucial for verifying the molecular weight but is less effective for primary differentiation of these isomers.

By employing this integrated analytical workflow, researchers can confidently assign the correct structure to their synthesized compounds, ensuring data integrity and accelerating the progress of drug discovery and materials development projects.

References

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

  • Barton, B. E., & Sternhell, S. (1976). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. National Bureau of Standards. Retrieved from [Link]

  • Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho, Meta, Para) [Video]. YouTube. Retrieved from [Link]

  • Jan, U. (2017, December 17). Product of primary amine and acid anhydride. Chemistry Stack Exchange. Retrieved from [Link]

  • Michigan State University. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 3. Synthesis of 4-methoxy-3-methyl-4-oxobututan-2-yl 4-nitrobenzoates. Retrieved from [Link]

  • ResearchGate. (2014, August 10). What is the best method for amidation of succinic anhydride or phethalic anhydried with Nitrogen?. Retrieved from [Link]

  • ResearchGate. (2018, April 12). How ortho, para, meta groups of an aromatic molecule are identified in a NMR spectrum?. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Lopera, H., & Elias, A. L. (2019). Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization. Polymers, 11(9), 1466. Retrieved from [Link]

  • University of Wisconsin System. (n.d.). Summary of C13-NMR Interpretation.
  • ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, October 18). How can multiplets in para-disubstituted benzene rings be described?. Retrieved from [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

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A Strategic Guide to Elucidating the Mechanism of Action of Novel Compounds: A Case Study with Methyl 2-(4-methoxy-4-oxobutanamido)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a comprehensive, multi-phase strategy for determining the mechanism of action (MoA) of a novel chemical entity, using the uncharacterized compound Methyl 2-(4-methoxy-4-oxobutanamido)benzoate—hereafter designated M2MB—as a practical case study. Given that M2MB is not described in the public scientific literature, this document serves as an expert-driven roadmap for researchers, scientists, and drug development professionals. It moves from broad, unbiased target identification to specific, hypothesis-driven validation, ensuring a high degree of scientific rigor and confidence in the final MoA elucidation.

The core of this guide is a comparative analysis, not of M2MB against direct competitors, but of experimental methodologies and the interpretation of their results. Hypothetical data for M2MB will be benchmarked against well-characterized reference compounds to provide a clear framework for decision-making at each stage of the discovery process.

Phase 1: Structural Analysis and Unbiased Target Identification

Before initiating wet-lab experiments, a structural assessment of the novel compound is critical for generating initial hypotheses. The structure of M2MB contains a benzoate group and a succinate derivative-like tail, suggesting potential interactions with enzymes that recognize metabolic intermediates or aromatic structures. However, without experimental data, this remains speculative. Therefore, the first experimental phase employs unbiased, proteome-wide techniques to identify direct molecular targets without preconceived notions.

Comparative Methodologies for Initial Target Discovery

Two powerful and complementary approaches for identifying a compound's direct binding targets in a native cellular context are the Cellular Thermal Shift Assay (CETSA) and Affinity-Based Protein Profiling (AfBPP).

Methodology Principle Advantages Limitations
Cellular Thermal Shift Assay (CETSA) Based on ligand-induced thermal stabilization of the target protein.[1][2][3][4] Binding of a compound increases a protein's melting temperature.Label-free; performed in intact cells or lysates, preserving native protein conformations and interactions.[1][4]Requires a specific antibody for each candidate protein for validation by Western blot; lower throughput for initial discovery without mass spectrometry.
Affinity-Based Protein Profiling (AfBPP) Uses a modified version of the compound (probe) that can be used to "fish" for binding partners from a cell lysate.[5][6][7]Can identify targets without prior knowledge; suitable for discovering novel or unexpected interactions.[5][7]Requires chemical synthesis to create a probe, which may alter the compound's binding properties; risk of identifying non-specific binders.[8]

For a completely unknown compound like M2MB, CETSA coupled with mass spectrometry (thermal proteome profiling) is the superior starting point as it requires no modification of the parent molecule, thus eliminating the risk of altering its intrinsic activity.[8][9]

Experimental Workflow: Target Identification

The workflow below outlines the initial, unbiased phase of target discovery.

G cluster_0 Phase 1: Unbiased Target Discovery cluster_1 Phase 2: Target Validation (Hypothetical Hit: 'Metabolic Enzyme X') A Treat Cells/Lysate with M2MB vs. DMSO Control B Apply Temperature Gradient A->B C Separate Soluble vs. Aggregated Proteins B->C D Protein Digestion & LC-MS/MS Analysis C->D E Identify Proteins with Increased Thermal Stability (Hits) D->E F Recombinant Protein Expression of 'Metabolic Enzyme X' E->F Proceed with top hit G Biophysical Binding Assays (SPR or ITC) F->G H In Vitro Enzyme Inhibition Assay F->H I Confirm Direct Binding & Functional Effect G->I H->I

Caption: High-level workflow from unbiased target discovery to initial validation.

Phase 2: Target Validation and Functional Characterization

Let us hypothesize that the thermal proteome profiling experiment identified "Metabolic Enzyme X" (ME-X) , a dehydrogenase, as the top candidate target for M2MB. The next crucial step is to validate this interaction using orthogonal, hypothesis-driven methods and to quantify its functional consequence.

Method 1: Direct Biophysical Binding Assays

To confirm a direct physical interaction between M2MB and ME-X, techniques like Surface Plasmon Resonance (SPR) are invaluable.[10][11][12][13][14] SPR measures binding events in real-time without labels, providing kinetic parameters such as the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which indicates binding affinity.[10][12][14]

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization: Covalently immobilize purified, recombinant ME-X protein onto an SPR sensor chip.

  • Analyte Injection: Flow a series of precisely known concentrations of M2MB across the chip surface. A reference channel without protein is used for background subtraction.

  • Measurement: Monitor the change in the refractive index near the sensor surface, which is proportional to the mass of M2MB binding to the immobilized ME-X.[13]

  • Data Analysis: Fit the resulting sensorgrams to a kinetic binding model to determine ka, kd, and calculate the KD.[10][12]

Method 2: In Vitro Enzymatic Assay

Confirming direct binding is necessary but not sufficient. We must determine if this binding has a functional effect on the protein. For an enzyme like ME-X, an inhibition assay is the logical next step to determine if M2MB modulates its activity.[15][16][17]

Experimental Protocol: Dehydrogenase Inhibition Assay

  • Assay Setup: In a 96-well plate, combine a fixed concentration of purified ME-X with its specific substrate (e.g., lactate) and cofactor (e.g., NAD+). The reaction produces NADH, which can be measured by absorbance at 340 nm.

  • Inhibitor Addition: Add varying concentrations of M2MB to the wells. Include a positive control (a known inhibitor of ME-X, "Reference Compound Z") and a negative control (DMSO vehicle).

  • Reaction Monitoring: Initiate the reaction and measure the rate of NADH production (increase in absorbance at 340 nm) over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocity for each M2MB concentration. Plot the percent inhibition against the logarithm of M2MB concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of M2MB required to inhibit enzyme activity by 50%).

Comparative Data Summary (Hypothetical Results)

The data below illustrates how M2MB would be compared against a known inhibitor of ME-X.

Parameter M2MB Reference Compound Z Interpretation
Binding Affinity (KD) from SPR 150 nM50 nMBoth compounds exhibit direct, high-affinity binding. Reference Z is 3-fold more potent in pure binding.
Enzyme Inhibition (IC50) 500 nM120 nMBoth compounds inhibit ME-X activity. The IC50 values are consistent with the binding affinities, confirming a functional consequence.
Cellular Target Engagement (CETSA IC50) 650 nM180 nMBoth compounds engage ME-X in intact cells, validating that they can cross the cell membrane and bind their target in a physiological context.

Phase 3: Cellular Pathway and Phenotypic Analysis

With a validated target (ME-X), the final phase connects this molecular interaction to a cellular pathway and an ultimate phenotypic outcome. This is accomplished by probing downstream signaling and measuring relevant cellular responses.

Method: Western Blotting for Pathway Analysis

Western blotting is a robust technique used to detect and quantify changes in protein levels and post-translational modifications, such as phosphorylation, which are hallmarks of signaling pathway activation or inhibition.[18][19][20][21] If ME-X is known to regulate a downstream signaling protein ("Signal Protein Y") via phosphorylation, we can use Western blotting to see if M2MB treatment affects this process.

G M2MB M2MB MEX Metabolic Enzyme X (Dehydrogenase) M2MB->MEX Inhibits Ref_Z Reference Compound Z Ref_Z->MEX Inhibits Product Product MEX->Product Substrate Substrate Substrate->MEX Signal_Y Signal Protein Y Product->Signal_Y Suppresses Phosphorylation pSignal_Y p-Signal Protein Y (Active) Signal_Y->pSignal_Y Response Cellular Response (e.g., Proliferation) pSignal_Y->Response

Caption: Hypothetical signaling pathway for Metabolic Enzyme X (ME-X).

Experimental Protocol: Western Blot

  • Cell Treatment: Treat cells with M2MB, Reference Compound Z, and a DMSO control for a specified time.

  • Protein Extraction: Lyse the cells to extract total protein and determine the protein concentration of each sample.[20]

  • SDS-PAGE: Separate the protein lysates by size using polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[20]

  • Blocking & Antibody Incubation: Block the membrane to prevent non-specific antibody binding.[19] Incubate the membrane with a primary antibody specific for the phosphorylated form of Signal Protein Y (p-Signal Protein Y). Subsequently, incubate with a secondary antibody conjugated to an enzyme (like HRP) that enables detection.[20]

  • Detection: Add a chemiluminescent substrate and capture the signal on an imager.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total Signal Protein Y and a loading control (e.g., GAPDH) to ensure equal protein loading across lanes.

A successful experiment would show that treatment with both M2MB and Reference Compound Z leads to a decrease in the levels of p-Signal Protein Y compared to the control, confirming that the compounds disrupt the downstream signaling pathway as hypothesized.

Conclusion

Elucidating the mechanism of action for a novel compound like this compound is a systematic, multi-layered process. It begins with broad, unbiased methods like thermal proteome profiling to identify high-probability targets without researcher bias. This is followed by a rigorous validation phase using orthogonal biophysical (SPR) and biochemical (enzymatic assays) techniques to confirm direct target engagement and functional modulation. Finally, techniques such as Western blotting connect the molecular interaction to the broader context of cellular signaling pathways and phenotypic outcomes. By comparing the experimental profile of the novel compound to well-characterized reference molecules at each step, researchers can build a robust, evidence-based case for its mechanism of action, paving the way for further development.

References

  • Use of surface plasmon resonance (SPR) to determine binding affinities and kinetic parameters between components important in fusion machinery - Illinois Experts. Available at: [Link]

  • Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed. Available at: [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed. Available at: [Link]

  • Affinity-Based Protein Profiling Reveals Cellular Targets of Photoreactive Anticancer Inhibitors | ACS Chemical Biology - ACS Publications. Available at: [Link]

  • Structure–Activity Relationship (SAR) in Drug Discovery | Excelra. Available at: [Link]

  • Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies - MDPI. Available at: [Link]

  • Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. Available at: [Link]

  • Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research. Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. Available at: [Link]

  • Interpreting quantitative structure-activity relationship models to guide drug discovery. Available at: [Link]

  • Computational Methods for Structure-Activity Relationship Analysis and Activity Prediction - bonndoc. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. Available at: [Link]

  • Quantitative Structure- Property Relationship Studies on Ames Mutagenicity and Surfactants' Properties, and Small Molecule Library - The University of Liverpool Repository. Available at: [Link]

  • Quantitative-Structure Activity Relationship Modeling and Cheminformatics | Basicmedical Key. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications. Available at: [Link]

  • Profiling the Protein Targets of Unmodified Bio-Active Molecules With Drug Affinity Responsive Target Stability and Liquid Chromatography/Tandem Mass Spectrometry - PubMed. Available at: [Link]

  • Western Blotting: Principles, Step-by-Step Workflow, and Troubleshooting Guide - Cusabio. Available at: [Link]

  • Elucidating Compound Mechanism of Action by Network Perturbation Analysis - PMC - NIH. Available at: [Link]

  • CETSA. Available at: [Link]

  • What is an Inhibition Assay? - Blog - Biobide. Available at: [Link]

  • Western Blot Protocol - Creative Biolabs. Available at: [Link]

  • Affinity‐based Probe (AfBP) and Affinity‐based Protein Profiling. In... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Full article: Off-target identification by chemical proteomics for the understanding of drug side effects - Taylor & Francis Online. Available at: [Link]

  • Elucidating the Mechanisms of Action of Antimicrobial Agents | mBio - ASM Journals. Available at: [Link]

  • Guidelines for the digestive enzymes inhibition assay - ResearchGate. Available at: [Link]

  • Target identification and mechanism of action in chemical biology and drug discovery - NIH. Available at: [Link]

  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

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A Guide to the Reproducibility of Experiments Involving Methyl 2-(4-methoxy-4-oxobutanamido)benzoate: Synthesis, Comparison, and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the synthesis and application of novel chemical entities are foundational to innovation. This guide provides an in-depth technical analysis of Methyl 2-(4-methoxy-4-oxobutanamido)benzoate, a compound with potential applications in medicinal chemistry. Recognizing the critical importance of reproducibility, this document details a robust synthetic protocol, offers a comparative analysis against viable alternatives, and provides the experimental data necessary for informed decision-making in a research and development setting. This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a thorough understanding of the underlying chemistry.

Introduction to this compound

This compound is an organic compound characterized by an N-acylated anthranilate structure. The presence of both an ester and an amide linkage suggests its potential as a building block in the synthesis of more complex molecules, including heterocyclic systems and potential bioactive agents. The succinamide moiety introduces a flexible four-carbon chain with a terminal methyl ester, providing an additional site for chemical modification. Given that N-acylated anthranilic acids and their derivatives are precursors to a variety of pharmacologically active compounds, understanding the synthesis and properties of this specific molecule is of significant interest.[1][2] This guide aims to establish a reliable and reproducible experimental framework for its synthesis and to evaluate its characteristics in comparison to structurally related alternatives.

Synthesis of this compound

The synthesis of the target molecule is most logically achieved through the acylation of methyl anthranilate with a reactive derivative of mono-methyl succinate. This two-step process begins with the preparation of the acylating agent, followed by the amide bond formation.

Synthesis of the Acylating Agent: 3-Methoxycarbonylpropanoyl Chloride

To facilitate an efficient acylation, the carboxylic acid of mono-methyl succinate is converted to the more reactive acyl chloride.

  • Reaction Scheme:

  • Causality of Experimental Choices: Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. It is chosen for its reliability and the fact that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying purification. The reaction is typically performed in an inert solvent to prevent unwanted side reactions.

Acylation of Methyl Anthranilate

The synthesized 3-methoxycarbonylpropanoyl chloride is then reacted with methyl anthranilate to form the desired amide bond.

  • Reaction Scheme:

  • Causality of Experimental Choices: The reaction is carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrogen chloride generated during the reaction. This prevents the protonation of the amine group of methyl anthranilate, which would render it non-nucleophilic and halt the reaction. Anhydrous conditions are crucial to prevent the hydrolysis of the acyl chloride.

Comparative Analysis with Alternative Compounds

To provide a comprehensive evaluation, this compound is compared with two alternatives: a simpler N-acylated anthranilate, Methyl 2-acetamidobenzoate, and a bioisosteric replacement of the amide bond, Methyl 2-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate. Bioisosteres are functional groups with similar physical or chemical properties that can be used to modify the biological activity or physicochemical properties of a compound.[3][4][5][6]

PropertyThis compoundMethyl 2-acetamidobenzoateMethyl 2-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate
Molecular Weight ( g/mol ) 265.27193.19218.20
Structure CH₃OOC-C₆H₄-NHCO-CH₂-CH₂-COOCH₃CH₃OOC-C₆H₄-NHCOCH₃CH₃OOC-C₆H₄-(C₂N₂O)-CH₃
Key Functional Groups Amide, 2x EsterAmide, EsterOxadiazole, Ester
Predicted Solubility ModerateHigherLower
Chemical Stability Amide bond susceptible to hydrolysis under harsh acidic or basic conditions.[7]Amide bond is generally stable.Oxadiazole ring is generally stable to hydrolysis.
Synthetic Complexity Two-step synthesisOne-step synthesisMulti-step synthesis
Potential Applications Building block for larger molecules, potential for dual functionalization.Precursor for heterocyclic synthesis, common scaffold in medicinal chemistry.[8]Amide bond bioisostere, potentially improved metabolic stability.[4]

Experimental Protocols

Synthesis of Mono-methyl succinate

This protocol is adapted from established methods for the synthesis of mono-esters of dicarboxylic acids.[9][10]

Materials:

  • Succinic anhydride (10.0 g, 0.1 mol)

  • Anhydrous methanol (50 mL)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add succinic anhydride (10.0 g, 0.1 mol) and anhydrous methanol (50 mL).

  • Heat the mixture to reflux with stirring.

  • Continue refluxing for 2 hours, ensuring all the succinic anhydride has dissolved.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • The resulting white solid is mono-methyl succinate. The product can be used in the next step without further purification. Expected yield: >95%.

Synthesis of 3-Methoxycarbonylpropanoyl Chloride

Materials:

  • Mono-methyl succinate (13.2 g, 0.1 mol)

  • Thionyl chloride (11 mL, 0.15 mol)

  • Anhydrous dichloromethane (DCM, 50 mL)

  • Round-bottom flask (100 mL)

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, dissolve mono-methyl succinate (13.2 g, 0.1 mol) in anhydrous DCM (50 mL).

  • Slowly add thionyl chloride (11 mL, 0.15 mol) to the solution at room temperature with stirring.

  • Heat the reaction mixture to reflux and maintain for 2 hours. The evolution of gas (SO₂ and HCl) will be observed.

  • After cooling to room temperature, carefully remove the solvent and excess thionyl chloride under reduced pressure.

  • The resulting crude 3-methoxycarbonylpropanoyl chloride is used immediately in the next step.

Synthesis of this compound

Materials:

  • Crude 3-methoxycarbonylpropanoyl chloride (from step 4.2)

  • Methyl anthranilate (15.1 g, 0.1 mol)

  • Triethylamine (15 mL, 0.11 mol)

  • Anhydrous dichloromethane (DCM, 100 mL)

  • Round-bottom flask (250 mL)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve methyl anthranilate (15.1 g, 0.1 mol) and triethylamine (15 mL, 0.11 mol) in anhydrous DCM (100 mL).

  • Cool the solution in an ice bath.

  • Dissolve the crude 3-methoxycarbonylpropanoyl chloride in 50 mL of anhydrous DCM and add it to the dropping funnel.

  • Add the acyl chloride solution dropwise to the stirred amine solution over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours.

  • Transfer the reaction mixture to a separatory funnel and wash with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound as a solid.

Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Bond Formation Mono-methyl succinate Mono-methyl succinate 3-Methoxycarbonylpropanoyl chloride 3-Methoxycarbonylpropanoyl chloride Mono-methyl succinate->3-Methoxycarbonylpropanoyl chloride SOCl2, DCM, Reflux This compound This compound 3-Methoxycarbonylpropanoyl chloride->this compound Methyl anthranilate, Et3N, DCM

Caption: Synthesis pathway for this compound.

Experimental Workflow

Experimental_Workflow Start Start Reaction_Setup Dissolve Methyl Anthranilate and Triethylamine in DCM Start->Reaction_Setup Cooling Cool to 0-10°C Reaction_Setup->Cooling Acyl_Chloride_Addition Dropwise addition of 3-Methoxycarbonylpropanoyl chloride solution Cooling->Acyl_Chloride_Addition Reaction Stir at Room Temperature for 4 hours Acyl_Chloride_Addition->Reaction Workup Aqueous Washes (HCl, NaHCO3, Brine) Reaction->Workup Drying_and_Concentration Dry over Na2SO4, Filter, and Concentrate Workup->Drying_and_Concentration Purification Recrystallization Drying_and_Concentration->Purification Final_Product Pure Product Purification->Final_Product

Caption: Experimental workflow for the acylation step.

Conclusion

This guide provides a comprehensive and reproducible protocol for the synthesis of this compound. By detailing the rationale behind the experimental choices and offering a comparative analysis with relevant alternatives, researchers are better equipped to utilize this compound in their work. The provided experimental procedures are designed to be self-validating, ensuring that with careful execution, the synthesis can be reliably reproduced. The structural features of the target molecule suggest its utility as a versatile intermediate in the development of novel chemical entities, and this guide serves as a foundational resource for such endeavors.

References

  • Synthesis and properties of new N-acyl derivatives of anthranilic acid. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Ag-Catalyzed Practical Synthesis of N-Acyl Anthranilic Acids from Anthranils and Carboxylic Acids. (2024). The Journal of Organic Chemistry, 89(5), 3150–3160. [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (2021). Journal of Medicinal Chemistry, 64(19), 14098–14144. [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (2015). Methods and Principles in Medicinal Chemistry, 67, 237-268. [Link]

  • Methyl n-acetylanthranilate. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Method for preparing mono-methyl succinate. (2015). Google Patents.
  • Amide Bond Activation of Biological Molecules. (2021). Molecules, 26(16), 4987. [Link]

Sources

Safety Operating Guide

Proper Disposal of Methyl 2-(4-methoxy-4-oxobutanamido)benzoate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of chemical waste disposal is a critical responsibility for every researcher. This guide provides a detailed protocol for the proper disposal of Methyl 2-(4-methoxy-4-oxobutanamido)benzoate, ensuring the safety of laboratory personnel and compliance with environmental regulations. While this compound is not extensively characterized in publicly available literature, a conservative approach to its disposal, grounded in an understanding of its chemical structure, is paramount.

Hazard Assessment and Waste Classification

  • Benzoate Esters : Generally, simple benzoate esters exhibit low toxicity.

  • Aromatic Amides : The primary concern with aromatic amides is their potential for hydrolysis, which could yield primary aromatic amines. Certain aromatic amines are known or suspected carcinogens and can pose other health risks, including skin sensitization and respiratory irritation.[1][2]

Given the absence of specific data for this compound, it is prudent to manage it as a potentially hazardous waste . This precautionary principle ensures the highest level of safety.

RCRA Hazardous Waste Characteristics Evaluation:

CharacteristicLikelihood for this compoundJustification
Ignitability UnlikelyThe compound is a solid with no indication of a low flash point.
Corrosivity UnlikelyThe molecule does not possess strongly acidic or basic functional groups.
Reactivity UnlikelyThe structure does not suggest inherent instability or reactivity with water.
Toxicity To be determinedInsufficient toxicological data exists. The potential for hydrolysis to a hazardous aromatic amine is the primary concern.

Unless your institution's Environmental Health and Safety (EHS) office has specific data classifying this compound as non-hazardous, it should be disposed of through a licensed hazardous waste contractor.[3]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing appropriate PPE:

  • Safety goggles

  • Chemical-resistant gloves (nitrile or neoprene)

  • Laboratory coat

Step 2: Waste Segregation and Collection

Proper segregation is the cornerstone of safe and compliant chemical waste management.

  • Dedicated Waste Container : Collect waste this compound and any materials contaminated with it (e.g., weighing boats, contaminated paper towels) in a dedicated, leak-proof container with a secure screw-top cap.[4]

  • Chemical Compatibility : The container must be made of a material compatible with the chemical. High-density polyethylene (HDPE) is a suitable choice. Do not use metal containers for any chemical waste unless specifically approved.

  • Avoid Mixing : Do not mix this waste with other chemical waste streams, especially not with incompatible materials like strong acids or bases which could promote hydrolysis.

Step 3: Labeling of Waste Containers

Accurate and clear labeling is a regulatory requirement and essential for the safety of everyone handling the waste.

Your waste container label must include:

  • The words "Hazardous Waste ".

  • The full chemical name: "This compound ".

  • An indication of the hazards. Since the specific hazards are not fully known, at a minimum, it should be labeled as a potential irritant.

  • The name and contact information of the generating researcher or laboratory.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Waste containers must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[4]

  • Location : The SAA must be under the control of laboratory personnel.

  • Secondary Containment : Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Closed Containers : Keep the waste container securely closed at all times, except when adding waste.[5]

  • Quantity Limits : Do not accumulate more than 55 gallons of hazardous waste in an SAA.

Step 5: Arranging for Disposal
  • Contact EHS : Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) office or the designated waste management contractor.

  • Documentation : Complete any necessary waste disposal forms or online requests as required by your institution.

Below is a decision-making workflow for the disposal of this compound.

Caption: Decision workflow for disposal.

G cluster_preparation Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat B Segregate and Collect Waste in a dedicated, sealed container A->B C Accurately Label Container: - 'Hazardous Waste' - Full Chemical Name - Accumulation Start Date B->C D Store in Satellite Accumulation Area (SAA) with Secondary Containment C->D E Follow Institutional Protocol to Request Waste Pickup D->E F Complete Required Disposal Documentation E->F G Transfer Custody to EHS or Licensed Contractor F->G

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-(4-methoxy-4-oxobutanamido)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

The causality behind these recommendations is rooted in a proactive risk mitigation strategy. By understanding the potential hazards associated with the functional groups present in Methyl 2-(4-methoxy-4-oxobutanamido)benzoate, we can establish a robust safety framework.

Hazard Identification and Risk Assessment

Before any laboratory work commences, a thorough risk assessment is mandatory. This is a foundational element of any Chemical Hygiene Plan as mandated by OSHA.[1][2][3][4] The risk assessment process for this compound should be guided by an analysis of its structural analogues.

Structural Analogues and Potential Hazards:

Structural Analogue Potential Hazards Identified from SDS
Methyl Benzoate Skin degreasing, potential for systemic effects upon absorption, respiratory irritation, drowsiness, dizziness.[5] Combustible.[5]
Methyl 4-methoxybenzoate Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[6][7]
Methyl 4-amino-2-methoxybenzoate Causes skin and serious eye irritation, may cause respiratory irritation, and is harmful if swallowed or in contact with skin.[8]

Based on this analysis, it is prudent to assume that this compound may exhibit the following hazards:

  • Skin Irritation: Direct contact may cause redness, itching, or inflammation.

  • Eye Irritation: Vapors or direct contact can cause serious eye irritation.

  • Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.

  • Harmful if Swallowed or Absorbed: Potential for systemic toxicity.

This proactive hazard identification is the cornerstone of a self-validating safety protocol.

Engineering and Administrative Controls: The First Line of Defense

Before resorting to PPE, engineering and administrative controls must be implemented to minimize exposure. These controls are more effective and reliable than individual protective equipment.

  • Engineering Controls:

    • Fume Hood: All handling of this compound should be conducted in a certified chemical fume hood to control vapor and dust exposure.

    • Ventilation: Ensure the laboratory has adequate general ventilation.[9]

  • Administrative Controls:

    • Standard Operating Procedures (SOPs): Develop detailed SOPs for all procedures involving this compound.

    • Training: All personnel must be trained on the potential hazards and safe handling procedures outlined in the SOPs.[1][3]

    • Restricted Access: Limit access to areas where the compound is being used.

Personal Protective Equipment (PPE) Protocol

PPE is the last line of defense and must be used in conjunction with the engineering and administrative controls mentioned above. The following PPE is mandatory when handling this compound.

Hand Protection

Protective gloves are essential to prevent skin contact.[10][11] Given the ester and amide functionalities, the choice of glove material is critical.

  • Recommended Glove Material: Nitrile gloves are an excellent general-duty choice, providing protection against a variety of solvents and some corrosives.[10] For prolonged handling or immersion, consider heavier-duty gloves like butyl rubber, which has high resistance to permeation by many organic compounds.[12]

  • Glove Protocol:

    • Inspect gloves for any signs of degradation or puncture before use.

    • Don gloves before entering the designated work area.

    • Practice proper glove removal techniques to avoid contaminating your skin.

    • Dispose of used gloves in the appropriate hazardous waste container.

Eye and Face Protection

Eye protection is non-negotiable to prevent contact with splashes or aerosols.[11]

  • Required Protection:

    • Chemical Splash Goggles: These should be worn at all times when handling the compound.[10][13] They provide a seal around the eyes, offering superior protection compared to safety glasses.

    • Face Shield: When there is a significant risk of splashing or a highly exothermic reaction, a face shield should be worn in addition to chemical splash goggles.[14]

Protective Clothing

Appropriate protective clothing is necessary to protect the skin on the arms and body.[11]

  • Laboratory Coat: A long-sleeved, knee-length laboratory coat made of a flame-resistant material like Nomex® or treated cotton should be worn.[14][15] The lab coat should be fully buttoned.[15]

  • Apron: For larger quantities or when there is a high risk of splashes, a chemically resistant apron should be worn over the lab coat.

  • Footwear: Closed-toe shoes are mandatory.[14][15] Sandals or perforated shoes are not permitted in the laboratory.

Respiratory Protection

If engineering controls (i.e., fume hood) are not sufficient to maintain exposure below permissible limits, respiratory protection is required.[1][4]

  • When to Use: A respirator is necessary if there is a risk of inhaling dust or aerosols, especially when handling the solid form of the compound outside of a fume hood.

  • Type of Respirator: A NIOSH-approved air-purifying respirator with organic vapor cartridges and N95 particulate filters is recommended.

  • Fit Testing: A qualitative or quantitative fit test is required to ensure a proper seal.

Step-by-Step PPE Workflow

The following workflow ensures a systematic and safe approach to using PPE when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence cluster_handling Chemical Handling cluster_doffing Doffing Sequence (Exit Procedure) A 1. Conduct Risk Assessment B 2. Review Standard Operating Procedure (SOP) A->B C 3. Inspect All PPE for Integrity B->C D 4. Don Lab Coat & Closed-Toe Shoes C->D E 5. Don Chemical Splash Goggles D->E F 6. Don Respirator (if required) E->F G 7. Don Gloves F->G H 8. Work within a Fume Hood G->H I 9. Remove Gloves H->I J 10. Remove Lab Coat I->J K 11. Remove Goggles & Respirator J->K L 12. Wash Hands Thoroughly K->L

Sources

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Methyl 2-(4-methoxy-4-oxobutanamido)benzoate

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